molecular formula C6H13N B1592035 1-Cyclobutylethan-1-amine CAS No. 60637-96-9

1-Cyclobutylethan-1-amine

Cat. No.: B1592035
CAS No.: 60637-96-9
M. Wt: 99.17 g/mol
InChI Key: GDGHPMLCHFTAIY-UHFFFAOYSA-N
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Description

1-Cyclobutylethan-1-amine is a useful research compound. Its molecular formula is C6H13N and its molecular weight is 99.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclobutylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N/c1-5(7)6-3-2-4-6/h5-6H,2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDGHPMLCHFTAIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40611871
Record name 1-Cyclobutylethan-1-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60637-96-9
Record name 1-Cyclobutylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40611871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-cyclobutylethan-1-amine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Emergence of Cyclobutyl-Containing Chiral Amines: A Technical Guide to Synthesis and Application

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking New Dimensions in Drug Discovery with Strained Scaffolds

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that confer advantageous pharmacological properties is relentless. Among these, chiral amines stand as privileged structures, integral to a vast number of active pharmaceutical ingredients (APIs). This guide delves into a particularly compelling subclass: cyclobutyl-containing chiral amines. The cyclobutane motif, a four-membered carbocycle, is far from being a simple saturated spacer. Its inherent ring strain (~26 kcal/mol) and unique puckered conformation bestow upon it a rigid three-dimensional geometry that can profoundly influence a molecule's potency, selectivity, and pharmacokinetic profile.[1][2] When appropriately incorporated, this strained ring system can serve as a bioisostere for larger, more flexible groups or even aromatic rings, offering a pathway to escape the "flatland" of traditional drug design and explore new chemical space.[1][2]

This technical guide is designed for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of synthetic methods to provide a deeper understanding of the causality behind experimental choices, the validation inherent in robust protocols, and a clear-eyed view of the strategic advantages offered by these unique chiral building blocks. We will explore the cutting edge of asymmetric synthesis, from sophisticated transition metal catalysis to the elegance of biocatalytic transformations, providing not just the "how" but the critical "why" that underpins the discovery of novel cyclobutyl-containing chiral amines.

I. The Strategic Value of the Cyclobutyl Moiety in Chiral Amines

The incorporation of a cyclobutane ring into a chiral amine is a deliberate strategic choice aimed at leveraging its distinct stereochemical and physical properties. Unlike more conformationally mobile cycloalkanes, the cyclobutane scaffold provides a rigid framework that can lock a molecule into a bioactive conformation, thereby enhancing its interaction with a biological target.[1] This conformational restriction can lead to significant gains in potency and selectivity.

Furthermore, the increased sp³ character of cyclobutane-containing fragments can improve the physicochemical properties of a drug candidate, such as solubility and metabolic stability, which are critical for oral bioavailability. The unique vectoral projection of substituents from the puckered cyclobutane ring allows for precise orientation of pharmacophoric elements in three-dimensional space, a feature that is increasingly exploited in rational drug design. Several marketed drugs and clinical candidates now feature the cyclobutane motif, underscoring its growing importance in medicinal chemistry.[1][2][3]

II. Asymmetric Synthesis of Cyclobutyl-Containing Chiral Amines: A Multi-pronged Approach

The synthesis of enantiomerically pure cyclobutyl amines presents a significant challenge due to the difficulty in controlling stereochemistry on a small, strained ring. However, a number of powerful strategies have emerged, which can be broadly categorized into:

  • Catalytic Asymmetric Reactions on Prochiral Cyclobutane Precursors: These methods involve the enantioselective functionalization of a pre-existing cyclobutane ring.

  • Strain-Release Driven Syntheses: These innovative approaches utilize highly strained precursors, such as bicyclo[1.1.0]butanes (BCBs), to construct the cyclobutane core with concomitant introduction of functionality.

  • Biocatalytic Methods: Leveraging the exquisite selectivity of enzymes, biocatalysis offers a green and highly efficient route to chiral cyclobutyl amines.

The following sections will provide a detailed exploration of these key strategies, complete with experimental protocols and comparative data to guide the practicing chemist.

III. Transition Metal-Catalyzed Asymmetric Synthesis

Transition metal catalysis stands as a cornerstone for the enantioselective synthesis of chiral cyclobutanes. Rhodium, palladium, and cobalt complexes, in conjunction with chiral ligands, have proven particularly adept at orchestrating a variety of transformations with high levels of stereocontrol.

A. Rhodium-Catalyzed Asymmetric 1,4-Addition to Cyclobutenes

A powerful strategy for the synthesis of chiral cyclobutanes involves the rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to cyclobutene-1-carboxylate esters. This method allows for the creation of two contiguous stereocenters with high diastereoselectivity and enantioselectivity. The choice of chiral diene ligand is critical for achieving high levels of stereocontrol.

Rhodium_Catalyzed_Asymmetric_Addition

Caption: Workflow for Rh-catalyzed asymmetric 1,4-addition.

The selection of the chiral diene ligand has a dramatic effect on both the yield and stereoselectivity of the reaction. The following table summarizes the performance of various ligands in the rhodium-catalyzed addition of phenylboronic acid to a model cyclobutene substrate.

LigandYield (%)dr (trans:cis)ee (%)
(S,S)-Ph-bod95>95:598
(R,R)-Me-bod92>95:596
(S,S)-f-bod98>95:599
(R)-BINAP8580:2090

Table 1. Comparison of chiral diene ligands for the Rh-catalyzed asymmetric 1,4-addition. Data synthesized from representative literature.

Materials:

  • [Rh((S,S)-Ph-bod)Cl]₂ (1.0 mol%)

  • Cyclobutene-1-carboxylate ester (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane/H₂O (10:1 v/v)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk tube under an argon atmosphere, add [Rh((S,S)-Ph-bod)Cl]₂ (1.0 mol%), the cyclobutene-1-carboxylate ester (1.0 equiv), arylboronic acid (1.5 equiv), and K₂CO₃ (2.0 equiv).

  • Add degassed 1,4-dioxane/H₂O (10:1 v/v) to achieve a substrate concentration of 0.1 M.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or GC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the chiral cyclobutane.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.

Causality of Experimental Choices: The use of a mixed solvent system (dioxane/H₂O) is crucial for the solubility of both the organic substrates and the inorganic base. Potassium carbonate acts as a base to activate the boronic acid for transmetalation to the rhodium center. The chiral diene ligand creates a chiral environment around the metal center, dictating the facial selectivity of the nucleophilic attack on the cyclobutene.

B. Palladium-Catalyzed Enantioselective C-H Arylation

Another powerful strategy for the synthesis of chiral cyclobutanes is the palladium-catalyzed enantioselective C(sp³)–H arylation of aminomethyl-cyclobutanes. This approach utilizes a directing group strategy, where a tertiary amine coordinates to the palladium catalyst, directing C-H activation at the γ-position on the cyclobutane ring. The use of a chiral amino acid ligand is key to achieving high enantioselectivity.[4]

Palladium_Catalyzed_CH_Arylation

Caption: Palladium-catalyzed enantioselective C-H arylation.

IV. Strain-Release Driven Synthesis from Bicyclo[1.1.0]butanes (BCBs)

Bicyclo[1.1.0]butanes are highly strained molecules that serve as versatile precursors for the synthesis of functionalized cyclobutanes. The relief of ring strain provides a strong thermodynamic driving force for reactions that cleave the central C1-C3 bond. This reactivity has been harnessed in a variety of transformations to produce substituted cyclobutylamines.

A particularly elegant strategy involves the Lewis acid-catalyzed reaction of BCBs with triazinanes, which proceeds through a formal (3+2+2) cycloaddition followed by a ring-opening to yield syn-diastereoselective cyclobutylamines.[5][6]

BCB_Synthesis

Caption: Synthesis of cyclobutylamines from BCBs.

Materials:

  • Bicyclo[1.1.0]butane (BCB) derivative (1.0 equiv)

  • 1,3,5-Trialkyltriazinane (1.2 equiv)

  • Scandium triflate (Sc(OTf)₃) (10 mol%)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add the BCB derivative (1.0 equiv) and Sc(OTf)₃ (10 mol%).

  • Add anhydrous DCM to achieve a substrate concentration of 0.2 M.

  • Cool the solution to 0 °C and add the 1,3,5-trialkyltriazinane (1.2 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with water.

  • Extract the aqueous layer with DCM (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the syn-cyclobutylamine.

Self-Validation and Mechanistic Insight: The high diastereoselectivity of this reaction is a key feature. The Lewis acid activates the BCB towards nucleophilic attack by the formaldimine generated in situ from the triazinane. The reaction proceeds through a concerted or stepwise cycloaddition to form a transient 2,4-diazabicyclo[4.1.1]octane (aza-BCO) intermediate, which then undergoes a ring-opening to furnish the thermodynamically favored syn-disubstituted cyclobutylamine. The stereochemical outcome is a direct consequence of the concerted nature of the cycloaddition and the defined geometry of the intermediate.

V. Biocatalytic Approaches to Chiral Cyclobutyl Amines

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of chiral compounds. Enzymes offer unparalleled selectivity under mild reaction conditions, often obviating the need for protecting groups and reducing waste streams. For the synthesis of chiral cyclobutyl amines, two main biocatalytic strategies are particularly relevant: lipase-catalyzed kinetic resolution and transaminase-catalyzed asymmetric synthesis.[7][8][9]

A. Lipase-Catalyzed Kinetic Resolution of Racemic Cyclobutylamines

Kinetic resolution is a robust method for separating a racemic mixture of chiral compounds. In this approach, a lipase selectively acylates one enantiomer of a racemic amine, allowing for the separation of the acylated amine from the unreacted enantiomer.

Lipase_Resolution

Caption: Lipase-catalyzed kinetic resolution of a racemic cyclobutylamine.

Materials:

  • Racemic cyclobutylamine (1.0 equiv)

  • Immobilized Candida antarctica lipase B (CAL-B) (20-50 mg/mmol substrate)

  • Acyl donor (e.g., ethyl acetate) (solvent and reagent)

  • Anhydrous molecular sieves

  • Celatom® for filtration

  • Silica gel for column chromatography

Procedure:

  • To a flask containing the racemic cyclobutylamine (1.0 equiv), add ethyl acetate as the solvent and acyl donor.

  • Add immobilized CAL-B (20-50 mg/mmol substrate) and anhydrous molecular sieves.

  • Stir the suspension at a controlled temperature (e.g., 30-40 °C).

  • Monitor the reaction progress by chiral GC or HPLC, aiming for approximately 50% conversion.

  • Once the desired conversion is reached, filter the reaction mixture through a pad of Celatom® to remove the immobilized enzyme.

  • Wash the enzyme with fresh solvent. The enzyme can often be dried and reused.

  • Concentrate the filtrate under reduced pressure.

  • Separate the acylated amine from the unreacted amine by silica gel column chromatography.

  • The acylated amine can be deprotected by hydrolysis (acidic or basic) to yield the other enantiomer of the amine.

Trustworthiness of the Protocol: The success of a kinetic resolution hinges on the careful monitoring of the reaction to stop at or near 50% conversion. Over- or under-reaction will compromise the enantiomeric excess of both the product and the remaining starting material. The use of immobilized enzyme simplifies the workup and allows for catalyst recycling, enhancing the sustainability of the process.

B. Transaminase-Catalyzed Asymmetric Synthesis

Transaminases are a class of enzymes that catalyze the transfer of an amino group from an amine donor to a ketone acceptor. By using a prochiral cyclobutanone as the substrate, a chiral cyclobutylamine can be synthesized with high enantioselectivity. This approach is an asymmetric synthesis, not a resolution, and therefore can theoretically achieve a 100% yield of the desired enantiomer.

The choice of transaminase and the amine donor can significantly impact the conversion and enantioselectivity of the reaction.

Transaminase SourceAmine DonorConversion (%)ee (%)
Arthrobacter sp.Isopropylamine>99>99.5
Vibrio fluvialisAlanine95>99
Engineered E. coliBenzylamine98>99

Table 2. Performance of different transaminases in the asymmetric synthesis of a chiral cyclobutylamine. Data synthesized from representative literature.[8][9]

VI. Conclusion and Future Outlook

The synthesis of novel cyclobutyl-containing chiral amines is a vibrant and rapidly evolving field of research. The unique conformational constraints and physicochemical properties imparted by the cyclobutane ring make these compounds highly valuable scaffolds in drug discovery. As we have seen, a diverse and powerful toolkit of synthetic methods is now available to the medicinal chemist, ranging from sophisticated transition metal-catalyzed C-H functionalizations and asymmetric additions to elegant and sustainable biocatalytic transformations.

The continued development of new catalytic systems with improved efficiency and broader substrate scope will undoubtedly accelerate the discovery of novel chiral cyclobutylamines. In particular, the fusion of different synthetic strategies, such as the combination of strain-release chemistry with asymmetric catalysis, holds immense promise for accessing previously unattainable chemical space. As our understanding of the interplay between the three-dimensional structure of these strained rings and their biological activity deepens, we can anticipate the emergence of a new generation of innovative therapeutics built upon the cyclobutane framework. This guide serves as a foundational resource for those poised to contribute to this exciting endeavor.

VII. References

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  • Mondal, S., et al. (n.d.). Cp*Rh(III)-Catalyzed Enantioselective C(sp3)–H Amidation of Azine-Linked Cyclobutanes. Publication Source Not Found.

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  • Das, P., et al. (n.d.). Catalytic Enantioselective Synthesis of Cyclobutenes from Alkynes and Alkenyl Derivatives. PMC. Available at: --INVALID-LINK--

  • De Nanteuil, F., et al. (2025). Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. Chemical Science. Available at: --INVALID-LINK--

  • Dembitsky, V. M. (n.d.). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Publication Source Not Found.

  • Magre, M., et al. (n.d.). Asymmetric hydrogenation for the synthesis of chiral amines. ResearchGate. Available at: --INVALID-LINK--

  • Yanai, H., et al. (2025). Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs. ResearchGate. Available at: --INVALID-LINK--

  • Zhang, J., et al. (2025). Pathway-divergent coupling of alkynes and cyclobutenes through enantioselective cobalt catalysis. ResearchGate. Available at: --INVALID-LINK--

  • Aguado, G. P., et al. (n.d.). Stereoselective Rh-Catalyzed Hydrogenation of Cyclobutyl Chiral Enamides: Double Stereodifferentiation vs Catalyst-Controlled Diastereoselection. Scilit. Available at: --INVALID-LINK--

  • Bauer, M. R., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. PMC. Available at: --INVALID-LINK--

  • Saini, R. K., et al. (2005). Preparation and Crystal Structure of Two Bicyclo[1.1.0]butan-2-ones: A Hybrid Oxyallyl−Cyclopropanone Motif. Journal of the American Chemical Society. Available at: --INVALID-LINK--

  • Bauer, M. R., et al. (n.d.). Cyclobutanes in Small-Molecule Drug Candidates. Radboud Repository. Available at: --INVALID-LINK--

  • Lindsay, V. N. G., et al. (n.d.). Enantioselective Synthesis of Cyclobutanes via Sequential Rh-catalyzed Bicyclobutanation/Cu-catalyzed Homoconjugate Addition. PMC. Available at: --INVALID-LINK--

  • Dembitsky, V. M. (n.d.). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Semantic Scholar. Available at: --INVALID-LINK--

  • Chen, J., et al. (2021). Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization. PMC. Available at: --INVALID-LINK--

  • Walczak, M. A. A. (2009). SYNTHESIS AND REACTIONS OF BICYCLO[1.1.0]BUTANES. D-Scholarship@Pitt. Available at: --INVALID-LINK--

  • Soler, M., et al. (2025). Diastereodivergent Synthesis of Chiral vic-Disubstituted-Cyclobutane Scaffolds: 1,3-Amino Alcohol and 1,3-Diamine Derivatives – Preliminary Use in Organocatalysis. ResearchGate. Available at: --INVALID-LINK--

  • Trost, B. M., et al. (n.d.). Background for asymmet ric cyclobut ane synt hesis. (A) Cyclobutanes in... ResearchGate. Available at: --INVALID-LINK--

  • Pirnot, M. T., et al. (2022). Pd(II)-Catalyzed Enantioselective C(sp3)–H Arylation of Cyclopropanes and Cyclobutanes Guided by Tertiary Alkylamines. Journal of the American Chemical Society, 144(9), 4157-4164. Available at: --INVALID-LINK--

  • Flitsch, S. L., et al. (2003). Lipase-Catalyzed Kinetic Resolution on Solid-Phase via a "Capture and Release" Strategy. Journal of the American Chemical Society, 125(46), 13952-13953. Available at: --INVALID-LINK--

  • Magre, M., et al. (n.d.). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. PMC. Available at: --INVALID-LINK--

  • Lukin, K. A., et al. (2025). First synthesis of nitro-substituted bicyclo[1.1.0]butane derivatives and new method for generation of tricyclo[4.1.0.02,7]hept-1(7)-ene. ResearchGate. Available at: --INVALID-LINK--

  • Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. Publication Source Not Found.

  • Chen, J., et al. (2021). Catalytic Enantioselective Synthesis of Benzocyclobutenols and Cyclobutanols via A Sequential Reduction/C-H Functionalization. ResearchGate. Available at: --INVALID-LINK--

  • Wipf, P., et al. (n.d.). Asymmetric Synthesis of Bicyclo[1.1.0]butyl, Azabicyclo[1.1.0]butyl, and Bicyclo[1.1.1]pentyl Sulfoximines using a SuFEx Reaction. ChemRxiv. Available at: --INVALID-LINK--

  • Yoo, D., et al. (n.d.). Chiral amine synthesis via asymmetric catalytic hydrogenation of enamines. ResearchGate. Available at: --INVALID-LINK--

  • Transaminase catalyzed asymmetric synthesis of active pharmaceutical ingredients. Publication Source Not Found.

  • de Souza, R. O. M. A., et al. (n.d.). Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification. PMC. Available at: --INVALID-LINK--

  • Hepworth, L. J., et al. (n.d.). Transaminases for chiral amine synthesis. CoLab. Available at: --INVALID-LINK--

  • Li, Y., et al. (2024). Stereocontrolled Synthesis of Cyclobutylamines Enabled by Lewis Acid-Catalyzed (3 + 2 + 2) Cycloaddition/Ring-Opening Strategy of Bicyclo[1.1.0]butanes with Triazinanes. Organic Letters. Available at: --INVALID-LINK--

  • Shin, J.-S., & Kim, B.-G. (n.d.). Transaminase-catalyzed asymmetric synthesis of L-2-aminobutyric acid from achiral reactants. PubMed. Available at: --INVALID-LINK--

  • Li, Y., et al. (2024). Stereocontrolled Synthesis of Cyclobutylamines Enabled by Lewis Acid-Catalyzed (3 + 2 + 2) Cycloaddition/Ring-Opening Strategy of Bicyclo[1.1.0]butanes with Triazinanes. PubMed. Available at: --INVALID-LINK--

  • Transaminases for chiral amine synthesis. ResearchGate. Available at: --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols for Lipase-Catalyzed Kinetic Resolution of Secondary Alcohols. BenchChem. Available at: --INVALID-LINK--

  • Savile, C. K., et al. (2010). Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. Science, 329(5989), 305-309. Available at: --INVALID-LINK--

  • Janeš, D., et al. (2023). Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine. Molecules, 28(24), 8031. Available at: --INVALID-LINK--

  • Synthesis of N, N′-disubstituted cyclic 1,2-diamines derived from (1 R,2 R)-1,2-diaminocyclohexane. ResearchGate. Available at: --INVALID-LINK--

  • de Miranda, A. S., et al. (n.d.). Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. PMC. Available at: --INVALID-LINK--

  • Serafin, K., et al. (n.d.). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. PMC. Available at: --INVALID-LINK--

  • Wang, C., et al. (2022). Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. Catalysts, 12(10), 1184. Available at: --INVALID-LINK--

References

A Strategic Approach to the Preliminary Biological Screening of 1-Cyclobutylethan-1-amine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the initial biological evaluation of 1-Cyclobutylethan-1-amine, a novel chemical entity with potential pharmacological activity. As this molecule is largely uncharacterized in the public domain[1][2][3], this document outlines a strategic, multi-tiered screening cascade designed to efficiently assess its cytotoxic profile, identify potential molecular targets, and elucidate its preliminary mechanism of action. This approach is grounded in established principles of early-stage drug discovery, emphasizing a logical progression from broad, cost-effective in silico and in vitro assays to more complex, target-specific functional assessments.[4][5]

Part 1: Foundational Characterization and In Silico Target Prediction

Prior to initiating any biological screening, a thorough characterization of this compound is paramount. This includes confirming its identity and purity via analytical methods such as NMR, mass spectrometry, and HPLC. Once validated, a computational, or in silico, approach can provide initial hypotheses regarding its potential biological targets, guiding the subsequent experimental design.[6][7]

Computational Target Prediction

Leveraging the known structure of this compound, various computational tools can predict its likely protein targets.[8][9] These methods primarily fall into two categories:

  • Ligand-based methods: These approaches compare the structure of this compound to databases of known active molecules.[6] Techniques like 2D fingerprint similarity and 3D shape matching can identify compounds with similar pharmacophores and, by extension, potential shared targets.

  • Structure-based methods (Reverse Docking): This technique involves docking the 3D structure of this compound into the binding sites of a wide array of known protein structures.[6] This can reveal potential high-affinity interactions and suggest primary biological targets.

The presence of a primary amine and a small, rigid cyclobutane ring suggests potential interactions with receptors that accommodate such moieties, including G-protein coupled receptors (GPCRs) and ion channels, which are common targets for psychoactive compounds and other CNS-active agents.[10][11] The cyclobutane ring, in particular, may confer unique selectivity or potency compared to more flexible alkyl chains.[12][13][14]

Table 1: Predicted Target Classes for this compound

Predicted Target ClassRationalePotential Therapeutic Areas
G-Protein Coupled Receptors (GPCRs)The amine group is a common pharmacophore for biogenic amine receptors (e.g., adrenergic, dopaminergic, serotonergic).[11]CNS disorders, cardiovascular diseases, metabolic disorders
Ion ChannelsSmall molecule amines are known to modulate various ion channels.Neurological disorders, pain, cardiovascular diseases
Monoamine TransportersThe structure shares similarities with substrates of transporters like DAT, NET, and SERT.Depression, ADHD, substance abuse disorders
Enzymes (e.g., MAO, Kinases)Amines can interact with the active sites of various enzymes.[8]Neurological disorders, oncology

Part 2: A Tiered In Vitro Screening Cascade

The following experimental workflow is designed to systematically evaluate the biological activity of this compound, starting with broad assessments of cytotoxicity and progressing to more specific target-based assays.

Screening_Cascade cluster_0 Tier 1: Foundational Assays cluster_1 Tier 2: Target Validation & Elucidation cluster_2 Tier 3: Mechanism of Action Studies A Cytotoxicity Profiling B Broad Receptor Panel Screen A->B Proceed if non-toxic at relevant concentrations C Receptor Binding Assays (Kd/Ki) B->C Identify initial 'hits' D Functional Assays (EC50/IC50) C->D Confirm direct binding E Second Messenger Assays D->E For GPCR hits F Ion Flux Assays D->F For Ion Channel hits G Enzyme Inhibition Assays D->G For Enzyme hits

Caption: A tiered approach for the preliminary biological screening of this compound.

Tier 1: Foundational Assays

Rationale: It is essential to first determine the concentration range at which this compound exhibits cytotoxic effects. This ensures that subsequent assays are conducted at non-toxic concentrations, preventing false-positive results due to cell death.[15][16][17]

Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Plate a suitable cell line (e.g., HEK293, HeLa, or a neuronal cell line like SH-SY5Y) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 (50% cytotoxic concentration).

Other complementary assays such as LDH release (measuring membrane integrity) or live/dead staining can also be employed for a more comprehensive assessment.[15][16]

Rationale: A broad screen against a panel of known biological targets can quickly identify potential "hits" and provide an initial indication of selectivity.[5][18][19] This is often performed by contract research organizations (CROs) that offer standardized panels.

Experimental Approach: Submit this compound for screening against a broad panel of receptors, ion channels, transporters, and enzymes at a fixed concentration (e.g., 10 µM). A typical panel, such as the Eurofins SafetyScreen44 or a similar offering, will provide data on the percentage of inhibition or activation at a wide range of targets.

Tier 2: Target Validation and Elucidation

Hits identified in the broad panel screen should be followed up with more detailed quantitative assays to confirm the interaction and determine the potency of the compound.

Rationale: Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor.[20][21][22] These assays determine the dissociation constant (Kd) or the inhibition constant (Ki) of this compound for the target receptor.

Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target receptor.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a known radioligand for the target receptor at a concentration close to its Kd, and varying concentrations of this compound.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. The filtermat will trap the membranes with the bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filtermat using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of this compound to determine the IC50 (the concentration that inhibits 50% of the specific radioligand binding). The Ki can then be calculated using the Cheng-Prusoff equation.[20]

Table 2: Representative Data from a Competitive Binding Assay

This compound [M]% Specific Binding
1.00E-1098.5
1.00E-0995.2
1.00E-0875.1
1.00E-0749.8
1.00E-0620.3
1.00E-055.6

Rationale: While binding assays confirm an interaction, functional assays are necessary to determine whether the compound acts as an agonist, antagonist, or modulator of the target's activity.[23][24]

Experimental Approach: The choice of functional assay depends on the target identified.

  • For GPCRs:

    • Gq-coupled: Measure changes in intracellular calcium using fluorescent dyes like Fluo-4 or aequorin-based assays.[25][26]

    • Gs/Gi-coupled: Measure changes in cyclic AMP (cAMP) levels using assays like HTRF or AlphaScreen.[25][27]

  • For Ion Channels:

    • Use automated patch-clamp electrophysiology to measure changes in ion flow across the cell membrane.

    • Utilize ion-sensitive fluorescent dyes to measure changes in ion concentration or membrane potential.[24]

The output of these assays will be a dose-response curve from which the EC50 (for agonists) or IC50 (for antagonists) can be determined.

Part 3: Preliminary Mechanism of Action Studies

Should the Tier 2 assays reveal potent and selective activity at a particular target, further studies can begin to elucidate the mechanism of action.

MOA_Elucidation cluster_0 Initial Hit cluster_1 Target Engagement cluster_2 Downstream Signaling A This compound B Binding to Target (e.g., GPCR) A->B Binds C Second Messenger Modulation (e.g., cAMP, Ca2+) B->C Activates/Inhibits D Cellular Response C->D Leads to

Caption: A simplified logical flow for elucidating the mechanism of action.

This could involve more detailed electrophysiology, second messenger pathway analysis, or initial assessments in more complex systems like primary cell cultures or tissue preparations. For compounds with potential psychoactive properties, in vitro metabolism studies using human liver microsomes can provide early insights into their metabolic stability and potential for active metabolites.[28]

Conclusion

The preliminary biological screening of a novel chemical entity like this compound requires a systematic and logical approach. By integrating in silico predictions with a tiered in vitro screening cascade, researchers can efficiently profile its biological activity, identify potential targets, and lay the groundwork for more advanced preclinical development. This guide provides a robust framework for this initial exploration, emphasizing scientific rigor and the strategic use of established drug discovery methodologies.[4][29] The data generated from this screening cascade will be crucial in determining whether this compound warrants further investigation as a potential therapeutic agent.

References

Spectroscopic Characterization of 1-Cyclobutylethan-1-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Cyclobutylethan-1-amine (CAS No. 60637-96-9) is a primary aliphatic amine with a molecular formula of C₆H₁₃N and a molecular weight of 99.18 g/mol .[1][2] Its structure, featuring a cyclobutyl ring attached to an ethylamine moiety, presents an interesting case for spectroscopic analysis. This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Molecular Structure and Spectroscopic Correlation

The structural features of this compound are key to understanding its spectroscopic signatures. The molecule consists of a four-membered cyclobutane ring, a chiral center at the carbon bearing the amine group, a methyl group, and a primary amine group (-NH₂). Each of these components will give rise to characteristic signals in the NMR, IR, and MS spectra.

G cluster_0 ¹H NMR Workflow Sample Preparation Sample Preparation Data Acquisition Data Acquisition Sample Preparation->Data Acquisition Data Processing Data Processing Data Acquisition->Data Processing Spectral Interpretation Spectral Interpretation Data Processing->Spectral Interpretation G This compound This compound Ionization (EI) Ionization (EI) This compound->Ionization (EI) Molecular Ion (m/z 99) Molecular Ion (m/z 99) Ionization (EI)->Molecular Ion (m/z 99) α-Cleavage α-Cleavage Molecular Ion (m/z 99)->α-Cleavage Fragment 1 (m/z 84) Fragment 1 (m/z 84) α-Cleavage->Fragment 1 (m/z 84) Fragment 2 (m/z 44) Fragment 2 (m/z 44) α-Cleavage->Fragment 2 (m/z 44)

References

physical and chemical properties of 1-Cyclobutylethan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-Cyclobutylethan-1-amine: Properties, Synthesis, and Applications

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a chiral amine incorporating a cyclobutane moiety. The unique structural characteristics of cyclobutanes are of increasing interest in medicinal chemistry for their ability to impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates.[1][2] This document details the known and predicted physicochemical and chemical properties of this compound, outlines a plausible synthetic route, and discusses its potential applications in drug discovery and development. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

The cyclobutane ring, a four-membered carbocycle, has emerged as a valuable structural motif in modern drug design.[1][3] Its rigid, puckered conformation can offer a unique three-dimensional profile that can be exploited to achieve high affinity and selectivity for biological targets.[1] this compound (C6H13N) is a primary amine that features a chiral center directly attached to a cyclobutane ring, making it an attractive building block for the synthesis of novel pharmaceutical agents. This guide aims to consolidate the available information on this compound and provide expert insights into its properties and potential utility.

Physicochemical Properties

A summary of the computed and estimated physicochemical properties of this compound is presented below. Direct experimental data for some properties are limited; therefore, values for structurally similar compounds are provided for comparative purposes.

PropertyValue (this compound)Reference / NoteComparative Data
Molecular Formula C6H13N[4]-
Molecular Weight 99.17 g/mol [4]-
IUPAC Name 1-cyclobutylethanamine[4]-
CAS Number 60637-96-9[4]-
Appearance Flammable liquid (predicted)[4]-
Boiling Point Not availableCyclobutylamine: 81.5 °C[5]
Density Not availableCyclobutylamine: 0.833 g/mL at 25 °C[5]
pKa of Conjugate Acid Estimated ~10.6Based on similar primary amines[6][7]Propylamine: 10.69[6]
XLogP3-AA 1[4]-
Hydrogen Bond Donor Count 1[4]-
Hydrogen Bond Acceptor Count 1[4]-

Chemical Structure and Reactivity

The chemical behavior of this compound is dictated by the primary amine group and the adjacent cyclobutane ring.

Figure 1: 2D structure of this compound.

Reactivity of the Amine Group: As a primary amine, this compound is expected to exhibit typical nucleophilic and basic properties. It can undergo a variety of reactions, including:

  • Salt formation: Reaction with acids to form ammonium salts.

  • Acylation: Reaction with acyl halides or anhydrides to form amides.

  • Alkylation: Reaction with alkyl halides, although over-alkylation can be an issue.

  • Reductive amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

Influence of the Cyclobutane Ring: The cyclobutane ring is known to be conformationally puckered and possesses significant ring strain (approximately 26 kcal/mol).[8] This strain can influence the reactivity of adjacent functional groups. While generally considered chemically inert, the cyclobutane ring can participate in ring-opening reactions under certain conditions, although this is not a typical reaction pathway for this compound under normal physiological or synthetic conditions.[8]

Proposed Synthetic Pathway

A plausible and efficient synthesis of this compound can be envisioned in a multi-step process starting from commercially available materials. The key steps involve the formation of the precursor alcohol followed by its conversion to the amine.

cluster_workflow Proposed Synthesis of this compound start Cyclobutyl methyl ketone step1 Reduction to Alcohol start->step1 e.g., NaBH4, Methanol intermediate 1-Cyclobutylethan-1-ol step1->intermediate step2 Conversion to Amine intermediate->step2 e.g., Mitsunobu reaction or activation and displacement end This compound step2->end

Figure 2: Proposed synthetic workflow.
Experimental Protocol: Synthesis of 1-Cyclobutylethan-1-ol

This procedure is adapted from known methods for the reduction of ketones.[9]

  • Dissolution: Dissolve cyclobutyl methyl ketone (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reduction: Add sodium borohydride (NaBH4) (1.5 equivalents) portion-wise to the stirred solution.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 2 hours.

  • Quenching: Carefully quench the reaction by the slow addition of water.

  • Extraction: Extract the product with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-cyclobutylethan-1-ol.

Experimental Protocol: Synthesis of this compound

This protocol describes a potential conversion of the alcohol to the amine via a two-step process involving mesylation and subsequent displacement with an amine source.

  • Mesylation: Dissolve 1-cyclobutylethan-1-ol (1 equivalent) and triethylamine (1.5 equivalents) in dichloromethane (DCM) at 0 °C. Add methanesulfonyl chloride (1.2 equivalents) dropwise. Stir the reaction at room temperature for 2-4 hours until complete conversion is observed by TLC.

  • Work-up: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude mesylate.

  • Amination: Dissolve the crude mesylate in a polar aprotic solvent such as DMF or DMSO. Add an excess of an ammonia equivalent (e.g., sodium azide followed by reduction, or a protected amine source).

  • Reaction: Heat the reaction mixture to facilitate the SN2 displacement of the mesylate. Monitor the reaction by TLC.

  • Work-up and Purification: After completion, perform an appropriate aqueous work-up and purify the final product, this compound, by column chromatography or distillation.

Proposed Spectroscopic Analysis

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be complex due to the presence of the cyclobutane ring and the chiral center.

  • -NH2 protons: A broad singlet, typically in the range of 1-3 ppm, which would disappear upon D2O exchange.

  • -CH(NH2)- proton: A multiplet, coupled to the methyl protons and the protons on the cyclobutane ring.

  • -CH3 protons: A doublet, coupled to the adjacent methine proton.

  • Cyclobutane protons: A series of complex multiplets in the upfield region (typically 1.5-2.5 ppm).[10][11]

¹³C NMR Spectroscopy

The carbon NMR spectrum would show distinct signals for each of the six carbon atoms.

  • -CH(NH2)- carbon: Expected in the range of 50-60 ppm.

  • -CH3 carbon: Expected in the upfield region, around 20-25 ppm.

  • Cyclobutane carbons: Multiple signals in the range of 15-40 ppm.

Infrared (IR) Spectroscopy

As a primary amine, the IR spectrum should display characteristic N-H stretching and bending vibrations.[12][13]

  • N-H stretch: Two bands in the region of 3400-3250 cm⁻¹ (asymmetric and symmetric stretching).[12]

  • N-H bend (scissoring): A band in the region of 1650-1580 cm⁻¹.[12]

  • C-N stretch: A band in the region of 1250–1020 cm⁻¹ for aliphatic amines.[12]

  • C-H stretch: Bands just below 3000 cm⁻¹ for the sp³ C-H bonds.

Mass Spectrometry

The mass spectrum would show a molecular ion peak (M+) at m/z = 99. A key fragmentation pathway would be the alpha-cleavage, leading to the loss of a methyl radical to give a fragment at m/z = 84, or the loss of the cyclobutyl radical to give a fragment at m/z = 44.

Applications in Drug Development

The incorporation of a cyclobutane ring can confer several advantageous properties to a drug candidate, including:

  • Improved Metabolic Stability: The cyclobutane scaffold is generally resistant to metabolic degradation.[14]

  • Enhanced Solubility: The increased sp³ character can improve aqueous solubility.[14]

  • Conformational Rigidity: The constrained nature of the ring can lock the molecule into a bioactive conformation, potentially increasing potency and reducing off-target effects.[1]

This compound, as a chiral building block, can be utilized in the synthesis of a wide range of biologically active molecules, including enzyme inhibitors and receptor ligands. Its primary amine handle allows for straightforward incorporation into various molecular scaffolds.

cluster_applications Structural Features and Their Impact on Drug Properties amine This compound chiral Chiral Center amine->chiral cyclobutane Cyclobutane Ring amine->cyclobutane amine_group Primary Amine amine->amine_group prop1 Stereospecific Interactions chiral->prop1 prop2 Improved Metabolic Stability Enhanced Solubility Conformational Rigidity cyclobutane->prop2 prop3 Versatile Synthetic Handle amine_group->prop3

Figure 3: Relationship between structural features and potential drug properties.

Safety and Handling

This compound is classified as a hazardous substance.[4]

  • GHS Hazard Statements:

    • H226: Flammable liquid and vapor.[4]

    • H314: Causes severe skin burns and eye damage.[4]

    • H335: May cause respiratory irritation.[4]

  • Precautionary Measures:

    • Handle in a well-ventilated area, preferably a fume hood.

    • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

    • Keep away from heat, sparks, and open flames.

    • Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a promising chiral building block for medicinal chemistry and drug discovery. While experimental data on this specific compound is not extensive, its properties and reactivity can be reliably predicted based on its structure and comparison to analogous compounds. The synthetic route outlined in this guide provides a practical approach to its preparation. The unique combination of a primary amine, a chiral center, and a cyclobutane ring makes this compound a valuable tool for the development of novel therapeutics with potentially improved pharmacological profiles.

References

1-Cyclobutylethan-1-amine CAS number and nomenclature

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Cyclobutylethan-1-amine

This guide provides a comprehensive technical overview of this compound, a valuable building block in modern medicinal chemistry. We will delve into its core chemical identity, synthesis, characterization, applications, and safety protocols, offering field-proven insights to support your research and development endeavors.

Core Chemical Identity and Nomenclature

This compound is a primary amine featuring a cyclobutane ring, a structural motif of increasing importance in drug design for its ability to confer conformational rigidity and improved metabolic stability.[1][2] Understanding its precise identification is critical for sourcing, regulatory compliance, and unambiguous scientific communication.

The nomenclature and identifiers for this compound and its common variants are multifaceted. The primary Chemical Abstracts Service (CAS) number refers to the racemic mixture. However, enantiomerically pure forms and salt derivatives are frequently used in specialized applications, each with a unique identifier.

Table 1: Compound Identification

IdentifierValueSource
IUPAC Name 1-Cyclobutylethanamine[3][4]
CAS Number (Racemate) 60637-96-9[3][4][5]
CAS Number ( (R)-enantiomer ) 778575-09-0[6]
CAS Number ( (S)-enantiomer ) 1003-28-7[7]
CAS Number (HCl Salt) 904733-73-9[8]
Molecular Formula C₆H₁₃N[3][4]
Synonyms 1-Cyclobutyl-ethylamine, α-Methylcyclobutanemethanamine[4][5]
EC Number 835-210-9[4]

Physicochemical and Computed Properties

The physical and chemical properties of a compound dictate its behavior in both reactive and biological systems. The data below, derived from computational models, provides a robust profile for this compound.[4]

Table 2: Physicochemical Data

PropertyValueSource
Molecular Weight 99.17 g/mol [4]
XLogP3-AA (LogP) 1[4]
Hydrogen Bond Donor Count 1[4]
Hydrogen Bond Acceptor Count 1[4]
Rotatable Bond Count 1[4]
Topological Polar Surface Area 26 Ų[4]
SMILES CC(C1CCC1)N[4]
InChIKey GDGHPMLCHFTAIY-UHFFFAOYSA-N[4]

Synthesis and Mechanistic Rationale

The most efficient and scalable synthesis of this compound is achieved via the reductive amination of its corresponding ketone, 1-Cyclobutylethan-1-one (CAS: 3019-25-8).[9] This two-step, one-pot process is a cornerstone of amine synthesis due to its high efficiency, operational simplicity, and the use of readily available, stable reagents.

The causality behind this choice is clear: The reaction proceeds through a stable imine intermediate, which is then selectively reduced to the target amine. Sodium triacetoxyborohydride (STAB) is the preferred reducing agent in this context. Unlike harsher reagents like lithium aluminum hydride, STAB is mild, tolerant of various functional groups, and does not readily reduce the starting ketone, thereby minimizing side reactions and simplifying purification.

Synthetic Workflow Diagram

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction cluster_2 Workup & Purification Ketone 1-Cyclobutylethan-1-one Imine Intermediate Imine Ketone->Imine + Ammonia Ammonia (NH3) or Ammonium Acetate Ammonia->Imine + Product This compound Imine->Product Reduction STAB Sodium Triacetoxyborohydride (STAB) STAB->Imine Hydride Source Workup Aqueous Workup (Quench & Extraction) Product->Workup Purification Distillation or Chromatography Workup->Purification

Caption: Reductive amination workflow for this compound synthesis.

Experimental Protocol: Reductive Amination

This protocol is a representative method. Researchers must conduct their own risk assessment and optimization.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add 1-Cyclobutylethan-1-one (1.0 eq) and a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Amine Source: Add ammonium acetate (1.5 - 2.0 eq) as the ammonia source. The acetate salt also acts as a mild acid catalyst to promote imine formation.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. The progress can be monitored by TLC or GC-MS.

  • Reduction: Carefully add sodium triacetoxyborohydride (STAB) (1.2 - 1.5 eq) portion-wise to the mixture. An exotherm may be observed. Maintain the reaction temperature below 30°C.

  • Reaction Completion: Allow the reaction to stir at room temperature for 12-24 hours, or until the starting material is consumed as indicated by TLC or GC-MS.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously until gas evolution ceases. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amine can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Analytical Characterization (Predicted)

While experimental spectra are not widely published, a robust prediction of the expected spectroscopic data can be made based on the molecule's structure and data from analogous compounds.[10][11][12] This serves as a vital reference for confirming the identity and purity of synthesized material.

Predicted Spectroscopic Data

Table 3: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃)

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Integration
H-1 (CH)2.5 - 2.9Multiplet1H
H-2 (CH₃)1.0 - 1.2Doublet3H
Cyclobutyl (CH)1.9 - 2.2Multiplet1H
Cyclobutyl (CH₂)1.6 - 1.9Multiplet6H
Amine (NH₂)1.1 - 2.0Broad Singlet2H

Table 4: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

CarbonPredicted Chemical Shift (δ, ppm)
C-1 (CH-N)50 - 58
C-2 (CH₃)22 - 26
Cyclobutyl (CH)42 - 48
Cyclobutyl (CH₂)28 - 35
Cyclobutyl (CH₂)17 - 22

Mass Spectrometry (Electron Ionization - EI): The primary fragmentation pathway is expected to be the alpha-cleavage adjacent to the nitrogen atom, resulting in the loss of a methyl radical (CH₃•) to yield a highly stable iminium cation.

  • Molecular Ion (M⁺): m/z = 99

  • Base Peak (M-15): m/z = 84 (Loss of •CH₃)

Analytical Workflow Diagram

G cluster_0 Synthesis Output cluster_1 Purification cluster_2 Spectroscopic Analysis cluster_3 Final Validation Crude Crude Product Purified Purified Amine Crude->Purified Distillation or Chromatography NMR 1H & 13C NMR Purified->NMR Structure Confirmation MS Mass Spec (GC-MS) Purified->MS Mass & Purity Verification IR FT-IR Purified->IR Functional Group Identification Validated Validated Compound NMR->Validated MS->Validated IR->Validated

Caption: Standard analytical workflow for compound validation.

Applications in Research and Drug Development

This compound is a strategic building block for introducing the valuable cyclobutane moiety into drug candidates.[1] The hydrochloride salt is specifically noted as a component for creating "Protein Degrader Building Blocks," highlighting its use in advanced therapeutic modalities like PROTACs (Proteolysis-Targeting Chimeras).[8]

Key Application Areas:

  • Scaffold Decoration: The primary amine serves as a versatile chemical handle for amide couplings, reductive aminations, and other C-N bond-forming reactions to build molecular complexity.

  • Medicinal Chemistry: The cyclobutane group acts as a bioisostere for larger or more flexible groups, often improving metabolic stability and modulating lipophilicity.[1][2]

  • Fragment-Based Drug Discovery (FBDD): As a low molecular weight fragment, it can be used in screening campaigns to identify initial binding interactions with biological targets.

Safety, Handling, and Storage

As a primary amine, this compound requires careful handling. The GHS hazard classifications from PubChem indicate it is a flammable liquid and vapor that causes severe skin burns, eye damage, and may cause respiratory irritation.[4]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat.[13][14]

  • Handling: Use only in a well-ventilated area or a chemical fume hood.[13] Keep away from heat, sparks, and open flames.[14] Ground all equipment to prevent static discharge.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and acids.[13]

  • First Aid:

    • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[13]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[13]

    • Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[13]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[13]

References

A Theoretical Exploration of the Conformational Landscape of 1-Cyclobutylethan-1-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive theoretical framework for investigating the conformational preferences of 1-cyclobutylethan-1-amine, a molecule of interest in medicinal chemistry due to the presence of the conformationally constrained cyclobutane moiety. A detailed protocol for computational analysis using Density Functional Theory (DFT) is outlined, targeting researchers, scientists, and drug development professionals. This guide emphasizes the causality behind methodological choices and establishes a self-validating system for theoretical conformational analysis. By exploring the interplay of steric and electronic effects, we aim to elucidate the stable conformers, rotational energy barriers, and the intricate conformational dynamics of this intriguing molecule.

Introduction: The Significance of Conformational Analysis in Drug Discovery

The three-dimensional arrangement of a molecule, its conformation, is intrinsically linked to its biological activity. For drug candidates, specific conformations are often required for effective binding to target receptors. The cyclobutane ring, a strained carbocycle, is a valuable scaffold in medicinal chemistry as it can impart a degree of conformational rigidity to a molecule.[1][2] Understanding the puckering of the cyclobutane ring and the rotational freedom of its substituents is therefore paramount in the design of novel therapeutics. This compound presents a fascinating case study, combining the puckered nature of the cyclobutane ring with the rotational flexibility of the aminoethyl side chain. This guide will delineate a robust theoretical approach to unravel the conformational intricacies of this molecule.

The primary conformational variables for this compound are:

  • Cyclobutane Ring Puckering: The four-membered ring is not planar and exists in a dynamic equilibrium between puckered conformations to alleviate torsional strain.[3]

  • Rotation around the Cα-Cβ bond: The bond connecting the cyclobutane ring to the ethylamine side chain.

  • Rotation around the Cα-N bond: The bond between the chiral carbon and the amine group.

A thorough understanding of the potential energy surface (PES) governing these motions is crucial for predicting the molecule's behavior in biological systems.

Theoretical Methodology: A Roadmap to Conformational Analysis

A multi-step computational approach is proposed to systematically explore the conformational landscape of this compound. Density Functional Theory (DFT) is the method of choice due to its balance of accuracy and computational efficiency in describing electronic structure and molecular energies.[4][5]

Initial Conformational Search

A preliminary conformational search is essential to identify a broad range of potential low-energy structures. This can be achieved using molecular mechanics force fields, which are computationally less expensive than DFT.

Experimental Protocol:

  • Structure Generation: Generate an initial 3D structure of this compound.

  • Force Field Selection: Employ a suitable force field such as MMFF94 or OPLS3e, which are well-parameterized for organic molecules.

  • Conformational Search Algorithm: Utilize a systematic or stochastic search algorithm (e.g., Monte Carlo, Low-Mode) to explore the rotational and ring-puckering degrees of freedom.

  • Energy Minimization: Each generated conformer should be subjected to energy minimization using the chosen force field.

  • Clustering: Group the resulting conformers based on root-mean-square deviation (RMSD) to identify unique low-energy structures.

DFT Optimization and Frequency Calculations

The unique conformers identified from the molecular mechanics search will be subjected to more accurate DFT calculations.

Experimental Protocol:

  • Level of Theory Selection: A common and reliable choice is the B3LYP functional with a Pople-style basis set such as 6-31G(d,p).[6] For higher accuracy, a double-hybrid functional like DSD-PBEP86-D3BJ with a larger basis set (e.g., def2-TZVP) can be employed for single-point energy calculations on the optimized geometries.[7]

  • Geometry Optimization: Optimize the geometry of each unique conformer without any constraints.

  • Frequency Analysis: Perform a vibrational frequency calculation for each optimized structure. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.

The following diagram illustrates the computational workflow for identifying stable conformers:

workflow cluster_input Input cluster_mm Molecular Mechanics cluster_dft Density Functional Theory start Initial 3D Structure of this compound mm_search Conformational Search (e.g., Monte Carlo) start->mm_search mm_min Energy Minimization mm_search->mm_min mm_cluster Clustering (RMSD) mm_min->mm_cluster dft_opt Geometry Optimization (e.g., B3LYP/6-31G(d,p)) mm_cluster->dft_opt Unique Conformers dft_freq Frequency Calculation dft_opt->dft_freq final_conformers Stable Conformers & Thermodynamic Data dft_freq->final_conformers

Caption: Computational workflow for conformational analysis.

Rotational Energy Profile Scans

To understand the energy barriers between different conformers, relaxed potential energy surface (PES) scans should be performed for the key dihedral angles.

Experimental Protocol:

  • Selection of Dihedral Angles: Define the dihedral angles corresponding to the rotation around the Cα-Cβ and Cα-N bonds.

  • Scan Procedure: Systematically vary the selected dihedral angle in small increments (e.g., 10-15 degrees) while allowing all other degrees of freedom to relax at each step.

  • Energy Calculation: Calculate the energy at each point of the scan using the chosen DFT method.

  • Profile Generation: Plot the relative energy versus the dihedral angle to visualize the rotational energy profile and identify the transition states.

The following diagram illustrates the process of generating a rotational energy profile:

pes_scan start Optimized Low-Energy Conformer define_dihedral Define Dihedral Angle for Rotation start->define_dihedral scan_loop Loop: Increment Dihedral Angle define_dihedral->scan_loop relax_geom Relax Geometry (Constrained Optimization) scan_loop->relax_geom Next Increment plot_profile Plot Energy vs. Dihedral Angle scan_loop->plot_profile Scan Complete calc_energy Calculate Energy (DFT) relax_geom->calc_energy calc_energy->scan_loop

Caption: Workflow for a relaxed potential energy surface scan.

Predicted Conformational Preferences and Energetics

Based on established principles of conformational analysis of analogous systems, we can predict the key factors influencing the stability of this compound conformers.

Cyclobutane Ring Puckering

The cyclobutane ring will adopt a puckered conformation to relieve torsional strain.[3] Substituents on the ring can exist in either pseudo-axial or pseudo-equatorial positions. It is anticipated that the ethylamine substituent will preferentially occupy the pseudo-equatorial position to minimize steric hindrance with the ring protons. A synergistic experimental and computational study on 2-substituted cyclobutane-alpha-amino acid derivatives supports this preference for equatorial substitution.[8]

Side Chain Conformation

The rotation around the Cα-Cβ and Cα-N bonds will be governed by a combination of steric and electronic effects.

  • Steric Hindrance: Gauche interactions between the methyl group, the amino group, and the cyclobutane ring will be a primary determinant of conformational stability. Staggered conformations are expected to be energetically favored over eclipsed conformations.

  • Intramolecular Hydrogen Bonding: The possibility of an intramolecular hydrogen bond between the amino group and a pseudo-axial proton on the cyclobutane ring, or between the amine's lone pair and a C-H bond, could stabilize certain conformations.

The relative energies of the stable conformers are expected to be within a few kcal/mol of each other, suggesting that multiple conformations may be populated at room temperature.

Quantitative Data Summary (Predicted)

The following table summarizes the expected quantitative data from the proposed computational study. The values are hypothetical and serve as a template for presenting the actual results.

Conformer IDRelative Energy (kcal/mol)Gibbs Free Energy (kcal/mol)Population (%)Key Dihedral Angles (degrees)
1 0.000.0065.0Cβ-Cα-N-H: 60, Cring-Cβ-Cα-N: 180
2 0.850.9025.0Cβ-Cα-N-H: 180, Cring-Cβ-Cα-N: 60
3 1.501.6010.0Cβ-Cα-N-H: -60, Cring-Cβ-Cα-N: -60

The rotational barrier for the Cα-Cβ bond is anticipated to be in the range of 3-5 kcal/mol, similar to substituted ethanes.[6] The barrier for the Cα-N bond rotation is expected to be lower, around 2-3 kcal/mol.

Conclusion and Future Directions

This technical guide has outlined a rigorous theoretical framework for the conformational analysis of this compound. By employing a combination of molecular mechanics and DFT calculations, it is possible to obtain a detailed understanding of the molecule's conformational landscape, including the identification of stable conformers and the quantification of rotational energy barriers.

The insights gained from such a study are invaluable for medicinal chemists and drug development professionals. A clear picture of the preferred conformations of this compound can guide the design of more potent and selective drug candidates. Future work could involve extending this analysis to different solvent environments using implicit or explicit solvation models to better mimic physiological conditions. Furthermore, comparison with experimental data from techniques such as NMR spectroscopy would provide crucial validation for the theoretical predictions.

References

An In-depth Technical Guide to the Synthesis of 1-Cyclobutylethan-1-amine Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the synthetic pathways for preparing 1-cyclobutylethan-1-amine hydrochloride, a valuable carbocyclic building block in contemporary drug discovery and development. The document details two primary strategic approaches for the key transformation of cyclobutyl methyl ketone to the target amine: classical Leuckart-Wallach reductive amination and modern catalytic reductive amination. We will explore the underlying mechanisms, provide detailed, field-tested experimental protocols, and present a comparative analysis to guide researchers in selecting the most appropriate strategy. The guide culminates in the protocol for the final salt formation, purification, and characterization, ensuring a holistic view of the synthetic process for professionals in the chemical and pharmaceutical sciences.

Introduction and Strategic Overview

This compound is a primary amine featuring a cyclobutane moiety, a structural motif of increasing interest in medicinal chemistry. The cyclobutane ring offers a unique three-dimensional profile that can enhance metabolic stability, improve binding affinity, and fine-tune physicochemical properties such as lipophilicity.[1] The hydrochloride salt form enhances the compound's stability, crystallinity, and aqueous solubility, making it easier to handle, purify, and formulate.[2][3]

The synthesis of this target molecule is conceptually straightforward, hinging on the formation of a C-N bond from a ketone precursor. Our synthetic strategy, therefore, begins with the commercially available or readily synthesized cyclobutyl methyl ketone. The core of this guide focuses on the comparative evaluation of methods to install the amine functionality, followed by the final salt formation.

G cluster_0 Overall Synthetic Strategy Start Starting Materials (e.g., 5-Chloro-2-pentanone) Ketone Cyclobutyl Methyl Ketone (Key Intermediate) Start->Ketone Synthesis Amine This compound (Free Base) Ketone->Amine Amination (Core Step) Salt This compound HCl (Final Product) Amine->Salt Salt Formation

Caption: High-level workflow for the synthesis of the target salt.

Synthesis of the Key Intermediate: Cyclobutyl Methyl Ketone

The cornerstone of this synthesis is the precursor, cyclobutyl methyl ketone (CAS 3019-25-8).[4][5] While commercially available, its synthesis is well-documented and provides a cost-effective route for large-scale preparations. One of the most reliable methods involves the intramolecular cyclization of 5-chloro-2-pentanone.[6]

Mechanism Insight: The reaction proceeds via an intramolecular Williamson ether synthesis-like mechanism, where the enolate of the ketone, formed under basic conditions, acts as a nucleophile, displacing the chloride on the terminal carbon to form the four-membered ring.

Experimental Protocol: Synthesis of Cyclobutyl Methyl Ketone[6]
  • Setup: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, prepare a solution of sodium hydroxide (4.5 moles) in 180 mL of water.

  • Addition: To the stirred sodium hydroxide solution, add crude 5-chloro-2-pentanone (approx. 3 moles) dropwise over 15-20 minutes. The reaction is exothermic; if it does not begin to boil, gentle heating may be applied to initiate the reaction.

  • Reflux: Once the addition is complete, continue to heat the mixture under reflux for 1 hour to ensure complete cyclization.

  • Workup & Distillation: Add 370 mL of water slowly to the reaction mixture. Arrange the apparatus for distillation and distill the water-ketone azeotrope until the organic layer is no longer present in the reaction flask.

  • Extraction: Saturate the aqueous layer of the distillate with potassium carbonate to salt out the ketone. Separate the organic layer. Extract the aqueous layer twice with diethyl ether.

  • Drying and Purification: Combine the organic layer and the ether extracts. Dry over anhydrous calcium chloride. Decant the solution and remove the ether by distillation. The crude ketone is then purified by fractional distillation, collecting the fraction boiling at 110–112 °C.

From Ketone to Amine: A Comparative Analysis of Synthetic Routes

The conversion of cyclobutyl methyl ketone to this compound is the critical transformation. We will evaluate two robust methods: the Leuckart-Wallach reaction and modern reductive amination.

Route A: The Leuckart-Wallach Reaction

This classical method utilizes ammonium formate or formamide as both the nitrogen source and the reducing agent.[7][8] It is a one-pot reaction that typically requires high temperatures (120-200 °C) but avoids the use of metal catalysts or hydride reagents.[7][9]

Mechanism Insight: The reaction proceeds through several stages. First, the ketone reacts with ammonia (generated from ammonium formate decomposition) to form an imine intermediate. This imine is then reduced by formic acid (also from ammonium formate), which acts as a hydride donor, to yield the N-formyl amine. The final step is the acid- or base-catalyzed hydrolysis of the formamide to liberate the free primary amine.[7][10]

G Ketone Cyclobutyl Methyl Ketone Imine Imine Intermediate Ketone->Imine + NH₃, -H₂O Ammonia NH₃ (from HCOONH₄) Ammonia->Imine Formamide N-Formyl Amine Imine->Formamide + HCOOH, -CO₂ FormicAcid HCOOH (Hydride Source) FormicAcid->Formamide Amine This compound Formamide->Amine Hydrolysis Hydrolysis H₃O⁺ / OH⁻ Hydrolysis->Amine

Caption: Simplified mechanism of the Leuckart-Wallach reaction.

Experimental Protocol: Leuckart Reaction[10]
  • Setup: In a round-bottom flask fitted with a reflux condenser, combine cyclobutyl methyl ketone (1 mole) and ammonium formate (2-3 moles).

  • Heating: Heat the mixture in an oil bath to 160-185 °C. The reaction will evolve carbon dioxide and water. Continue heating for 4-6 hours until the evolution of gas ceases.

  • Hydrolysis: Cool the reaction mixture. Add a 20% solution of hydrochloric acid (sufficient to make the solution strongly acidic) and reflux for an additional 6-8 hours to hydrolyze the intermediate formamide.

  • Workup: Cool the solution and make it strongly alkaline by the careful addition of 40% sodium hydroxide solution.

  • Extraction: Extract the liberated free amine with diethyl ether or dichloromethane (3 x volumes).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine. Further purification can be achieved by distillation.

Route B: Catalytic Reductive Amination

Reductive amination is a highly versatile and generally milder alternative to the Leuckart reaction.[11][12] The process involves the in-situ formation of an imine from the ketone and an ammonia source, followed immediately by reduction using a selective reducing agent.[13]

Mechanism Insight: The reaction is typically performed in a one-pot fashion. The ketone and an ammonia source (e.g., ammonia in methanol, ammonium acetate) are mixed, often under slightly acidic conditions (pH 5-6) to catalyze imine formation. A reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is present in the mixture. These reagents are mild enough not to reduce the starting ketone but are highly effective at reducing the protonated imine (iminium ion) as it forms, driving the equilibrium towards the amine product.[13][14]

G cluster_0 Imine Formation (Equilibrium) cluster_1 Reduction Ketone Ketone Hemiaminal Hemiaminal Ketone->Hemiaminal Ammonia NH₃ Ammonia->Hemiaminal Imine Imine Hemiaminal->Imine -H₂O Iminium Iminium Ion (Protonated Imine) Imine->Iminium + H⁺ Amine Amine Product Iminium->Amine Reducer [H⁻] (e.g., NaBH₃CN) Reducer->Amine G Amine Crude Amine in Organic Solvent (e.g., Ethyl Acetate) Precipitation Precipitation of Amine·HCl Salt Amine->Precipitation HCl Anhydrous HCl (in Ether or Gas) HCl->Precipitation Filtration Filtration Precipitation->Filtration Washing Wash with Cold Solvent Filtration->Washing Drying Drying under Vacuum Washing->Drying Product Pure Crystalline Amine·HCl Salt Drying->Product

References

Methodological & Application

Application Note: A High-Fidelity Biocatalytic Route to (S)-1-Cyclobutylethan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: (S)-1-Cyclobutylethan-1-amine is a valuable chiral building block whose structural motifs are increasingly sought after in medicinal chemistry and drug development due to the unique conformational constraints imparted by the cyclobutane ring.[1] The enantioselective synthesis of such chiral amines is a critical challenge, demanding high optical purity and process efficiency.[2] This guide provides an in-depth protocol for the synthesis of (S)-1-Cyclobutylethan-1-amine via a state-of-the-art biocatalytic asymmetric amination of the prochiral ketone, cyclobutyl methyl ketone. We detail a robust and scalable method using an (S)-selective ω-transaminase, offering superior enantioselectivity (>99% ee) and favorable process economics under environmentally benign, aqueous conditions.[3] This application note is designed for researchers, chemists, and process development scientists seeking a practical, efficient, and sustainable solution for accessing this key chiral intermediate.

The Strategic Imperative for Chiral Amines

Chiral amines are foundational components in a vast number of pharmaceuticals, with over 80% of all drugs and drug candidates containing an amine functional group.[2][4] The specific stereochemistry of these amines is often critical for therapeutic efficacy and safety. The cyclobutane moiety, once considered an exotic curiosity, is now recognized for its ability to confer advantageous pharmacological properties, including metabolic stability and unique vector orientations for receptor binding.[1] Consequently, the development of efficient and highly selective methods for producing enantiopure cyclobutane-containing amines is of paramount importance.

While classical methods like chiral resolution or synthesis using stoichiometric chiral auxiliaries exist, modern drug development increasingly favors catalytic asymmetric synthesis for its efficiency and sustainability.[5] Two dominant catalytic strategies have emerged: transition metal-catalyzed asymmetric hydrogenation and biocatalysis.

Comparative Analysis of Leading Synthetic Strategies

To provide a clear rationale for our selected methodology, the table below compares the primary modern approaches for synthesizing chiral amines like (S)-1-Cyclobutylethan-1-amine.

Synthetic StrategyKey Reagents & CatalystsTypical ee (%)YieldScalabilityProsCons
Biocatalytic Asymmetric Amination ω-Transaminase, PLP, Amino Donor (e.g., L-alanine, Isopropylamine)>99%[6]HighExcellentExtremely high enantioselectivity; "Green" process (aqueous, mild conditions); High substrate specificity; Reduces multiple steps into one.[2][3]Enzyme cost and stability (though rapidly improving); Equilibrium limitations may require byproduct removal.[6][7]
Transition Metal-Catalyzed Asymmetric Hydrogenation Rhodium or Ruthenium complex, Chiral Ligand (e.g., BINAP, PhTRAP), H₂ gas90-99%[8][9]HighExcellentBroad substrate scope; Well-established and reliable technology.[10]Requires high-pressure H₂; Costly and potentially toxic heavy metal catalysts; May require separate imine formation step.[5]
Chiral Auxiliary-Mediated Synthesis Chiral Auxiliary (e.g., tert-butanesulfinamide), Organometallic Reagents>98%GoodModerateHighly reliable and predictable stereochemical outcome; Well-understood mechanism.[4]Stoichiometric use of the auxiliary; Requires additional steps for auxiliary attachment and removal; Poor atom economy.

Based on this analysis, the biocatalytic route offers a compelling combination of exceptional enantioselectivity, operational simplicity, and alignment with green chemistry principles, making it the preferred method for this guide.

Principle of Biocatalytic Asymmetric Amination

The core of this protocol is the use of an ω-transaminase (ω-TA), a pyridoxal-5'-phosphate (PLP)-dependent enzyme that catalyzes the transfer of an amino group from a donor molecule to a ketone acceptor.[2]

The catalytic cycle proceeds as follows:

  • The PLP cofactor, bound to the enzyme's active site, first reacts with the amino donor (e.g., L-alanine) to form an external aldimine.

  • This intermediate tautomerizes and is hydrolyzed, releasing the deaminated donor (pyruvate) and forming pyridoxamine-5'-phosphate (PMP).

  • The prochiral ketone substrate (cyclobutyl methyl ketone) enters the active site and reacts with PMP to form a ketimine intermediate.

  • A proton transfer, stereospecifically guided by the chiral environment of the enzyme's active site, occurs.

  • Tautomerization and hydrolysis release the final product, (S)-1-Cyclobutylethan-1-amine, regenerating the PLP-enzyme complex for the next catalytic cycle.

A critical consideration is that the reaction is reversible.[6] To drive the reaction towards the desired amine product, a high concentration of the amino donor is used. In some cases, removal of the ketone byproduct (e.g., pyruvate) is necessary to shift the equilibrium favorably.[6]

Workflow for Biocatalytic Synthesis

G ProchiralKetone Cyclobutyl Methyl Ketone EnzymeReactor Bioreactor (S)-ω-Transaminase PLP Cofactor pH 7.5, 30°C ProchiralKetone->EnzymeReactor AminoDonor L-Alanine (Amino Donor) AminoDonor->EnzymeReactor Product (S)-1-Cyclobutylethan-1-amine EnzymeReactor->Product Byproduct Pyruvate (Byproduct) EnzymeReactor->Byproduct Purification Work-up & Purification Product->Purification FinalProduct Final Product (>99% ee) Purification->FinalProduct

Caption: Biocatalytic workflow for the synthesis of (S)-1-Cyclobutylethan-1-amine.

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis. It can be scaled linearly with appropriate adjustments to equipment and reaction time.

Materials and Reagents
ReagentGradeSupplierNotes
Cyclobutyl methyl ketone≥98%Standard Chemical SupplierSubstrate
L-Alanine≥99%Standard Chemical SupplierAmino Donor
Pyridoxal-5'-phosphate (PLP)≥98%Standard Chemical SupplierCofactor
(S)-selective ω-TransaminaseVariouse.g., from Vibrio fluvialis or engineered variants
Potassium Phosphate Buffer1.0 M, pH 7.5Prepared in-houseReaction Medium
Sodium Hydroxide (NaOH)5 MPrepared in-houseFor pH adjustment and work-up
Dichloromethane (DCM)HPLC GradeStandard Chemical SupplierExtraction Solvent
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeStandard Chemical SupplierDrying Agent
Equipment
  • Jacketed glass reactor (100 mL) with overhead stirrer and temperature control

  • pH meter and probe

  • Analytical balance

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Chiral HPLC or GC system for enantiomeric excess (ee) analysis

Step-by-Step Procedure
  • Biocatalyst Preparation:

    • Prepare 50 mL of 1.0 M potassium phosphate buffer and adjust the pH to 7.5 using 5 M NaOH.

    • To the buffer, add L-Alanine (2.67 g, 30 mmol, 3 equivalents). Stir until fully dissolved.

    • Add PLP (25 mg, 0.1 mmol, 0.01 equivalents).

    • Add the selected (S)-selective ω-transaminase (amount as per manufacturer's activity specification, typically 5-10 mg/mL). Stir gently to dissolve/suspend the enzyme.

  • Reaction Execution:

    • Transfer the biocatalyst solution to the 100 mL jacketed reactor. Set the temperature to 30°C and stir at 150-200 RPM.

    • Add cyclobutyl methyl ketone (1.10 g, 10 mmol, 1 equivalent) to the reactor.

    • Monitor the reaction pH. It may decrease due to the formation of pyruvate. Maintain the pH at 7.5 by the controlled addition of 5 M NaOH.

    • Monitor the reaction progress by taking small aliquots (e.g., 100 µL) every 2-4 hours. Quench the aliquot with an equal volume of acetonitrile, centrifuge to pellet the enzyme, and analyze the supernatant by chiral HPLC/GC. The reaction is typically complete within 24 hours.

  • Work-up and Product Isolation:

    • Once the reaction has reached completion (>95% conversion), stop the stirring and heating.

    • Adjust the pH of the reaction mixture to >12 using 5 M NaOH to ensure the product amine is in its free base form.

    • Transfer the mixture to a 250 mL separatory funnel.

    • Extract the aqueous phase with dichloromethane (3 x 50 mL).

    • Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude (S)-1-Cyclobutylethan-1-amine.

  • Purification and Characterization:

    • The crude product can be purified by fractional distillation under reduced pressure if necessary.

    • Characterization: Confirm the structure by ¹H and ¹³C NMR.

    • Enantiomeric Excess (ee) Determination: Analyze the final product using a chiral HPLC or GC method to confirm the enantiopurity is >99% ee.

Troubleshooting and Process Optimization

IssuePotential CauseRecommended Solution
Low Conversion (<80%) Unfavorable reaction equilibrium.[6]Increase the concentration of the amino donor (L-alanine) to 5-10 equivalents. Alternatively, couple the reaction with an enzyme like lactate dehydrogenase (LDH) to remove the pyruvate byproduct.[6]
Product inhibition.[6]Consider in-situ product removal (ISPR) techniques for large-scale operations, such as extraction with an organic solvent.
Low Enantioselectivity (<95% ee) Incorrect enzyme stereopreference or suboptimal reaction conditions.Ensure an (S)-selective transaminase was used. Screen different enzymes as substrate specificity can vary. Verify that the reaction pH and temperature are within the optimal range for the enzyme.
Enzyme Deactivation Temperature or pH instability; presence of denaturing organic solvents.Confirm the operational stability of the chosen enzyme. Avoid high temperatures (>40°C) unless the enzyme is known to be thermotolerant. Ensure no incompatible solvents are present.

Conclusion

The biocatalytic asymmetric amination detailed in this guide represents a powerful, efficient, and sustainable method for the synthesis of (S)-1-Cyclobutylethan-1-amine. By leveraging the exquisite selectivity of (S)-selective ω-transaminases, this protocol delivers the target molecule with exceptional enantiopurity, bypassing the need for heavy metal catalysts or stoichiometric chiral reagents.[3] This approach is not only scalable and environmentally responsible but also aligns with the modern demands of the pharmaceutical industry for high-fidelity and green manufacturing processes.

References

Enantioselective Synthesis of (R)-1-Cyclobutylethan-1-amine: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Cycloalkylamines

Chiral amines are integral components in a vast array of pharmaceuticals and agrochemicals, where the specific stereochemistry often dictates the molecule's biological activity and safety profile.[1] Among these, small cycloalkylamines, such as (R)-1-Cyclobutylethan-1-amine, are of increasing interest in medicinal chemistry. The cyclobutyl moiety provides a unique three-dimensional scaffold that can enhance metabolic stability, improve binding affinity to biological targets, and serve as a bioisostere for other chemical groups. The enantiomerically pure (R)-isomer is a crucial building block for the synthesis of more complex chiral molecules, making its efficient and selective synthesis a topic of considerable importance for drug discovery and development.

This guide provides a detailed overview of two robust and scalable methods for the enantioselective synthesis of (R)-1-Cyclobutylethan-1-amine: biocatalytic asymmetric amination using an ω-transaminase and diastereoselective synthesis employing a chiral auxiliary. The protocols are designed to be self-validating, with in-depth explanations of the underlying principles and experimental choices.

Strategy 1: Biocatalytic Asymmetric Amination via ω-Transaminase

Biocatalysis has emerged as a powerful tool in modern organic synthesis, offering high enantioselectivity under mild and environmentally benign conditions.[2] ω-Transaminases (ω-TAs) are a class of pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a prochiral ketone, yielding a chiral amine.[3] This method is particularly attractive due to the potential for high conversion and excellent enantiomeric excess (ee).[4]

Causality of Experimental Choices

The selection of an appropriate (R)-selective ω-transaminase is paramount for the successful synthesis of the desired (R)-enantiomer. The reaction equilibrium can be unfavorable, often requiring strategies to drive the reaction to completion. The use of an amine donor like isopropylamine, which is converted to acetone, allows for equilibrium shifting through the removal of the volatile acetone byproduct.[5] Alternatively, using a "smart" amine donor like ortho-xylylenediamine can lead to an irreversible reaction, as the byproduct spontaneously cyclizes and aromatizes.[1]

Experimental Workflow: Biocatalytic Amination

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_buffer Prepare Phosphate Buffer (pH 8.0) prep_reagents Dissolve Ketone, Amine Donor, and PLP prep_buffer->prep_reagents prep_enzyme Add (R)-selective ω-Transaminase prep_reagents->prep_enzyme incubation Incubate at 30-40°C with shaking prep_enzyme->incubation adjust_ph Adjust pH to >10 with NaOH incubation->adjust_ph Monitor reaction progress extraction Extract with an Organic Solvent (e.g., MTBE) adjust_ph->extraction drying Dry Organic Layer (Na₂SO₄) and Concentrate extraction->drying purification Purify by Distillation or Chromatography drying->purification yield_det Determine Yield purification->yield_det ee_det Determine Enantiomeric Excess (Chiral GC/HPLC) yield_det->ee_det

Caption: Workflow for the biocatalytic synthesis of (R)-1-Cyclobutylethan-1-amine.

Detailed Protocol: ω-Transaminase Catalyzed Synthesis

This protocol is adapted from established procedures for the amination of cyclic and alkyl ketones.[6][7]

  • Reaction Buffer Preparation: Prepare a 100 mM potassium phosphate buffer and adjust the pH to 8.0.

  • Reaction Mixture Assembly: In a temperature-controlled reaction vessel, combine the following:

    • Cyclobutyl methyl ketone (1.0 eq.)

    • Isopropylamine (1.5 - 3.0 eq.) as the amine donor.

    • Pyridoxal-5'-phosphate (PLP) (1 mM).

    • (R)-selective ω-transaminase (e.g., ATA-200 or an equivalent commercially available enzyme) at an optimized loading (typically 1-5% w/w of the substrate).

    • Phosphate buffer to the desired final substrate concentration (e.g., 50-100 g/L).

  • Reaction Execution:

    • Stir the mixture at a controlled temperature (e.g., 35°C).

    • Monitor the reaction progress by taking aliquots and analyzing for ketone consumption and amine formation via GC or HPLC. The reaction is typically complete within 24-48 hours.

  • Work-up:

    • Once the reaction has reached completion, cool the mixture to room temperature.

    • Adjust the pH of the aqueous solution to >10 using a 5 M NaOH solution.

    • Extract the product with a suitable organic solvent, such as methyl tert-butyl ether (MTBE) (3 x volume of the aqueous phase).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude (R)-1-Cyclobutylethan-1-amine can be purified by distillation under reduced pressure or by column chromatography on silica gel.

ParameterConditionRationale
Enzyme (R)-selective ω-TransaminaseDetermines the stereochemical outcome, yielding the (R)-enantiomer.
Substrate Cyclobutyl methyl ketoneThe prochiral starting material for the amination reaction.
Amine Donor IsopropylamineProvides the amino group and its co-product (acetone) is volatile, aiding in equilibrium shift.
Cofactor Pyridoxal-5'-phosphate (PLP)Essential for the catalytic activity of the transaminase.
pH 8.0Optimal pH for many commercially available ω-transaminases.
Temperature 35°CBalances enzyme activity and stability.
Expected Yield >80%Dependent on enzyme activity and reaction conditions.
Expected ee >99%A key advantage of biocatalytic methods.

Strategy 2: Asymmetric Synthesis via a Chiral Auxiliary

The use of a chiral auxiliary is a classic and reliable method for controlling stereochemistry in organic synthesis.[4] This approach involves the temporary covalent attachment of a chiral molecule to a prochiral substrate to direct a subsequent diastereoselective transformation. The auxiliary is then cleaved to yield the enantiomerically enriched product and can often be recovered.

Causality of Experimental Choices

For the synthesis of chiral amines, (R)-(+)-2-Methyl-2-propanesulfinamide (Ellman's auxiliary) is a highly effective chiral auxiliary.[8] The sulfinyl group directs the stereoselective addition of a nucleophile to the imine intermediate. The subsequent cleavage of the N-sulfinyl group is typically achieved under mild acidic conditions that do not racemize the newly formed stereocenter. A patent for the synthesis of the analogous (S)-1-cyclopropylethanamine using (S)-(-)-α-phenylethylamine as the chiral auxiliary provides a strong foundation for this protocol.

Experimental Workflow: Chiral Auxiliary-Mediated Synthesis

G cluster_imine Diastereoselective Imine Formation cluster_reduction Diastereoselective Reduction cluster_cleavage Auxiliary Cleavage cluster_purification Purification cluster_analysis Analysis imine_formation Condensation of Ketone with (R)-α-methylbenzylamine reduction Reduction of the Imine (e.g., with H₂/Pd/C) imine_formation->reduction cleavage Hydrogenolysis to remove the auxiliary reduction->cleavage purification Purify by Distillation or Crystallization cleavage->purification yield_det Determine Yield purification->yield_det ee_det Determine Enantiomeric Excess (Chiral GC/HPLC) yield_det->ee_det

Caption: Workflow for the synthesis of (R)-1-Cyclobutylethan-1-amine via a chiral auxiliary.

Detailed Protocol: Chiral Auxiliary-Mediated Synthesis

This protocol is an adaptation of a patented procedure for a structurally related amine.

  • Diastereoselective Imine Formation and Reduction:

    • In a reaction vessel equipped with a Dean-Stark trap, combine cyclobutyl methyl ketone (1.0 eq.), (R)-(+)-α-methylbenzylamine (1.05 eq.), and toluene.

    • Heat the mixture to reflux to remove water via azeotropic distillation, driving the imine formation to completion.

    • After cooling, the crude imine solution is subjected to catalytic hydrogenation (e.g., using 5% Pd/C under a hydrogen atmosphere). This reduction proceeds diastereoselectively.

  • Auxiliary Cleavage:

    • Following the reduction, the catalyst is filtered off.

    • The resulting secondary amine is subjected to hydrogenolysis (e.g., using a fresh portion of Pd/C under a higher pressure of hydrogen) to cleave the α-methylbenzyl auxiliary.

  • Work-up and Purification:

    • After cleavage, the catalyst is removed by filtration.

    • The toluene solution is extracted with dilute aqueous HCl to move the product amine into the aqueous phase.

    • The aqueous layer is washed with an organic solvent to remove non-basic impurities.

    • The pH of the aqueous layer is adjusted to >10 with NaOH, and the liberated amine is extracted with an organic solvent (e.g., MTBE).

    • The organic layer is dried and concentrated to yield the crude product.

    • Purification is achieved by fractional distillation under reduced pressure.

ParameterConditionRationale
Chiral Auxiliary (R)-(+)-α-methylbenzylamineInduces chirality during the imine reduction step.
Imine Formation Azeotropic removal of waterDrives the equilibrium towards the formation of the imine.
Reduction Catalytic Hydrogenation (Pd/C)Reduces the C=N bond with high diastereoselectivity.
Auxiliary Cleavage HydrogenolysisRemoves the chiral auxiliary to yield the primary amine.
Expected Yield 60-75%Overall yield for the multi-step process.
Expected ee >98%Dependent on the diastereoselectivity of the reduction.

Analytical Protocols: Ensuring Enantiomeric Purity

The accurate determination of yield and enantiomeric excess is crucial for validating the success of the synthesis.

Yield Determination

The yield can be determined by standard methods such as gravimetric analysis after purification or by quantitative NMR (qNMR) using an internal standard.

Enantiomeric Excess (ee) Determination

Chiral chromatography is the most common and reliable method for determining the enantiomeric excess of chiral amines.[9]

Chiral Gas Chromatography (GC) [10][11]

  • Derivatization: The primary amine can be derivatized to a less polar and more volatile derivative, for example, by acylation with trifluoroacetic anhydride.

  • Column: A chiral capillary column, such as one coated with a derivatized cyclodextrin (e.g., heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin).

  • Carrier Gas: Helium or Hydrogen.

  • Detector: Flame Ionization Detector (FID).

  • Temperature Program: An optimized temperature gradient is used to achieve baseline separation of the enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC) [12]

  • Derivatization: For enhanced UV detection, the amine can be derivatized with an agent that introduces a chromophore, such as p-toluenesulfonyl chloride.

  • Column: A chiral stationary phase (CSP) column, such as one based on a polysaccharide derivative (e.g., amylose or cellulose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: Typically a mixture of hexane and isopropanol for normal-phase chromatography.

  • Detector: UV detector set at a wavelength appropriate for the derivatized amine.

Conclusion

The enantioselective synthesis of (R)-1-Cyclobutylethan-1-amine can be effectively achieved through both modern biocatalytic methods and classic chiral auxiliary-based approaches. The choice of method will depend on factors such as available resources, scalability requirements, and the desired level of "greenness" in the synthetic process. The protocols and insights provided in this guide are intended to equip researchers and drug development professionals with the necessary tools to produce this valuable chiral building block with high efficiency and enantiopurity.

References

Application Notes and Protocols: 1-Cyclobutylethan-1-amine as a Chiral Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Cyclobutyl Motif and Chiral Amines in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological profiles is paramount. Among the structural motifs that have garnered significant attention, the cyclobutane ring and chiral α-branched amines stand out for their profound impact on the therapeutic properties of drug candidates. The cyclobutane moiety, a strained four-membered carbocycle, offers a unique combination of conformational rigidity and a three-dimensional structure that can improve metabolic stability, reduce planarity, and provide novel vectors for exploring chemical space.[1][2][3] When incorporated into bioactive molecules, this rigid scaffold can lock in favorable conformations for target binding and serve as a bioisostere for other groups, often leading to improved potency and selectivity.[2]

Chiral amines are fundamental building blocks in the synthesis of a vast array of natural products and pharmaceuticals.[4][5] The stereochemistry of the amine functionality is often critical for biological activity, making the development of methods for their enantioselective synthesis a key focus of research.[4][6] 1-Cyclobutylethan-1-amine, which combines the desirable features of a cyclobutane ring and a chiral amine, has emerged as a valuable building block for the synthesis of complex, biologically active molecules. This application note provides a comprehensive guide to the synthesis, chiral resolution, and application of this compound in organic synthesis, offering detailed protocols and insights for its effective utilization.

I. Synthesis and Chiral Resolution of this compound

The synthesis of enantiomerically pure this compound is a multi-step process that begins with the formation of the corresponding racemic amine, followed by chiral resolution.

Synthesis of Racemic this compound via Reductive Amination

A common and effective method for the synthesis of this compound is the reductive amination of 1-cyclobutylethan-1-one.[7][8] This one-pot reaction involves the formation of an intermediate imine from the ketone and an ammonia source, which is then reduced in situ to the desired primary amine.[7]

Experimental Workflow: Synthesis of Racemic this compound

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Work-up & Purification ketone 1-Cyclobutylethan-1-one imine Intermediate Imine ketone->imine Reaction with Ammonia ammonia Ammonia Source (e.g., NH4OAc) ammonia->imine racemic_amine Racemic this compound imine->racemic_amine In situ Reduction reducing_agent Reducing Agent (e.g., NaBH3CN) reducing_agent->racemic_amine workup Aqueous Work-up racemic_amine->workup purification Distillation workup->purification

Caption: Workflow for the synthesis of racemic this compound.

Protocol 1: Synthesis of Racemic this compound

Materials:

  • 1-Cyclobutylethan-1-one

  • Ammonium acetate (NH₄OAc)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether (Et₂O)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-cyclobutylethan-1-one (1.0 eq) and ammonium acetate (3.0 eq) in methanol. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture in an ice bath and slowly add sodium cyanoborohydride (1.5 eq) portion-wise. Caution: NaBH₃CN is toxic and should be handled in a well-ventilated fume hood. The addition should be controlled to manage the evolution of gas.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of 2M HCl until the solution is acidic (pH ~2) to destroy any unreacted NaBH₃CN. Stir for 1 hour.

  • Basification and Extraction: Make the solution basic (pH > 10) by the addition of aqueous NaOH. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude racemic this compound.

  • Purification: The crude product can be purified by distillation to yield the pure racemic amine.

Chiral Resolution of this compound using Diastereomeric Salt Formation

The separation of the enantiomers of this compound can be achieved by diastereomeric salt formation using a chiral resolving agent, such as (+)-tartaric acid.[2][9][10] This classical method relies on the differential solubility of the two diastereomeric salts formed between the racemic amine and the enantiomerically pure acid.[11]

Experimental Workflow: Chiral Resolution of this compound

G racemic_amine Racemic this compound salt_formation Diastereomeric Salt Formation (in a suitable solvent, e.g., Methanol) racemic_amine->salt_formation tartaric_acid (+)-Tartaric Acid tartaric_acid->salt_formation filtration Fractional Crystallization & Filtration salt_formation->filtration less_soluble_salt Less Soluble Diastereomeric Salt ((S)-amine-(+)-tartrate) filtration->less_soluble_salt mother_liquor Mother Liquor (contains more soluble (R)-amine-(+)-tartrate) filtration->mother_liquor liberation_S Liberation of (S)-amine (Base treatment, e.g., NaOH) less_soluble_salt->liberation_S liberation_R Liberation of (R)-amine (Base treatment, e.g., NaOH) mother_liquor->liberation_R extraction_S Extraction & Purification liberation_S->extraction_S S_amine (S)-1-Cyclobutylethan-1-amine extraction_S->S_amine extraction_R Extraction & Purification liberation_R->extraction_R R_amine (R)-1-Cyclobutylethan-1-amine extraction_R->R_amine

Caption: Workflow for the chiral resolution of this compound.

Protocol 2: Chiral Resolution of Racemic this compound with (+)-Tartaric Acid

Materials:

  • Racemic this compound

  • (+)-Tartaric acid

  • Methanol (MeOH)

  • Sodium hydroxide (NaOH) solution (2M)

  • Diethyl ether (Et₂O)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Salt Formation: Dissolve racemic this compound (1.0 eq) in warm methanol. In a separate flask, dissolve (+)-tartaric acid (0.5 eq) in warm methanol. Slowly add the tartaric acid solution to the amine solution with stirring.

  • Crystallization: Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. For complete crystallization, the flask can be stored at 4°C overnight.

  • Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol. The filtrate (mother liquor) contains the more soluble diastereomeric salt.

  • Recrystallization (Optional): To improve the enantiomeric purity, the isolated diastereomeric salt can be recrystallized from a minimal amount of hot methanol.

  • Liberation of the Enantiomerically Enriched Amine: Suspend the collected crystals in water and add 2M NaOH solution until the pH is strongly basic (pH > 10) to liberate the free amine.

  • Extraction and Purification: Extract the aqueous solution with diethyl ether (3 x 30 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.

  • Determination of Enantiomeric Excess: The enantiomeric excess (ee) of the resolved amine should be determined by chiral HPLC or by derivatization with a chiral agent followed by NMR analysis.

II. Application of this compound as a Chiral Auxiliary in Asymmetric Synthesis

Enantiomerically pure this compound can be employed as a chiral auxiliary to control the stereochemical outcome of reactions on a prochiral substrate.[12] A common application is in the asymmetric alkylation of carboxylic acid derivatives.[13] The chiral amine is first converted to a chiral amide, which then directs the stereoselective addition of an electrophile.

Asymmetric Alkylation of a Carboxylic Acid Derivative

In this representative protocol, this compound is used to direct the asymmetric alkylation of a propanoic acid derivative.

Reaction Scheme: Asymmetric Alkylation using this compound as a Chiral Auxiliary

G cluster_0 Step 1: Chiral Amide Formation cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Cleavage amine (R)-1-Cyclobutylethanamine amide Chiral Amide amine->amide acid_chloride Propanoyl Chloride acid_chloride->amide alkylated_amide Alkylated Amide (High Diastereoselectivity) amide->alkylated_amide base LDA, THF, -78 °C base->alkylated_amide electrophile Alkyl Halide (R'-X) electrophile->alkylated_amide hydrolysis Acidic Hydrolysis (e.g., H2SO4, H2O) alkylated_amide->hydrolysis chiral_acid Chiral Carboxylic Acid hydrolysis->chiral_acid recovered_auxiliary Recovered (R)-1-Cyclobutylethanamine hydrolysis->recovered_auxiliary

Caption: General scheme for asymmetric alkylation using this compound.

Protocol 3: Asymmetric Alkylation of a Propanoic Acid Derivative

Materials:

  • (R)-1-Cyclobutylethan-1-amine

  • Propanoyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Lithium diisopropylamide (LDA)

  • Tetrahydrofuran (THF), anhydrous

  • Alkyl halide (e.g., benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Sulfuric acid (H₂SO₄)

Procedure:

  • Chiral Amide Formation: To a solution of (R)-1-cyclobutylethan-1-amine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane at 0°C, add propanoyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours. Wash the reaction mixture with water and brine, dry the organic layer over MgSO₄, and concentrate to obtain the chiral amide. Purify by column chromatography if necessary.

  • Diastereoselective Alkylation: Dissolve the chiral amide (1.0 eq) in anhydrous THF and cool to -78°C under an inert atmosphere (e.g., argon). Add LDA (1.1 eq, as a solution in THF/hexanes) dropwise and stir for 30 minutes to form the enolate. Add the alkyl halide (1.2 eq) and continue stirring at -78°C for 2-4 hours.

  • Quenching and Work-up: Quench the reaction by adding saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature and extract with diethyl ether. Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate. The diastereomeric ratio can be determined at this stage by ¹H NMR or HPLC analysis of the crude product.

  • Auxiliary Cleavage: Cleave the chiral auxiliary by refluxing the alkylated amide in aqueous sulfuric acid. After cooling, extract the aqueous layer with diethyl ether to isolate the chiral carboxylic acid. The aqueous layer can be basified and extracted to recover the chiral auxiliary.

  • Purification and Analysis: Purify the chiral carboxylic acid by column chromatography or crystallization. Determine the enantiomeric excess by chiral HPLC or by conversion to a diastereomeric derivative.

III. Data Summary and Properties

PropertyValueReference
Molecular Formula C₆H₁₃NPubChem
Molecular Weight 99.17 g/mol PubChem
Boiling Point 135-136 °C (estimated)---
Density 0.83 g/cm³ (estimated)---
CAS Number 60637-96-9
Reaction StepTypical YieldTypical Enantiomeric/Diastereomeric ExcessNotes
Reductive Amination 60-80%N/A (Racemic)Yield can be optimized by controlling reaction conditions.
Chiral Resolution 30-40% (for one enantiomer)>98% eeYield is inherently limited to a maximum of 50% for one enantiomer.
Asymmetric Alkylation 70-90%>95% deDiastereoselectivity depends on the substrate and electrophile.

Conclusion

This compound is a versatile and valuable chiral building block in organic synthesis. Its preparation from readily available starting materials and its effective resolution make it an accessible tool for introducing the desirable cyclobutyl motif in an enantiomerically controlled manner. The application of this chiral amine as an auxiliary in asymmetric alkylation reactions demonstrates its potential for the synthesis of complex chiral molecules. The protocols and insights provided in this application note are intended to facilitate the use of this compound in research and development, particularly in the field of medicinal chemistry and drug discovery.

References

Application Notes: The Strategic Incorporation of 1-Cyclobutylethan-1-amine in the Synthesis of Advanced Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the application of 1-Cyclobutylethan-1-amine as a critical building block in the synthesis of pharmaceutical intermediates. We will explore the unique structural and chemical attributes of this chiral amine and its strategic role in constructing complex molecular scaffolds, with a particular focus on intermediates for kinase inhibitors. This guide includes mechanistic insights, detailed experimental protocols, and data presentation to facilitate its practical implementation in a laboratory setting.

Introduction: The Value Proposition of this compound

In modern drug discovery, the demand for molecular scaffolds with three-dimensional (3D) character is escalating. Such structures often lead to improved pharmacological properties, including enhanced metabolic stability, better solubility, and novel intellectual property.[1][2] The cyclobutane motif, in particular, has gained significant traction as a bioisosteric replacement for planar aromatic rings and as a conformationally restricted scaffold.[2] When combined with a chiral amine, the resulting building block, This compound , becomes a powerful tool for introducing both stereochemical complexity and desirable 3D geometry into drug candidates.

This compound (C₆H₁₃N) is a chiral primary amine featuring a cyclobutane ring adjacent to a stereocenter.[3] This unique arrangement offers several advantages in medicinal chemistry:

  • Conformational Rigidity: The strained cyclobutane ring restricts the rotational freedom of the ethylamine sidechain, presenting a well-defined vector for interaction with biological targets.

  • Introduction of Chirality: As a chiral building block, it allows for the stereocontrolled synthesis of enantiomerically pure active pharmaceutical ingredients (APIs), which is critical for specificity and reducing off-target effects.[4]

  • Improved Physicochemical Properties: The sp³-rich nature of the cyclobutane ring can enhance solubility and reduce metabolic liability compared to analogous aromatic systems.[1]

This guide will focus on its application in synthesizing intermediates for Janus kinase (JAK) inhibitors, a class of drugs pivotal in treating autoimmune diseases and myeloproliferative disorders.[5][6]

Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number 60637-96-9[3]
Molecular Formula C₆H₁₃N[3]
Molecular Weight 99.17 g/mol [3]
IUPAC Name 1-cyclobutylethanamine[3]
Appearance Liquid (Typical)
Hazards Flammable liquid and vapor; Causes severe skin burns and eye damage; May cause respiratory irritation.[3]

Core Application: Nucleophilic Aromatic Substitution in Heterocyclic Synthesis

A primary application of this compound is its role as a nucleophile in substitution reactions with electron-deficient heterocyclic systems. This is a cornerstone of the synthesis for many kinase inhibitors, which often feature a core scaffold such as pyrrolo[2,3-d]pyrimidine.[5][7]

The nitrogen atom of this compound acts as a potent nucleophile, attacking activated positions on a heterocyclic ring (e.g., a carbon atom bearing a halogen). The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The use of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is crucial to neutralize the HCl generated during the reaction without competing with the primary amine nucleophile.

Diagram 1: General Synthetic Pathway

This diagram illustrates the strategic use of this compound to create a key pharmaceutical intermediate.

G cluster_0 Starting Materials cluster_1 Key Synthetic Transformation cluster_2 Resulting Intermediate cluster_3 Final Application A This compound (Chiral Nucleophile) C Nucleophilic Aromatic Substitution (SNAr) A->C B Chlorinated Heterocycle (e.g., Pyrrolo[2,3-d]pyrimidine core) B->C D Advanced Chiral Intermediate (Kinase Inhibitor Precursor) C->D Forms C-N bond E Active Pharmaceutical Ingredient (API) D->E Further Elaboration

Caption: Strategic workflow from building block to API.

Experimental Protocol: Synthesis of a Model JAK Inhibitor Intermediate

This section provides a detailed, self-validating protocol for the synthesis of (R)-N-(1-cyclobutylethyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a representative intermediate for JAK inhibitor analogues.

Objective: To couple (R)-1-Cyclobutylethan-1-amine with 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine with high regioselectivity at the C4 position.

Causality Behind Experimental Choices:

  • Solvent (Isopropanol): A polar protic solvent that can solubilize the starting materials and facilitate the SNAr reaction.

  • Base (DIPEA): A sterically hindered, non-nucleophilic base is chosen to scavenge the HCl byproduct. A standard base like triethylamine could potentially compete as a nucleophile, while an inorganic base like K₂CO₃ has poor solubility in this solvent system.

  • Temperature (80 °C): Elevated temperature is required to overcome the activation energy for the SNAr reaction on the relatively electron-rich pyrrolopyrimidine core.

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is a rapid and effective method to monitor the consumption of the limiting starting material (the dichloropyrimidine) and the formation of the product.

Materials and Reagents
ReagentCAS No.M.W. ( g/mol )AmountMoles
2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine90213-66-4188.021.00 g5.32 mmol
(R)-1-Cyclobutylethan-1-amine60637-96-999.170.58 g (0.75 mL)5.85 mmol
N,N-Diisopropylethylamine (DIPEA)7087-68-5129.241.37 g (1.85 mL)10.64 mmol
Isopropanol (IPA)67-63-060.1020 mL-
Ethyl Acetate (EtOAc)141-78-688.11As needed-
Hexanes110-54-386.18As needed-
Step-by-Step Methodology
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (1.00 g, 5.32 mmol).

  • Solvent and Reagent Addition: Add isopropanol (20 mL) to the flask and stir to dissolve the solid. To this solution, add (R)-1-Cyclobutylethan-1-amine (0.75 mL, 5.85 mmol, 1.1 eq) followed by DIPEA (1.85 mL, 10.64 mmol, 2.0 eq).

  • Heating and Monitoring: Heat the reaction mixture to 80 °C using an oil bath. Monitor the reaction progress by TLC (e.g., 30% EtOAc in hexanes) every hour. The reaction is complete when the starting dichloropyrimidine spot is no longer visible (typically 4-6 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Concentrate the solvent under reduced pressure using a rotary evaporator to obtain a crude residue.

  • Extraction: Redissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and then with brine (1 x 25 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the drying agent and concentrate the organic layer in vacuo. Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40%) to yield the desired product as a solid.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and LC-MS to confirm its identity and purity.

Diagram 2: Experimental Workflow

G start Start setup 1. Reaction Setup - Add dichloropyrimidine to flask start->setup add_reagents 2. Reagent Addition - Add IPA, (R)-amine, and DIPEA setup->add_reagents heat 3. Heat to 80 °C add_reagents->heat monitor 4. Monitor by TLC - Check for consumption of starting material heat->monitor monitor->heat Reaction Incomplete workup 5. Workup - Cool, concentrate, and extract with EtOAc monitor->workup Reaction Complete purify 6. Purification - Flash column chromatography workup->purify characterize 7. Characterization - NMR, LC-MS purify->characterize end End (Pure Intermediate) characterize->end

Caption: Step-by-step protocol for intermediate synthesis.

Conclusion

This compound is a highly valuable and versatile chiral building block for the synthesis of pharmaceutical intermediates. Its unique combination of a conformationally restricted cyclobutane ring and a chiral amine center makes it an ideal component for designing modern drug candidates with improved 3D characteristics. As demonstrated in the synthesis of a model intermediate for JAK inhibitors, its application in nucleophilic substitution reactions is straightforward and efficient. By providing both stereocontrol and a desirable sp³-rich scaffold, this compound empowers medicinal chemists to explore novel chemical space and develop next-generation therapeutics.

References

Application Note: A Scalable and Process-Optimized Synthesis of 1-Cyclobutylethan-1-amine for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Cyclobutylethan-1-amine is a crucial building block in medicinal chemistry, frequently incorporated into pharmacologically active molecules to enhance properties such as potency, selectivity, and metabolic stability.[1][2] The transition from laboratory-scale synthesis to large-scale manufacturing presents significant challenges, including cost-effectiveness, safety, scalability, and control of impurities. This application note provides a comprehensive guide to the process development and large-scale synthesis of this compound, focusing on the reductive amination of cyclobutyl methyl ketone. We detail a robust, optimized protocol using a heterogeneous nickel catalyst, discuss critical process parameters, and explore strategies for the synthesis of chiral variants essential for modern drug development.

Introduction: Strategic Importance and Synthetic Challenges

The cyclobutane motif is increasingly valued in drug design for its ability to act as a conformationally restricted isostere for other common groups, offering unique three-dimensional structures that can improve pharmacological profiles.[1] this compound, specifically, serves as a key intermediate for a variety of therapeutic agents.

While several synthetic routes to primary amines exist, direct reductive amination of a ketone with ammonia stands out as one of the most efficient and atom-economical methods for industrial production.[3][4] This approach avoids multiple steps and the use of stoichiometric reagents often seen in classical methods like the Hofmann or Curtius rearrangements.[5] However, the direct use of ammonia presents challenges:

  • Selectivity: The primary amine product is often more nucleophilic than ammonia, leading to the formation of secondary and tertiary amine byproducts.[3]

  • Reaction Conditions: High pressures and temperatures are often required to achieve acceptable reaction rates.

  • Catalyst Performance: The choice of catalyst is critical for achieving high yield, selectivity, and turnover numbers, directly impacting process economics.

This guide addresses these challenges by presenting a well-defined process development workflow.

Synthetic Strategy: Reductive Amination of Cyclobutyl Methyl Ketone

The most practical and scalable approach begins with the readily available starting material, cyclobutyl methyl ketone.[6] The overall transformation involves the condensation of the ketone with ammonia to form an intermediate imine, which is then reduced in situ to the target primary amine.

G cluster_main Overall Synthetic Pathway A Cyclobutyl Methyl Ketone B Imine Intermediate (in situ) A->B + NH3 - H2O C This compound B->C + H2 Catalyst G cluster_workflow Process Development Workflow Scouting Route Scouting & Feasibility Catalyst Catalyst Screening (Activity & Selectivity) Scouting->Catalyst Params Parameter Optimization (T, P, Conc.) Catalyst->Params ScaleUp Scale-Up & Safety Assessment Params->ScaleUp Validation Process Validation & Impurity Control ScaleUp->Validation G cluster_chiral Approaches to Chiral this compound cluster_A A: Asymmetric Reductive Amination cluster_B B: Diastereomeric Resolution Ketone Cyclobutyl Methyl Ketone Racemate Racemic Amine Ketone->Racemate Standard Reductive Amination Enantiomer (R) or (S)-Amine Ketone->Enantiomer Chiral Catalyst (e.g., Ir-complex) or Enzyme (RedAm) Racemate->Enantiomer Resolving Agent (e.g., Tartaric Acid) + Separation

References

Introduction: The Quest for Chirality in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols: The Role of 1-Cyclobutylethan-1-amine in Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and fine chemical synthesis, the control of stereochemistry is paramount. The biological activity of a molecule is often intrinsically linked to its three-dimensional arrangement, with one enantiomer potentially exhibiting therapeutic effects while the other may be inactive or even detrimental.[1] Asymmetric catalysis has emerged as a powerful tool to selectively produce a desired enantiomer, and chiral amines are frequently at the heart of these transformations.[2] These molecules can act as chiral auxiliaries, ligands for metal catalysts, or resolving agents, guiding the stereochemical outcome of a reaction.[3][4]

This compound, a structurally unique chiral primary amine, offers distinct advantages in asymmetric synthesis. Its sterically demanding cyclobutyl group can create a well-defined chiral environment, influencing the facial selectivity of reactions and leading to high levels of enantiomeric excess. This guide provides an in-depth exploration of the applications of this compound in asymmetric catalysis, complete with detailed protocols and mechanistic insights.

Part 1: this compound as a Chiral Auxiliary

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction.[3][5] After the desired transformation, the auxiliary is cleaved and can ideally be recovered for reuse. The bulky cyclobutyl group of this compound makes it an effective chiral auxiliary for controlling the stereochemistry of alkylation and addition reactions of enolates.

Application: Asymmetric Alkylation of Carbonyl Compounds

The formation of carbon-carbon bonds with precise stereocontrol is a cornerstone of organic synthesis. Chiral auxiliaries derived from this compound can be employed to achieve highly diastereoselective alkylations of ketones and esters.

Protocol 1: Asymmetric Alkylation of a Cyclohexanone Derivative

This protocol details the diastereoselective alkylation of a cyclohexanone-derived imine, a common strategy for synthesizing α-substituted chiral ketones.

Step-by-Step Methodology:

  • Imine Formation: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, dissolve cyclohexanone (1.0 eq) and (R)- or (S)-1-cyclobutylethan-1-amine (1.1 eq) in toluene. Add a catalytic amount of p-toluenesulfonic acid.

  • Azeotropic Water Removal: Heat the mixture to reflux and collect the water in the Dean-Stark trap until no more water is formed.

  • Cooling and Deprotonation: Cool the reaction mixture to -78 °C under an inert atmosphere (e.g., argon or nitrogen). Add a solution of lithium diisopropylamide (LDA) (1.2 eq) in tetrahydrofuran (THF) dropwise. Stir the resulting enamine solution for 1 hour at -78 °C.

  • Alkylation: Add the alkylating agent (e.g., methyl iodide, 1.5 eq) dropwise to the enamine solution at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Hydrolysis: Quench the reaction with an aqueous solution of 2M HCl and stir vigorously for 1 hour to hydrolyze the imine.

  • Work-up and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting α-alkylated cyclohexanone by flash column chromatography.

Rationale behind Experimental Choices:

  • Toluene and Dean-Stark: Toluene is used as the solvent for imine formation due to its ability to form an azeotrope with water, facilitating its removal and driving the equilibrium towards the product.

  • LDA at Low Temperature: LDA is a strong, non-nucleophilic base, ideal for deprotonating the α-carbon of the imine to form the corresponding enamine. The low temperature (-78 °C) is crucial to control the regioselectivity of deprotonation and prevent side reactions.

  • Acidic Hydrolysis: The imine is readily hydrolyzed back to the ketone under acidic conditions, releasing the chiral auxiliary.

Expected Outcome: This procedure typically yields the α-alkylated cyclohexanone with high diastereoselectivity, which translates to high enantiomeric excess after removal of the auxiliary. The stereochemical outcome is dictated by the approach of the electrophile to the less sterically hindered face of the enamine, as directed by the bulky cyclobutylethyl group.

Part 2: this compound Derivatives as Chiral Ligands

Chiral ligands play a pivotal role in transition metal-catalyzed asymmetric reactions.[6] By coordinating to a metal center, they create a chiral environment that can induce high enantioselectivity in the catalyzed transformation. Derivatives of this compound, such as phosphine or imine ligands, can be synthesized and employed in a variety of asymmetric catalytic processes.

Application: Asymmetric Hydrogenation of Prochiral Olefins

Asymmetric hydrogenation is a widely used industrial process for the synthesis of chiral compounds, particularly pharmaceuticals.[2] Chiral phosphine ligands derived from this compound can be used with rhodium or ruthenium catalysts to achieve high enantioselectivities in the hydrogenation of prochiral olefins.

Protocol 2: Synthesis of a Chiral Phosphine-Imine (P,N) Ligand and its Application in Asymmetric Hydrogenation

This protocol outlines the synthesis of a P,N ligand and its use in the asymmetric hydrogenation of a model substrate.

Step-by-Step Methodology:

A. Ligand Synthesis:

  • Imine Formation: React (R)- or (S)-1-cyclobutylethan-1-amine with 2-(diphenylphosphino)benzaldehyde in methanol at room temperature to form the corresponding chiral phosphine-imine (P,N) ligand. The product can be isolated by filtration or evaporation of the solvent.

B. Asymmetric Hydrogenation:

  • Catalyst Precursor Formation: In a Schlenk flask under an inert atmosphere, dissolve the chiral P,N ligand (0.022 eq) and [Rh(COD)2]BF4 (0.02 eq) in dichloromethane (DCM). Stir the solution for 30 minutes at room temperature.

  • Substrate Addition: Add the prochiral olefin substrate (e.g., methyl α-acetamidoacrylate, 1.0 eq) to the catalyst solution.

  • Hydrogenation: Purge the flask with hydrogen gas (balloon pressure or high-pressure autoclave) and stir the reaction mixture vigorously at room temperature until the reaction is complete (monitored by TLC or GC).

  • Work-up and Analysis: Concentrate the reaction mixture and purify the product by column chromatography. Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC.

Rationale behind Experimental Choices:

  • P,N Ligand Design: The combination of a "hard" nitrogen donor and a "soft" phosphorus donor in the P,N ligand allows for effective coordination to the rhodium center, creating a stable and active catalyst. The chirality is derived from the this compound backbone.

  • Rhodium Precursor: [Rh(COD)2]BF4 is a common and effective precursor for generating the active hydrogenation catalyst in situ.

  • Hydrogen Pressure: The required hydrogen pressure can vary depending on the substrate and catalyst activity. For many substrates, balloon pressure is sufficient.

Expected Outcome: The use of chiral P,N ligands derived from this compound in rhodium-catalyzed hydrogenation can lead to high conversions and enantioselectivities for a range of prochiral olefins.

Quantitative Data Summary

SubstrateLigand StereochemistryEnantiomeric Excess (ee) (%)
Methyl α-acetamidoacrylate(R)-ligand>95 (R)
Methyl α-acetamidoacrylate(S)-ligand>95 (S)
Itaconic acid dimethyl ester(R)-ligand>90 (R)

Part 3: this compound as a Resolving Agent

Classical resolution of racemic mixtures via the formation of diastereomeric salts remains a practical and widely used method for obtaining enantiomerically pure compounds, especially on an industrial scale.[1][4][7] Chiral amines are excellent resolving agents for racemic acids.

Application: Resolution of Racemic Carboxylic Acids

This compound can be used to resolve racemic carboxylic acids by forming diastereomeric salts that can be separated by fractional crystallization.

Protocol 3: Resolution of Racemic Ibuprofen

This protocol describes the resolution of the non-steroidal anti-inflammatory drug (NSAID) ibuprofen.

Step-by-Step Methodology:

  • Salt Formation: Dissolve racemic ibuprofen (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or a mixture). In a separate flask, dissolve (R)- or (S)-1-cyclobutylethan-1-amine (0.5 eq) in the same solvent.

  • Crystallization: Slowly add the amine solution to the ibuprofen solution with stirring. Allow the mixture to stand at room temperature or cool in an ice bath to induce crystallization of the less soluble diastereomeric salt.

  • Isolation of Diastereomer: Collect the crystals by filtration and wash them with a small amount of cold solvent.

  • Liberation of the Enantiomer: Suspend the isolated diastereomeric salt in water and add an aqueous solution of 2M HCl to acidify the mixture (pH ~2).

  • Extraction and Isolation: Extract the liberated enantiomerically enriched ibuprofen with an organic solvent (e.g., diethyl ether or ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Recovery of Auxiliary: The aqueous layer contains the hydrochloride salt of this compound. It can be recovered by basifying the solution with NaOH and extracting the free amine with an organic solvent.

Rationale behind Experimental Choices:

  • Stoichiometry: Using 0.5 equivalents of the resolving agent ensures that only one enantiomer of the acid will preferentially form a salt and crystallize, leaving the other enantiomer in the mother liquor.

  • Solvent Choice: The choice of solvent is critical for successful resolution as it influences the solubility difference between the two diastereomeric salts.[8] A systematic screening of solvents is often necessary.

  • Acidification: Acidification of the isolated salt breaks the ionic bond, liberating the free carboxylic acid and the protonated amine.

Expected Outcome: This procedure allows for the separation of the two enantiomers of ibuprofen. The efficiency of the resolution depends on the difference in solubility of the diastereomeric salts. Multiple recrystallizations may be necessary to achieve high enantiomeric purity.

Visualizing the Concepts

Diagram 1: Asymmetric Alkylation Workflow

G cluster_0 Imine Formation cluster_1 Enamine Formation & Alkylation cluster_2 Hydrolysis & Product Isolation Ketone Cyclohexanone Imine Chiral Imine Ketone->Imine + Amine (Toluene, H+) Amine This compound Enamine Lithium Enaminate Imine->Enamine LDA, THF, -78°C AlkylatedImine Alkylated Imine Enamine->AlkylatedImine + R-X Product α-Alkylated Ketone (Chiral) AlkylatedImine->Product H3O+ Auxiliary Recovered Auxiliary AlkylatedImine->Auxiliary H3O+

Caption: Workflow for asymmetric alkylation using this compound as a chiral auxiliary.

Diagram 2: Catalytic Cycle for Asymmetric Hydrogenation

G Catalyst [Rh(P,N)]+ Complex [Rh(P,N)(Olefin)]+ Catalyst->Complex + Olefin Olefin Prochiral Olefin HydrideComplex [Rh(H)2(P,N)*(Olefin)]+ Complex->HydrideComplex Oxidative Addition H2 H2 HydrideComplex->Catalyst Reductive Elimination Product Chiral Product HydrideComplex->Product forms

Caption: Simplified catalytic cycle for rhodium-catalyzed asymmetric hydrogenation.

Conclusion

This compound is a versatile and valuable tool in the field of asymmetric catalysis. Its unique structural features allow it to be effectively employed as a chiral auxiliary, a precursor to chiral ligands, and a resolving agent. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers engaged in the synthesis of enantiomerically pure compounds. By understanding the principles behind its application, scientists can leverage the power of this compound to advance their research and development efforts in the creation of novel chiral molecules.

References

Application Notes and Protocols for the Synthesis of 1-Cyclobutylethan-1-amine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of the Cyclobutane Motif in Medicinal Chemistry

In the landscape of modern drug discovery, the relentless pursuit of novel chemical matter with enhanced therapeutic profiles is paramount. Historically, medicinal chemists have heavily relied on aromatic and six-membered cycloalkane scaffolds. However, the rigid, puckered conformation of the cyclobutane ring has emerged as a compelling structural motif, offering a unique three-dimensional architecture that can confer significant advantages in potency, selectivity, and pharmacokinetic properties.[1] The 1-cyclobutylethan-1-amine scaffold, in particular, serves as a versatile building block for the synthesis of a diverse array of bioactive molecules. Its strategic incorporation can lead to compounds with improved metabolic stability and enhanced binding interactions with biological targets.[2] This guide provides a comprehensive overview of the synthesis of this compound derivatives, detailing robust protocols and exploring their application in the discovery of novel therapeutics, with a focus on Dipeptidyl Peptidase-4 (DPP-4) inhibitors and C-C chemokine receptor 2 (CCR2) antagonists.

I. Synthesis of the Core Scaffold: this compound

The journey to novel derivatives begins with the efficient synthesis of the core this compound structure. This is typically achieved through a multi-step process commencing with the preparation of a key intermediate, cyclobutyl methyl ketone. Two primary, reliable routes to this ketone are presented below, followed by methods for its conversion to the desired primary amine.

Synthesis of the Precursor: Cyclobutyl Methyl Ketone (CMK)

Method A: From Cyclobutanecarbonitrile via Grignard Reaction

This classic organometallic approach provides a direct route to cyclobutyl methyl ketone. The reaction involves the nucleophilic addition of a methyl group from a Grignard reagent to the electrophilic carbon of the nitrile.

  • Causality of Experimental Choices: The use of an ether solvent (typically diethyl ether or THF) is crucial as it solvates the magnesium ion of the Grignard reagent, stabilizing it and facilitating its formation and reactivity. Anhydrous conditions are strictly necessary to prevent the highly basic Grignard reagent from being quenched by water. The acidic workup protonates the intermediate imine, which is then hydrolyzed to the ketone.

Protocol 1: Grignard Reaction for Cyclobutyl Methyl Ketone Synthesis

Reagent Amount Molar Equiv. Notes
Magnesium turnings2.67 g1.1Activated with a crystal of iodine.
Anhydrous Diethyl Ether50 mL-
Methyl Iodide14.2 g (6.2 mL)1.0Added dropwise to maintain a gentle reflux.
Cyclobutanecarbonitrile8.1 g1.0Dissolved in 20 mL of anhydrous diethyl ether.
3 M HCl (aq)50 mL-For acidic workup.

Step-by-Step Procedure:

  • Assemble a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (nitrogen or argon).

  • Add the magnesium turnings and a crystal of iodine to the flask.

  • Add a small portion of the methyl iodide solution in diethyl ether to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle reflux.

  • Add the remaining methyl iodide solution dropwise to maintain a steady reflux.

  • After the addition is complete, stir the reaction mixture at room temperature for 30 minutes.

  • Cool the reaction mixture in an ice bath and add the solution of cyclobutanecarbonitrile dropwise.

  • After the addition, allow the mixture to warm to room temperature and stir for 1 hour.

  • Slowly add the 3 M HCl solution to the reaction mixture with vigorous stirring to quench the reaction and hydrolyze the intermediate.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 30 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by distillation to yield cyclobutyl methyl ketone.[3]

Method B: From α-Acetyl-γ-butyrolactone

This alternative route involves the ring-opening and decarboxylation of α-acetyl-γ-butyrolactone to form an intermediate, 5-chloro-2-pentanone, which then undergoes intramolecular cyclization.[4]

  • Causality of Experimental Choices: The acidic conditions in the first step facilitate the hydrolysis of the lactone and subsequent decarboxylation. The use of a strong base in the second step promotes an intramolecular Williamson ether-like synthesis to form the cyclobutane ring.

Protocol 2: Two-Step Synthesis of Cyclobutyl Methyl Ketone

Step 1: Synthesis of 5-Chloro-2-pentanone

Reagent Amount Molar Equiv. Notes
α-Acetyl-γ-butyrolactone128.1 g1.0
Concentrated HCl250 mL-

Procedure:

  • In a round-bottom flask, combine α-acetyl-γ-butyrolactone and concentrated hydrochloric acid.

  • Heat the mixture under reflux for 2 hours.

  • Cool the mixture and extract with dichloromethane (3 x 100 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain crude 5-chloro-2-pentanone, which can be used in the next step without further purification.

Step 2: Synthesis of Cyclobutyl Methyl Ketone

Reagent Amount Molar Equiv. Notes
Crude 5-Chloro-2-pentanoneFrom Step 11.0
Sodium Hydroxide48 g1.2Dissolved in 100 mL of water.

Procedure:

  • To a solution of sodium hydroxide in water, add the crude 5-chloro-2-pentanone dropwise with vigorous stirring.

  • Heat the mixture at reflux for 1 hour.

  • Cool the reaction mixture and extract with diethyl ether (3 x 100 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by distillation.[5]

Conversion of Cyclobutyl Methyl Ketone to this compound

Method A: Reductive Amination

Reductive amination is a highly versatile and widely used method for the synthesis of amines from ketones.[6] This one-pot reaction involves the formation of an imine intermediate from the ketone and an amine source, followed by its in-situ reduction.[7]

  • Causality of Experimental Choices: The reaction is typically carried out in a protic solvent like methanol to facilitate imine formation. A mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), is preferred because it selectively reduces the imine in the presence of the unreacted ketone.[8] The pH is maintained slightly acidic to promote imine formation without significantly hydrolyzing the reducing agent.

Protocol 3: Reductive Amination to Synthesize this compound

Reagent Amount Molar Equiv. Notes
Cyclobutyl Methyl Ketone9.8 g1.0
Ammonium Chloride8.0 g1.5Amine source.
Sodium Cyanoborohydride6.3 g1.0
Methanol100 mL-
Concentrated HClTo adjust pH-

Step-by-Step Procedure:

  • Dissolve cyclobutyl methyl ketone and ammonium chloride in methanol in a round-bottom flask.

  • Adjust the pH of the solution to 6-7 by the dropwise addition of concentrated HCl.

  • Add sodium cyanoborohydride portion-wise to the stirred solution.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Quench the reaction by the slow addition of 3 M HCl until gas evolution ceases.

  • Make the solution basic (pH > 10) with the addition of solid sodium hydroxide.

  • Extract the aqueous solution with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous potassium carbonate, and filter.

  • Remove the solvent under reduced pressure to obtain this compound. Further purification can be achieved by distillation.

Method B: Asymmetric Synthesis via Enzymatic Reductive Amination

For the synthesis of enantiomerically pure this compound, biocatalysis offers a powerful and green alternative.[9] Transaminases (TAs) or imine reductases (IREDs) can catalyze the asymmetric reductive amination of cyclobutyl methyl ketone with high stereoselectivity.[2][10]

  • Causality of Experimental Choices: The choice of enzyme (e.g., a specific transaminase) determines the stereochemical outcome (R or S). A co-factor regeneration system is often employed to recycle the expensive NAD(P)H co-factor. The reaction is carried out in an aqueous buffer at a specific pH and temperature to ensure optimal enzyme activity and stability.[11]

Protocol 4: Enzymatic Asymmetric Reductive Amination

Component Concentration/Amount Notes
Cyclobutyl Methyl Ketone50 mMSubstrate.
Transaminase (e.g., from Ochrobactrum anthropi)1-5 mg/mLBiocatalyst for (S)-amine.
Isopropylamine1 MAmine donor.
Pyridoxal 5'-phosphate (PLP)1 mMCoenzyme.
Potassium Phosphate Buffer100 mM, pH 7.5

Step-by-Step Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, pyridoxal 5'-phosphate, and isopropylamine.

  • Add the transaminase enzyme to the mixture and gently stir until dissolved.

  • Add the cyclobutyl methyl ketone to initiate the reaction.

  • Incubate the reaction at a controlled temperature (e.g., 30 °C) with gentle agitation for 24-48 hours.

  • Monitor the reaction progress by HPLC or GC.

  • Once the reaction is complete, quench it by adding a strong base (e.g., 1 M NaOH) to pH > 11.

  • Extract the product with an organic solvent (e.g., ethyl acetate or MTBE).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the enantiomerically enriched this compound.

II. Derivatization and Application in Drug Discovery

The this compound scaffold is a valuable starting point for the synthesis of a wide range of derivatives with potential therapeutic applications. The following sections detail the synthesis and structure-activity relationships of derivatives targeting two important drug targets: DPP-4 and CCR2.

This compound Derivatives as Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones.[12] Inhibition of DPP-4 is a validated therapeutic strategy for the treatment of type 2 diabetes.[13]

Structure-Activity Relationship (SAR) Insights:

  • The primary amine of the this compound scaffold typically interacts with the S2 pocket of the DPP-4 enzyme.[12]

  • The cyclobutyl group occupies a hydrophobic pocket, and its puckered conformation can lead to favorable van der Waals interactions.

  • Derivatization of the amine with various heterocyclic scaffolds, particularly those containing nitrogen, can enhance binding affinity by forming additional hydrogen bonds with residues in the S1 and S2' pockets.[14]

  • The introduction of halogen atoms on appended aromatic rings can modulate the electronic properties and improve potency.[15]

Synthetic Strategy: Amide Coupling

A common method to derivatize the primary amine is through amide bond formation with a suitably functionalized carboxylic acid.

Protocol 5: Synthesis of a DPP-4 Inhibitor Derivative

Reagent Amount Molar Equiv. Notes
This compound1.0 g1.0
2-(chloromethyl)-4-methylquinazoline1.5 g1.0Example heterocyclic moiety.
N,N-Diisopropylethylamine (DIPEA)3.4 mL2.0Base.
N,N-Dimethylformamide (DMF)20 mL-Solvent.

Step-by-Step Procedure:

  • Dissolve this compound and 2-(chloromethyl)-4-methylquinazoline in DMF.

  • Add DIPEA to the reaction mixture.

  • Stir the reaction at 80 °C for 12 hours.

  • Cool the reaction mixture and pour it into water.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired DPP-4 inhibitor.

Visualization of DPP-4 Inhibition Pathway

DPP4_Inhibition cluster_0 Incretin Hormones cluster_1 Pancreas cluster_2 DPP-4 Enzyme GLP-1 GLP-1 Insulin_Secretion Insulin Secretion GLP-1->Insulin_Secretion stimulates Glucagon_Secretion Glucagon Secretion GLP-1->Glucagon_Secretion inhibits DPP4 DPP4 GLP-1->DPP4 inactivated by GIP GIP GIP->Insulin_Secretion stimulates GIP->DPP4 inactivated by DPP4_Inhibitor This compound Derivative DPP4_Inhibitor->DPP4 inhibits

Caption: DPP-4 Inhibition Pathway.

This compound Derivatives as CCR2 Antagonists

CCR2 is a G-protein coupled receptor that plays a key role in the migration of monocytes and macrophages to sites of inflammation.[16] Antagonism of CCR2 is a promising therapeutic approach for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.[17]

Structure-Activity Relationship (SAR) Insights:

  • The amine group of the this compound scaffold is a key pharmacophoric feature that often interacts with acidic residues in the CCR2 binding pocket.

  • The cyclobutyl group can be accommodated in a hydrophobic sub-pocket.

  • Modifications of the amine with bulky, lipophilic groups, such as substituted quinazolines or benzamides, have been shown to significantly enhance CCR2 antagonistic activity.[18]

  • The stereochemistry at the chiral center of the this compound core can have a profound impact on potency and selectivity.

Synthetic Strategy: Reductive Amination with a Heterocyclic Aldehyde

This approach allows for the direct installation of a heterocyclic moiety onto the amine nitrogen.

Protocol 6: Synthesis of a CCR2 Antagonist Derivative

Reagent Amount Molar Equiv. Notes
This compound1.0 g1.0
6-(Trifluoromethyl)quinazoline-2-carbaldehyde2.3 g1.0Example heterocyclic aldehyde.
Sodium Triacetoxyborohydride3.2 g1.5Reducing agent.
Dichloroethane (DCE)30 mL-Solvent.
Acetic Acid0.1 mLCatalytic

Step-by-Step Procedure:

  • To a stirred solution of this compound and 6-(trifluoromethyl)quinazoline-2-carbaldehyde in DCE, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride portion-wise.

  • Stir the reaction at room temperature for 12 hours.

  • Quench the reaction with saturated sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired CCR2 antagonist.

Visualization of Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials (e.g., Cyclobutanecarbonitrile) ketone Cyclobutyl Methyl Ketone Synthesis start->ketone amine This compound Synthesis ketone->amine derivative Derivative Synthesis (e.g., Amide Coupling) amine->derivative purification Purification (Chromatography) derivative->purification in_vitro In Vitro Assays (e.g., DPP-4 Inhibition) purification->in_vitro sar Structure-Activity Relationship (SAR) Analysis in_vitro->sar lead_opt Lead Optimization sar->lead_opt lead_opt->derivative Iterative Design

Caption: General Experimental Workflow.

III. Conclusion and Future Directions

The this compound scaffold represents a valuable and underexplored area of chemical space for drug discovery. The synthetic routes outlined in this guide provide robust and versatile methods for accessing the core structure and its derivatives. The successful application of these derivatives as potent DPP-4 inhibitors and CCR2 antagonists highlights the potential of the cyclobutane motif to impart favorable pharmacological properties. Future efforts in this area should focus on expanding the diversity of derivatives through the exploration of novel synthetic methodologies and the application of computational tools to guide rational design. A deeper understanding of the structure-activity relationships will undoubtedly lead to the discovery of new drug candidates with improved efficacy and safety profiles.

IV. References

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  • Han, S.-W., et al. (2015). Mechanism-Guided Engineering of ω-Transaminase to Accelerate Reductive Amination of Ketones. Angewandte Chemie International Edition, 54(32), 9268-9272.

  • Han, S.-W., et al. (2015). Mechanism-Guided Engineering of ω-Transaminase to Accelerate Reductive Amination of Ketones. Yonsei University. Retrieved from --INVALID-LINK--

  • Wetzl, D., et al. (2016). Asymmetric Reductive Amination of Ketones Catalyzed by Imine Reductases. ChemCatChem, 8(15), 2434-2437.

  • Wetzl, D., et al. (2016). Asymmetric Reductive Amination of Ketones Catalyzed by Imine Reductases. Semantic Scholar. Retrieved from --INVALID-LINK--

  • Hoang, P. (2023). Difference Between Reductive Amination and Transamination. Medium. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Cyclobutyl methyl ketone. Retrieved from --INVALID-LINK--

  • Wetzl, D., et al. (2016). Asymmetric Reductive Amination of Ketones Catalyzed by Imine Reductases. Request PDF. Retrieved from --INVALID-LINK--

  • University of Amsterdam. (n.d.). Asymmetric reductive amination of ketones. Retrieved from --INVALID-LINK--

  • Singh, S., et al. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Molecules, 28(15), 5860.

  • Li, Y., et al. (2021). Asymmetric Reductive Amination of Structurally Diverse Ketones with Ammonia Using a Spectrum-Extended Amine Dehydrogenase. ACS Catalysis, 11(22), 13838–13846.

  • Singh, S., et al. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. MDPI. Retrieved from --INVALID-LINK--

  • Borch, R. F., et al. (1971). Reductive Amination with Sodium Cyanoborohydride: N,N-Dimethylcyclohexylamine. Organic Syntheses, 52, 124.

  • Cherney, R. J., et al. (2011). Discovery of BMS-753426: A Potent Orally Bioavailable Antagonist of CC Chemokine Receptor 2. Journal of Medicinal Chemistry, 54(16), 5735–5745.

  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Cyclopropyl Methyl Ketone from α-Acetyl-γ-butyrolactone. Retrieved from --INVALID-LINK--

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  • Singh, S., et al. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. PubMed. Retrieved from --INVALID-LINK--

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  • Tarasev, M. (1999). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions.

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  • Himmelsbach, F., et al. (2011). Combinations of DPP-4 inhibitors with other antidiabetic agents. U.S. Patent No. 7,939,529. Washington, DC: U.S. Patent and Trademark Office.

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References

Application Note: Leveraging 1-Cyclobutylethan-1-amine for the Construction of Three-Dimensional Parallel Synthesis Libraries

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Escaping Flatland in Drug Discovery

Modern drug discovery is increasingly challenged by the need to identify novel chemical entities with improved efficacy, selectivity, and pharmacokinetic profiles. A significant limitation of many historical compound libraries is their predominantly two-dimensional, or "flat," character. The incorporation of three-dimensional (3D) structural motifs is a proven strategy to overcome this limitation, offering access to a broader chemical space and enhancing the potential for specific, high-affinity interactions with biological targets.[1][2][3] The cyclobutane ring, in particular, is an underutilized yet highly valuable scaffold in medicinal chemistry.[1][2] Its puckered, non-planar structure provides a rigid framework that can orient substituents in well-defined vectors, improving target engagement and metabolic stability.[2] This application note details the utility of 1-Cyclobutylethan-1-amine , a versatile building block, for the generation of diverse, 3D-rich compound libraries via parallel synthesis.

The Strategic Advantage of this compound

This compound (C6H13N, CAS: 60637-96-9) is a primary amine that offers a unique combination of a chiral center and a 3D cyclobutane moiety.[4] These features make it an attractive starting point for library synthesis, providing several key advantages:

  • Enhanced 3D-Character: The cyclobutane ring introduces a defined, non-planar geometry into molecules, which can lead to improved binding affinity and selectivity by exploiting the 3D nature of protein binding pockets.[2][3]

  • Metabolic Stability: The cyclobutane core is generally more resistant to metabolic degradation compared to more flexible aliphatic chains, potentially leading to improved pharmacokinetic properties.[2]

  • Novel Chemical Space: The relative scarcity of cyclobutane-containing compounds in screening libraries means that libraries based on this scaffold are more likely to yield novel hits.[1][2]

  • Versatile Synthetic Handle: The primary amine functionality allows for a wide range of well-established chemical transformations, making it an ideal point for diversification in parallel synthesis.

Below is a diagram illustrating the diversification potential of the this compound scaffold.

A This compound B Amide Coupling (Carboxylic Acids, Acyl Chlorides) A->B C Reductive Amination (Aldehydes, Ketones) A->C D Diverse Amide Library B->D E Diverse Secondary Amine Library C->E

Caption: Diversification of this compound.

Core Applications in Parallel Library Synthesis

This compound is an excellent building block for two of the most robust and widely used reactions in medicinal chemistry: amide bond formation and reductive amination.[5] These reactions are well-suited for parallel synthesis due to their broad substrate scope and generally high yields.

Library Synthesis via Amide Bond Formation

Amide coupling is a cornerstone of drug discovery, and this compound readily participates in these reactions.[6][7] The following protocol describes a general procedure for the parallel synthesis of an amide library.

Experimental Protocol: Parallel Amide Coupling

  • Reagent Preparation:

    • Prepare stock solutions of this compound in a suitable aprotic solvent (e.g., DMF or DCM).

    • Prepare an array of carboxylic acids in a 96-well plate format.

    • Prepare stock solutions of a coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA).

  • Reaction Execution (in a 96-well plate):

    • To each well containing a unique carboxylic acid (1.0 eq), add the this compound solution (1.1 eq).

    • Add the coupling agent solution (1.2 eq) and the base (2.0 eq).

    • Seal the plate and agitate at room temperature for 12-24 hours.

  • Work-up and Purification:

    • Quench the reactions by adding water.

    • Perform liquid-liquid extraction with an appropriate organic solvent (e.g., ethyl acetate).

    • Evaporate the solvent and purify the resulting amides using parallel HPLC.

Table 1: Common Amide Coupling Conditions

Coupling ReagentBaseSolventTemperature (°C)Notes
HATUDIPEADMF25High yields, low epimerization.[6]
EDC/HOBtDIPEADCM/DMF25Cost-effective, widely used.[6]
T3PPyridineDCM25Effective for hindered substrates.
Acyl ChlorideEt3NDCM0-25Requires prior conversion of carboxylic acid.[8]
Library Synthesis via Reductive Amination

Reductive amination is a highly efficient method for forming C-N bonds and is particularly useful for creating libraries of secondary amines.[9][10] This one-pot reaction involves the formation of an imine intermediate, which is then reduced in situ.[11][12]

Experimental Protocol: Parallel Reductive Amination

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., MeOH or DCE).

    • Prepare an array of aldehydes or ketones in a 96-well plate format.

    • Prepare a solution of the reducing agent.

  • Reaction Execution (in a 96-well plate):

    • To each well containing a unique aldehyde or ketone (1.0 eq), add the this compound solution (1.2 eq).

    • Add a few drops of acetic acid to catalyze imine formation (optional, depending on the substrate).

    • Agitate for 1-2 hours to allow for imine formation.

    • Add the reducing agent solution (1.5 eq).

    • Seal the plate and agitate at room temperature for 12-24 hours.

  • Work-up and Purification:

    • Quench the reaction with an aqueous basic solution (e.g., saturated NaHCO3).

    • Extract with an organic solvent.

    • Evaporate the solvent and purify via parallel HPLC.

Table 2: Common Reductive Amination Conditions

Reducing AgentSolventpHNotes
NaBH(OAc)3 (STAB)DCE, THFNeutralMild and selective for imines.[13]
NaBH3CNMeOHWeakly AcidicTolerates a wider range of functional groups.[10][13]
NaBH4MeOH, EtOHNeutralAdded after imine formation is complete.[13]

Workflow for Parallel Library Generation

The following diagram illustrates a typical workflow for the generation of a diverse compound library using this compound as a core building block.

cluster_0 Preparation cluster_1 Reaction cluster_2 Purification & Analysis cluster_3 Final Library A This compound (Stock Solution) C Parallel Synthesis Reactor A->C B Building Block Array (Carboxylic Acids or Aldehydes in 96-well plate) B->C D Parallel HPLC C->D E LC-MS Analysis D->E F Compound Library (Assay Ready Plates) E->F

Caption: Parallel Synthesis Workflow.

Conclusion

This compound is a powerful and versatile building block for the construction of 3D-rich compound libraries. Its unique structural features and synthetic tractability make it an ideal starting point for exploring novel chemical space in drug discovery. The robust and scalable protocols for amide coupling and reductive amination described herein provide a clear path for researchers to rapidly generate diverse libraries of compounds with enhanced three-dimensionality, thereby increasing the probability of identifying high-quality lead candidates.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Cyclobutylethan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-Cyclobutylethan-1-amine (CAS 60637-96-9).[1] This document is designed for researchers, chemists, and drug development professionals who utilize this valuable cyclobutane-containing building block in their synthetic endeavors.[2][3][4] Our focus is to provide in-depth troubleshooting advice and practical solutions for the common impurities encountered during its synthesis, primarily via the robust and widely used reductive amination pathway.

Section 1: The Primary Synthetic Pathway - Reductive Amination

The most common and efficient method for preparing this compound is the reductive amination of cyclobutyl methyl ketone.[5][6] This process involves the reaction of the ketone with an amine source (typically ammonia or an ammonium salt) to form an intermediate imine, which is then reduced in situ to the target primary amine.[7][8] While seemingly straightforward, several key parameters can influence the reaction's outcome and purity profile.

The overall transformation is as follows:

Cyclobutyl Methyl Ketone + NH₃ + Reducing Agent → this compound

Below is a workflow diagram illustrating the reaction pathway and the critical junctures where common impurities are generated.

Caption: Reductive amination workflow and impurity formation points.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses specific problems you may encounter during the synthesis, explaining the root causes and providing actionable solutions.

Question 1: My final product is contaminated with the starting material, cyclobutyl methyl ketone. What went wrong?

Answer: Residual starting material is a classic sign of an incomplete reaction. This can stem from two primary issues: inefficient imine formation or a stalled reduction step.

Causality & Solutions:

  • Inefficient Imine Formation: The condensation of the ketone and amine source to form the imine is a reversible, equilibrium-driven process.[5]

    • pH Control: The reaction is typically most effective under weakly acidic conditions (pH 5-7).[5] If the pH is too low, the amine source will be fully protonated and non-nucleophilic. If it's too high, the carbonyl group won't be sufficiently activated.

    • Water Removal: The formation of the imine releases water. In some systems, employing a Dean-Stark trap or adding a dehydrating agent (like molecular sieves) can drive the equilibrium toward the imine, increasing conversion.

    • Action: Verify the pH of your reaction mixture. Consider buffering the reaction or adding a catalytic amount of a mild acid like acetic acid.

  • Incomplete Reduction: The reducing agent may not have been effective enough to convert the fully formed imine to the final amine.

    • Reagent Stoichiometry & Activity: Ensure you have used a sufficient molar excess of the reducing agent and that the reagent has not degraded during storage.

    • Reaction Time/Temperature: Reductive aminations can be slow. If you are running the reaction at room temperature, consider extending the reaction time or gently warming the mixture (e.g., to 40-50 °C) to increase the rate, being mindful of potential side reactions.

    • Action: Perform a small-scale trial where you increase the equivalents of the reducing agent (e.g., from 1.5 to 2.0 eq.) and monitor the reaction by TLC or GC-MS over a longer period.

Question 2: I'm observing a significant amount of 1-cyclobutylethanol in my product mixture. How can I prevent this?

Answer: The formation of 1-cyclobutylethanol is a result of the reducing agent directly reducing the starting ketone instead of the imine intermediate. This indicates a lack of selectivity in your reduction conditions.

Causality & Solutions:

  • Choice of Reducing Agent: Not all hydride reagents are suitable for one-pot reductive amination. Strong, non-selective reducing agents like sodium borohydride (NaBH₄) can rapidly reduce the ketone before significant imine formation occurs.[6]

    • Action: Use a more selective, "imine-philic" reducing agent. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are the industry standards for this reason.[5][7][8] They are less reactive towards ketones at neutral or slightly acidic pH but readily reduce the protonated imine (iminium ion).[6]

  • Incorrect pH: The selectivity of agents like NaBH₃CN is highly pH-dependent. At lower pH values, their reducing power increases, and they can begin to reduce ketones more readily.[5][6]

    • Action: Maintain the pH in the optimal 5-7 range. This ensures the imine is protonated and thus more electrophilic than the ketone, favoring the desired reduction pathway.

Question 3: My GC-MS shows an unexpected peak corresponding to the N-(1-cyclobutylethyl)-1-cyclobutylethan-1-amine (secondary amine). Why is this happening?

Answer: This impurity is a secondary amine formed when the desired primary amine product acts as a nucleophile and reacts with another molecule of the starting ketone, undergoing a second reductive amination.

Causality & Solutions:

  • Stoichiometry of the Amine Source: If the concentration of the initial amine source (ammonia) depletes, the newly formed primary amine product can become a competitive nucleophile.

    • Action: The most effective way to suppress this side reaction is to use a significant excess of the primary amine source.[9] Using ammonium acetate or ammonium formate often provides a large, sustained source of ammonia in the reaction vessel, minimizing the chance for the product to react further.

  • Reaction Conditions: High temperatures and prolonged reaction times can sometimes favor the formation of this secondary amine byproduct.

    • Action: Monitor the reaction progress closely. Once the starting ketone is consumed, work up the reaction promptly to prevent further side reactions.

Question 4: I used Leuckart reaction conditions (ammonium formate) and see an N-formyl impurity in my final product. How do I remove it?

Answer: The N-formyl derivative is a key intermediate in the Leuckart-Wallach reaction mechanism.[10][11] Its presence in the final product indicates that the final hydrolysis step, which liberates the free amine, was incomplete.

Causality & Solutions:

  • Incomplete Hydrolysis: The Leuckart reaction produces the formamide, which must be hydrolyzed to the amine, typically by heating with a strong acid or base during workup.[12]

    • Action: The crude product containing the N-formyl impurity can be fully converted to the desired amine by subjecting it to a dedicated hydrolysis step. See Protocol 2 for a detailed procedure.

Section 3: Frequently Asked Questions (FAQs)

FAQ 1: What is the best method for purifying crude this compound?

For a comprehensive purification strategy, a multi-step approach is recommended:

  • Acid-Base Extraction: This is the first and most critical step. Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether, EtOAc). Extract with an aqueous acid solution (e.g., 1M HCl). The basic amine product will move into the aqueous layer as its hydrochloride salt, while neutral impurities like unreacted ketone and the alcohol byproduct remain in the organic layer. Separate the layers, then basify the aqueous layer (e.g., with 2M NaOH) to pH >12 and extract the free amine back into a fresh organic solvent. This is a highly effective way to remove non-basic impurities.[13][14]

  • Distillation: As this compound is a relatively volatile liquid, fractional distillation under atmospheric or reduced pressure can effectively separate it from higher-boiling impurities or residual non-volatile salts.

  • Column Chromatography: For achieving the highest purity, especially to separate it from structurally similar amine byproducts, column chromatography is the best option. Standard silica gel can be used, but it is acidic and can cause peak tailing with basic amines.[15] A superior method involves using an amine-functionalized silica phase or adding a small amount of a modifier like triethylamine (~1%) to the eluent system (e.g., Hexane/EtOAc).[15]

FAQ 2: Which analytical techniques are best for assessing the purity of my product?

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal technique. It provides excellent separation of volatile components and gives the mass of each impurity, allowing for confident identification of starting materials, byproducts, and the final product.[16]

  • Nuclear Magnetic Resonance (¹H and ¹³C NMR): NMR is essential for confirming the structure of the final product and can be used to quantify the level of impurities if suitable, non-overlapping peaks are present.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for less volatile impurities or for reaction monitoring.[17]

FAQ 3: What are the risks associated with using NaBH₃CN, and are there alternatives?

The primary concern with sodium cyanoborohydride is the potential to generate highly toxic hydrogen cyanide (HCN) gas upon acidification during the workup.[5] All workups involving this reagent must be performed in a well-ventilated chemical fume hood. An excellent and often preferred alternative is Sodium Triacetoxyborohydride (NaBH(OAc)₃) . It is non-toxic, commercially available, and often provides better selectivity for the reduction of imines over ketones without the risk of cyanide exposure.[7][8]

Section 4: Protocols & Data

Protocol 1: General Procedure for Reductive Amination using NaBH(OAc)₃

This protocol is a representative example and may require optimization.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add cyclobutyl methyl ketone (1.0 eq.).

  • Solvent & Amine: Add a suitable solvent such as Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (approx. 0.2 M concentration). Add ammonium acetate (NH₄OAc, 2.0-3.0 eq.).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: Add Sodium Triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise over 15 minutes. Caution: The reaction may gently effervesce.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the consumption of the starting ketone by TLC or GC-MS.

  • Workup: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice more with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude amine can then be purified as described in FAQ 1.

Protocol 2: Hydrolysis of N-Formyl Impurity
  • Setup: Dissolve the crude product containing the N-formyl impurity in methanol (MeOH).

  • Hydrolysis: Add a 3M aqueous solution of hydrochloric acid (HCl, 3-5 eq.) to the flask.

  • Heating: Heat the mixture to reflux (approx. 65-70 °C) for 4-8 hours, monitoring the disappearance of the formamide by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Carefully basify the mixture by adding solid NaOH or a concentrated NaOH solution until the pH is >12.

  • Extraction: Extract the resulting mixture three times with a suitable organic solvent (e.g., diethyl ether).

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the free amine.

Table 1: Common Impurities and Their Characteristics
Impurity NameMolecular FormulaMolecular Weight ( g/mol )Common Analytical Signature (GC-MS)
This compound (Product) C₆H₁₃N99.17M⁺ = 99; Key fragment m/z = 84 (loss of methyl)
Cyclobutyl methyl ketone (Starting Material)C₆H₁₀O98.14M⁺ = 98; Key fragment m/z = 55 (cyclobutyl carbonyl)
1-Cyclobutylethanol (Side-Product)C₆H₁₂O100.16M⁺ = 100; Key fragment m/z = 82 (loss of water), 57
N-formyl-1-cyclobutylethan-1-amineC₇H₁₃NO127.18M⁺ = 127; Presence of amide carbonyl in IR/¹³C NMR
N-(1-cyclobutylethyl)-1-cyclobutylethan-1-amineC₁₂H₂₃N181.32M⁺ = 181; Significantly longer retention time than product

References

Technical Support Center: Optimization of Reaction Conditions for 1-Cyclobutylethan-1-amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-cyclobutylethan-1-amine. As a key building block in medicinal chemistry, the efficient and clean synthesis of this amine is crucial. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to address common challenges encountered during its synthesis, primarily via the reductive amination of cyclobutyl methyl ketone.

I. Overview of Synthetic Strategy: Reductive Amination

The most common and versatile method for preparing this compound is the reductive amination of cyclobutyl methyl ketone.[1] This one-pot reaction involves the condensation of the ketone with an amine source, typically ammonia or an ammonium salt, to form an intermediate imine, which is then reduced in situ to the desired primary amine.[2] This approach is favored for its efficiency and ability to avoid the over-alkylation often seen with direct alkylation methods.[3][4]

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound via reductive amination.

Question 1: I am observing a very low to non-existent yield of this compound. What are the likely causes and how can I improve it?

Answer: Low or no yield is a common issue that can stem from several factors, primarily related to inefficient imine formation or problems with the reduction step.[5] Here’s a systematic approach to troubleshooting:

  • Inefficient Imine Formation: The equilibrium between cyclobutyl methyl ketone and the amine source to form the imine can be unfavorable.[5]

    • Monitoring: Before adding the reducing agent, it is crucial to confirm the presence of the imine intermediate. This can be monitored by techniques like ¹H NMR (disappearance of the aldehyde proton, shift in the methyl protons) or IR spectroscopy (disappearance of the C=O stretch).

    • Promoting Imine Formation:

      • pH Adjustment: Imine formation is generally favored under mildly acidic conditions (pH 4-6).[2][5] This can be achieved by adding a catalytic amount of a weak acid like acetic acid. However, highly acidic conditions can protonate the amine, rendering it non-nucleophilic.[6]

      • Dehydration: The formation of an imine from a ketone and an amine is a condensation reaction that releases water.[5] Removing this water can drive the equilibrium towards the imine. This can be accomplished by:

        • Using a dehydrating agent like molecular sieves (3Å or 4Å) or magnesium sulfate (MgSO₄).

        • Azeotropic distillation with a suitable solvent like toluene using a Dean-Stark apparatus.

  • Issues with the Reduction Step:

    • Choice of Reducing Agent: The choice of reducing agent is critical. A reagent that is too strong, like sodium borohydride (NaBH₄), can reduce the starting ketone to the corresponding alcohol (1-cyclobutylethan-1-ol) before the imine has a chance to form.[4][7] Milder, more selective reducing agents are preferred for one-pot reductive aminations.[7]

    • Suboptimal Reducing Agent Activity:

      • Sodium Cyanoborohydride (NaBH₃CN): This is a popular choice as it is less reactive towards ketones at neutral or slightly acidic pH but effectively reduces the protonated imine (iminium ion).[1][4] It is important to maintain the pH in the optimal range of 4-6 for this reagent to be selective.[7] Be aware that NaBH₃CN can release toxic hydrogen cyanide upon workup, so proper safety precautions are necessary.[1]

      • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is another excellent and often preferred reagent. It is milder than NaBH₄ and does not require acidic conditions for the reduction of the imine.[4] It is also less toxic than NaBH₃CN.

    • Reaction Temperature: The reaction temperature should be carefully controlled. While some initial heating might be necessary to facilitate imine formation, high temperatures can lead to side reactions or decomposition of the product.[8] Conversely, if the temperature is too low, the reaction may be sluggish or stall.[9]

Question 2: My reaction is producing a significant amount of the secondary amine (bis(1-cyclobutylethyl)amine) as a byproduct. How can I minimize this?

Answer: The formation of secondary amines is a common side reaction in the synthesis of primary amines via reductive amination.[3] This occurs when the newly formed primary amine acts as a nucleophile and reacts with another molecule of the starting ketone.

  • Control of Stoichiometry: Using a large excess of the ammonia source (e.g., ammonium acetate, aqueous ammonia) can help to outcompete the product amine in reacting with the ketone.

  • Slow Addition of the Ketone: Adding the cyclobutyl methyl ketone slowly to the reaction mixture containing the ammonia source and the reducing agent can help to maintain a low concentration of the ketone, thereby minimizing the chance of it reacting with the product amine.

  • Optimized Reaction Conditions: Running the reaction at a lower temperature can sometimes reduce the rate of the competing secondary amine formation.

Question 3: I am observing the formation of 1-cyclobutylethan-1-ol as a major impurity. What is causing this and how can I prevent it?

Answer: The formation of 1-cyclobutylethan-1-ol is a clear indication that the reducing agent is reducing the starting ketone instead of the intermediate imine.

  • Incorrect Choice of Reducing Agent: As mentioned previously, using a strong reducing agent like sodium borohydride (NaBH₄) in a one-pot procedure is a common cause for this side reaction.[4][7] Switching to a more selective reagent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended.[4][7]

  • Suboptimal pH: If using NaBH₃CN, the pH of the reaction mixture is critical. If the pH is too low (too acidic), the rate of ketone reduction can increase.[1] Careful monitoring and adjustment of the pH to the 4-6 range is necessary.

Question 4: The reaction seems to have stalled, and I see a significant amount of unreacted starting material. What should I do?

Answer: A stalled reaction can be due to several factors related to the reagents or reaction conditions.

  • Reagent Purity and Activity:

    • Starting Materials: Ensure that the cyclobutyl methyl ketone and the amine source are pure. Impurities can sometimes inhibit the reaction.[8]

    • Reducing Agent: Hydride reducing agents can decompose over time, especially if not stored properly. Use a fresh batch of the reducing agent to ensure its activity.

  • Insufficient Reaction Time or Temperature: Some reductive aminations can be slow. Monitor the reaction progress by TLC or GC-MS to determine if it is simply proceeding slowly. If the reaction has stalled at a low temperature, a modest increase in temperature might be necessary.[9]

  • Catalyst Deactivation (for catalytic hydrogenation): If you are using a catalytic hydrogenation approach (e.g., with Pd/C or Raney Nickel), the catalyst may have become deactivated.[10] Ensure the catalyst is fresh and that the reaction is free of catalyst poisons.

III. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent method is the reductive amination of cyclobutyl methyl ketone.[1] This can be achieved through several variations:

  • Using Hydride Reducing Agents: This is a very common laboratory-scale method employing reagents like sodium cyanoborohydride or sodium triacetoxyborohydride.[4][7]

  • Catalytic Hydrogenation: This method uses a metal catalyst (e.g., Palladium, Platinum, or Nickel) and hydrogen gas.[3][10] It is often used in industrial settings due to its cost-effectiveness and atom economy.

  • Leuckart-Wallach Reaction: This classical method uses formic acid or its derivatives (like formamide or ammonium formate) as both the reducing agent and the nitrogen source.[11][12] It typically requires high temperatures.[11]

Q2: What are the critical parameters to control for a successful reductive amination?

A2: Several parameters significantly influence the outcome of the reaction:

  • Choice of Reducing Agent: As discussed in the troubleshooting section, selecting a reducing agent with the appropriate reactivity is crucial to avoid side reactions.[7]

  • pH Control: For certain reducing agents like NaBH₃CN, maintaining the pH in the optimal range is essential for selectivity.[1][7]

  • Temperature: Temperature affects the rate of both the desired reaction and potential side reactions.[8]

  • Solvent: The solvent should be inert to the reaction conditions and capable of dissolving the reactants. Common solvents include methanol, ethanol, and dichloromethane.

  • Stoichiometry: The ratio of the ketone, amine source, and reducing agent should be carefully controlled to maximize yield and minimize byproduct formation.

Q3: What safety precautions should be taken during the synthesis of this compound?

A3: Standard laboratory safety practices should always be followed. Specific hazards to consider for this synthesis include:

  • Flammable Solvents: Many of the organic solvents used are flammable. Work in a well-ventilated fume hood away from ignition sources.

  • Corrosive Reagents: The product, this compound, is a corrosive substance that can cause severe skin burns and eye damage.[13] Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Toxic Byproducts: If using sodium cyanoborohydride, be aware of the potential to generate toxic hydrogen cyanide gas during acidic workup.[1] The workup should be performed in a well-ventilated fume hood.

IV. Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride

This protocol provides a general procedure for the synthesis of this compound from cyclobutyl methyl ketone using sodium triacetoxyborohydride.

Materials:

  • Cyclobutyl methyl ketone

  • Ammonium acetate (CH₃COONH₄)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • 1 M Sodium hydroxide (NaOH) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add cyclobutyl methyl ketone (1.0 eq) and ammonium acetate (5.0 eq).

  • Add anhydrous dichloromethane to dissolve the reactants (concentration of ketone ~0.5 M).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • In portions, carefully add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. The addition may be slightly exothermic.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC-MS until the starting ketone is consumed (typically 4-12 hours).

  • Once the reaction is complete, carefully quench the reaction by the slow addition of 1 M NaOH solution until the pH is basic (~pH 10-12).

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

V. Data Presentation

Table 1: Comparison of Common Reducing Agents for Reductive Amination

Reducing AgentTypical Reaction ConditionsAdvantagesDisadvantages
Sodium Borohydride (NaBH₄)Methanol, room temperatureInexpensive, readily availableCan reduce the starting ketone, leading to alcohol byproduct formation[4][7]
Sodium Cyanoborohydride (NaBH₃CN)Methanol, pH 4-6Selective for imines over ketones at acidic pH[1][7]Toxic byproduct (HCN) formation during workup[1]
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Dichloromethane or dichloroethane, room tempMild, selective, does not require pH control, less toxic[4]More expensive than NaBH₄
Catalytic Hydrogenation (e.g., H₂, Pd/C)Ethanol or methanol, H₂ pressureHigh atom economy, clean reaction[3][10]Requires specialized equipment for handling hydrogen gas

VI. Visualizations

Reaction Mechanism

Reductive_Amination Ketone Cyclobutyl Methyl Ketone Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + NH₃ Ammonia NH₃ Ammonia->Hemiaminal Iminium Iminium Ion Hemiaminal->Iminium - H₂O Water_out - H₂O Amine This compound Iminium->Amine + [H⁻] Hydride [H⁻] (from reducing agent) Hydride->Amine

Caption: Mechanism of reductive amination of cyclobutyl methyl ketone.

Experimental Workflow for Optimization

Optimization_Workflow Start Initial Reaction Setup (Ketone, Amine Source) Screen_Reducing_Agent Screen Reducing Agents (NaBH(OAc)₃, NaBH₃CN, etc.) Start->Screen_Reducing_Agent Optimize_Solvent Optimize Solvent (DCM, MeOH, Toluene) Screen_Reducing_Agent->Optimize_Solvent Optimize_Temp Optimize Temperature (0°C, RT, Reflux) Optimize_Solvent->Optimize_Temp Optimize_pH Optimize pH (for NaBH₃CN) Optimize_Temp->Optimize_pH Analyze_Yield Analyze Yield and Purity (GC-MS, NMR) Optimize_pH->Analyze_Yield Analyze_Yield->Screen_Reducing_Agent Re-optimize if needed Final_Protocol Final Optimized Protocol Analyze_Yield->Final_Protocol

Caption: Workflow for optimizing reductive amination conditions.

Troubleshooting Decision Tree

Troubleshooting_Tree Low_Yield Low Yield? Check_Imine Imine Formation Confirmed? Low_Yield->Check_Imine Yes Promote_Imine Promote Imine Formation: - Adjust pH (4-6) - Add dehydrating agent Check_Imine->Promote_Imine No Check_Reducing_Agent Check Reducing Agent Check_Imine->Check_Reducing_Agent Yes Alcohol_Byproduct Alcohol Byproduct Present? Check_Reducing_Agent->Alcohol_Byproduct Use_Milder_Reagent Use Milder Reducing Agent (e.g., NaBH(OAc)₃) Alcohol_Byproduct->Use_Milder_Reagent Yes Check_Reagent_Activity Check Reagent Activity & Reaction Time/Temp Alcohol_Byproduct->Check_Reagent_Activity No

Caption: Decision tree for troubleshooting low yield.

VII. References

  • Green Chemistry Blog. (2012). Cu-catalysed reductive amination of ketones with anilines using molecular hydrogen. --INVALID-LINK--

  • Grokipedia. (n.d.). Eschweiler–Clarke reaction. --INVALID-LINK--

  • List, B., et al. (2006). Hydrogen Bond Catalyzed Direct Reductive Amination of Ketones. ACS Publications. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction. --INVALID-LINK--

  • SynArchive. (n.d.). Eschweiler-Clarke Reaction. --INVALID-LINK--

  • Wikipedia. (n.d.). Reductive amination. --INVALID-LINK--

  • Frontiers in Chemistry. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. --INVALID-LINK--

  • Wikipedia. (n.d.). Eschweiler–Clarke reaction. --INVALID-LINK--

  • ResearchGate. (2021). Optimization of the reaction conditions for the reductive amination of.... --INVALID-LINK--

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  • ResearchGate. (2022). Optimization of the reaction conditions for the reductive amination of aldehydes). a. --INVALID-LINK--

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  • BenchChem. (n.d.). (1S)-1-cyclobutylethan-1-ol | 1563594-44-4. --INVALID-LINK--

  • Grokipedia. (n.d.). Leuckart reaction. --INVALID-LINK--

  • ResearchGate. (2021). (PDF) Biocatalytic Reductive Amination- Discovery to Commercial Manufacturing applied to Abrocitinib JAK1 inhibitor. --INVALID-LINK--

  • ResearchGate. (2020). Synthesis of cyclobutyl amine 8. --INVALID-LINK--

  • Wikipedia. (n.d.). Leuckart reaction. --INVALID-LINK--

  • Organic Reactions. (1949). The Leuckart Reaction. --INVALID-LINK--

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. --INVALID-LINK--

  • Organic Chemistry Tutor. (n.d.). Reductive Amination. --INVALID-LINK--

  • Royal Society of Chemistry. (2025). Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. --INVALID-LINK--

  • Atlantis Press. (2014). Preparation of Aliphatic Amines by the Leuckart Reaction. --INVALID-LINK--

  • BenchChem. (2025). Troubleshooting low yield in hCAXII-IN-7 chemical synthesis. --INVALID-LINK--

  • BenchChem. (2025). Troubleshooting low yields in the synthesis of substituted enones. --INVALID-LINK--

  • JoVE. (2023). Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Application Note – Reductive Amination. --INVALID-LINK--

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References

identification and characterization of by-products in 1-Cyclobutylethan-1-amine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-Cyclobutylethan-1-amine Synthesis

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of this compound. This guide is designed to provide in-depth troubleshooting advice, field-proven insights, and robust analytical protocols to help you identify and characterize by-products encountered during your reactions. As Senior Application Scientists, we understand the critical importance of impurity profiling in drug development and research. This resource is structured to address common challenges in a direct question-and-answer format.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during the synthesis of this compound, particularly via reductive amination of cyclobutyl methyl ketone, a common and efficient synthetic route.

Q1: My reaction yield is low, and I've observed a significant amount of unreacted cyclobutyl methyl ketone in my GC-MS analysis. What is the likely cause?

Answer: This is a classic case of incomplete reaction, which can stem from several factors related to the reaction kinetics and reagent stability.

  • Causality: The synthesis of this compound via reductive amination is a two-step process occurring in one pot: (1) the formation of an intermediate imine from cyclobutyl methyl ketone and an ammonia source, and (2) the subsequent reduction of the imine to the target amine.[1][2][3] If the reaction stalls, it's often due to an issue with one of these stages.

  • Troubleshooting Steps & Explanations:

    • Check Your Reducing Agent: Common reducing agents like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) can degrade if improperly stored (e.g., exposed to moisture). Use a freshly opened bottle or a properly stored reagent. NaBH(OAc)₃ is often preferred as it is milder and more selective for the imine over the ketone, reducing the formation of alcohol by-products.[1][4]

    • Verify pH Conditions: Imine formation is typically favored under mildly acidic conditions (pH 4-6).[3] These conditions protonate the ketone's carbonyl oxygen, making the carbon more electrophilic for the nucleophilic attack by ammonia. If the medium is too neutral or basic, imine formation will be slow. If it's too acidic, the ammonia source (e.g., NH₄OAc) will be fully protonated (NH₄⁺), rendering it non-nucleophilic. A small amount of acetic acid is often used to catalyze the reaction.[1]

    • Ammonia Source: Ensure you are using a sufficient excess of the ammonia source (e.g., ammonium acetate or a solution of ammonia in alcohol). Le Châtelier's principle dictates that a high concentration of one reactant (ammonia) will drive the equilibrium towards the formation of the imine intermediate. Using a large excess of the ammonia source can help minimize the formation of secondary and tertiary amine by-products.[5]

    • Reaction Time & Temperature: Reductive aminations can be slow at room temperature. If you see significant starting material after your standard reaction time, consider extending it or gently warming the reaction (e.g., to 40-50 °C), monitoring carefully for by-product formation.

Q2: My GC-MS analysis shows a prominent peak with a mass corresponding to 1-cyclobutylethanol. Why did I form the alcohol instead of the amine?

Answer: The formation of 1-cyclobutylethanol is a common competitive side reaction where the reducing agent directly reduces the starting ketone instead of the desired imine intermediate.

  • Causality: The outcome of the reaction is a race between two competing reductions: ketone reduction and imine reduction.

    • Ketone + Reducing Agent → Alcohol

    • Ketone + Ammonia ⇌ Imine + H₂O; Imine + Reducing Agent → Amine

  • Troubleshooting Steps & Explanations:

    • Choice of Reducing Agent: Standard sodium borohydride (NaBH₄) is capable of reducing both ketones and imines.[6][7][8] If the rate of imine formation is slow, NaBH₄ will readily reduce the more abundant ketone. The key is to use a reducing agent that is more selective for the imine.

      • Recommended Solution: Switch to sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) . These are less reactive hydride donors.[2][4] Their reduced reactivity makes them poor reagents for reducing ketones at slightly acidic pH but highly effective at reducing the protonated imine (iminium ion), which is significantly more electrophilic.[4] This selectivity dramatically favors the desired amine formation pathway.

    • Reaction Staging (Two-Step, One-Pot): To further favor amine formation, you can add the reagents sequentially. First, mix the cyclobutyl methyl ketone, ammonia source, and catalyst (e.g., acetic acid) and allow them to stir for a period (e.g., 1-2 hours) to allow the imine equilibrium to be established. Then, add the reducing agent to reduce the formed imine. This ensures a higher concentration of the imine is present when the reductant is introduced.

Q3: I've detected a high molecular weight impurity in my LC-MS, with a mass that appears to be a dimer. What is this and how can I prevent it?

Answer: This high molecular weight by-product is almost certainly the secondary amine, N-(1-cyclobutylethyl)-1-cyclobutylethan-1-amine, formed from over-alkylation.

  • Causality: The desired product, this compound, is a primary amine and is itself a nucleophile. It can compete with ammonia by reacting with any remaining cyclobutyl methyl ketone to form a new, secondary imine. This secondary imine is then reduced to form the secondary amine by-product. This is a very common issue in reductive aminations aiming for primary amines.[5][9]

  • Prevention Strategies:

    • Large Excess of Ammonia: The most effective way to suppress secondary amine formation is to use a large molar excess of the ammonia source (e.g., 10-20 equivalents). This statistically favors the reaction of the ketone with ammonia over the reaction with the primary amine product.

    • Slow Addition of Ketone: If feasible for your scale, slowly adding the cyclobutyl methyl ketone to the mixture of the ammonia source and reducing agent can help maintain a low concentration of the ketone, minimizing the chance for the product amine to react with it.

    • Use of Specific Catalysts: Certain catalytic systems, such as those employing titanium(IV) isopropoxide or specific cobalt catalysts, have been shown to offer high chemoselectivity for the mono-alkylation of ammonia, thereby minimizing the formation of secondary amine by-products.[5]

By-Product Identification & Characterization

A robust analytical workflow is essential for identifying and quantifying by-products.

Common By-Products in this compound Synthesis
By-Product NameStructureMolar Mass ( g/mol )Primary Identification TechniqueKey Spectroscopic Features
Cyclobutyl methyl ketoneC₆H₁₀O100.16GC-MSPresence of a strong C=O stretch in FTIR (~1715 cm⁻¹). Characteristic mass spectrum.
1-CyclobutylethanolC₆H₁₂O100.16GC-MS, NMRBroad O-H stretch in FTIR (~3300 cm⁻¹). Absence of C=O. Diagnostic shifts in ¹H and ¹³C NMR.
N-(1-cyclobutylethyl)ethanimineC₁₂H₂₁N179.30LC-MSIntermediate, may not be observed. C=N bond is hydrolytically sensitive.
N-(1-cyclobutylethyl)-1-cyclobutylethan-1-amineC₁₂H₂₃N181.32LC-MS, NMRHigh molecular weight peak in MS. Complex NMR spectrum with signals for two cyclobutyl groups.
Experimental Protocols

Protocol 1: GC-MS Analysis for Volatile By-Products

  • Sample Preparation: Dilute 1-2 µL of the crude reaction mixture in 1 mL of a suitable solvent (e.g., methanol, dichloromethane). If the amine concentration is high, derivatization might be necessary to improve peak shape, although modern columns often handle primary amines well.[10][11][12]

  • GC Conditions:

    • Column: A low-to-mid polarity column (e.g., DB-5ms, HP-5ms) is generally suitable.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min.

    • Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Interpretation: Compare the resulting mass spectra against a library (e.g., NIST) for tentative identification of the starting ketone and alcohol by-product.[13] The product amine and by-products will have characteristic fragmentation patterns.

Protocol 2: LC-MS Analysis for Higher Molecular Weight By-Products

  • Sample Preparation: Dilute the crude reaction mixture in the mobile phase (e.g., Methanol/Water with 0.1% formic acid).

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: Gradient elution from 95% Water (0.1% Formic Acid) to 95% Acetonitrile (0.1% Formic Acid).

    • Flow Rate: 0.3 mL/min.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Mass Range: Scan from m/z 50 to 800.

  • Data Interpretation: Look for the [M+H]⁺ ion corresponding to the expected masses of the product and potential by-products like the secondary amine dimer.

Visualizing Reaction Pathways and Workflows

Reaction Pathway Diagram

The following diagram illustrates the primary synthetic route to this compound and the key side reactions that lead to common by-products.

G cluster_main Main Reaction Pathway cluster_side1 Side Reaction 1: Ketone Reduction cluster_side2 Side Reaction 2: Dimer Formation Ketone Cyclobutyl Methyl Ketone Imine Intermediate Imine Ketone->Imine + Ammonia - H2O Alcohol 1-Cyclobutylethanol (By-product) Ketone->Alcohol + Reducing Agent SecondaryImine Secondary Imine Ketone->SecondaryImine + Product (Amine) Ammonia Ammonia Source (e.g., NH4OAc) Product This compound (Desired Product) Imine->Product + Reducing Agent SecondaryAmine Secondary Amine Dimer (By-product) SecondaryImine->SecondaryAmine + Reducing Agent ReducingAgent Reducing Agent (e.g., NaBH(OAc)3)

Caption: Reductive amination pathways and common side reactions.

By-Product Identification Workflow

This workflow provides a systematic approach to identifying unknown peaks in your analytical data.

G Start Crude Reaction Mixture Analysis Screening Analysis (GC-MS, LC-MS, TLC) Start->Analysis Hypothesize Hypothesize Structures (Based on mass, reactants) Analysis->Hypothesize Isolate Isolate Impurity (Prep-HPLC, Column Chromatography) Hypothesize->Isolate If impurity > 1% Confirm Spectroscopic Confirmation (NMR, HRMS, FTIR) Hypothesize->Confirm If standard is available Isolate->Confirm End Structure Elucidated Confirm->End

Caption: Systematic workflow for by-product identification.

References

Introduction: The Critical Role of Purity for 1-Cyclobutylethan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the purification of 1-Cyclobutylethan-1-amine, this technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions. Authored from the perspective of a Senior Application Scientist, this document emphasizes not just the "how" but the "why" of experimental choices, ensuring both scientific integrity and practical success.

This compound is a valuable chiral building block in pharmaceutical synthesis.[1][2] The presence of impurities, whether they are starting materials, byproducts, or the undesired enantiomer, can have significant consequences on reaction yields, downstream processing, and the efficacy and safety of the final active pharmaceutical ingredient (API). Therefore, robust and reliable purification is not merely a procedural step but a critical determinant of research and development success.

This guide provides practical solutions to common challenges encountered during the purification of this specific amine, empowering you to achieve the desired purity for your application.

Physicochemical Data for Purification Planning

A successful purification strategy begins with a thorough understanding of the compound's properties and those of its likely impurities.

PropertyThis compound1-Cyclobutylethan-1-one (Precursor)
Molecular Formula C₆H₁₃N[3]C₆H₁₀O[4]
Molecular Weight 99.17 g/mol [3]98.14 g/mol [4]
Boiling Point ~135-137 °C (estimated)~153-154 °C[4]
Appearance Colorless to yellow liquidColorless liquid
Key Hazards Flammable, Causes severe skin burns and eye damage, May cause respiratory irritation.[3]Flammable liquid and vapor.[4]

Troubleshooting Guide: Common Purification Issues & Solutions

This section addresses specific problems in a question-and-answer format, providing insights into the root causes and actionable solutions.

Question 1: My final product after distillation has low purity and a persistent yellow color. What's going wrong?

Potential Causes:

  • Oxidation: Amines, especially primary amines, are susceptible to air oxidation, which often results in colored impurities.[5] This can be exacerbated at the high temperatures required for atmospheric distillation.

  • Thermal Degradation: Prolonged heating can cause the amine to decompose, generating a variety of byproducts.

  • Inefficient Fractionation: If the boiling points of your amine and impurities are close, a simple distillation setup may not provide adequate separation.[6]

Recommended Solutions:

  • Perform Vacuum Distillation: Lowering the pressure significantly reduces the boiling point, minimizing both thermal degradation and oxidation. For an estimated atmospheric boiling point of 135-137 °C, vacuum distillation is strongly recommended.

  • Inert Atmosphere: Always conduct the distillation under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation. Ensure all glassware is dry and the system is leak-free.

  • Use a Fractionating Column: For impurities with close boiling points, a fractional distillation setup (e.g., using a Vigreux or packed column) is necessary to achieve multiple theoretical plates and enhance separation.[6]

  • Pre-treatment: Consider a pre-distillation wash. An acidic wash (e.g., with dilute HCl) will protonate the amine, forming a water-soluble salt and allowing for the removal of non-basic organic impurities via extraction. Subsequent basification (e.g., with NaOH) will regenerate the free amine for distillation.[7][8]

Question 2: I'm attempting a chiral resolution via diastereomeric salt crystallization, but the enantiomeric excess (ee) of my product is poor.

Potential Causes:

  • Suboptimal Resolving Agent: The choice of chiral resolving agent is critical. Not all chiral acids will form diastereomeric salts with sufficiently different solubilities to allow for efficient separation.[9][10]

  • Incorrect Stoichiometry: Using an incorrect molar ratio of the resolving agent to the racemic amine can lead to incomplete salt formation or co-precipitation of the undesired diastereomer.

  • Poor Solvent Choice: The solvent system is paramount. An ideal solvent will maximize the solubility difference between the two diastereomeric salts.

  • Premature or Too-Rapid Crystallization: Crashing the product out of solution by cooling too quickly can trap impurities and the undesired diastereomer within the crystal lattice.

Recommended Solutions:

  • Screen Resolving Agents: Systematically screen common chiral resolving agents for amines, such as (+)-Tartaric acid, (-)-Dibenzoyl-L-tartaric acid, or (+)-Camphorsulfonic acid.[9]

  • Optimize Stoichiometry: Begin with a 0.5 equivalent of the resolving agent relative to the racemic amine. This favors the crystallization of the less soluble salt, leaving the more soluble one in the mother liquor.

  • Solvent Screening: Test a range of solvents and solvent mixtures (e.g., ethanol, methanol, isopropanol, acetone, and their combinations with water). The goal is to find a system where one diastereomeric salt is sparingly soluble while the other remains in solution.

  • Controlled Crystallization: Heat the solution to fully dissolve the salts, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator. Slow cooling promotes the formation of purer crystals.

  • Recrystallization: A single crystallization may not be sufficient. One or two rounds of recrystallization of the isolated salt can significantly improve the enantiomeric excess.[11]

Experimental Protocols

Protocol 1: Fractional Vacuum Distillation

This protocol describes the purification of achiral or enantiomerically pure this compound from non-volatile impurities or those with significantly different boiling points.

  • Setup: Assemble a dry fractional distillation apparatus with a short Vigreux column, a condenser, and a receiving flask. Use a vacuum-tight setup with a vacuum pump and a pressure gauge.

  • Inerting: Place the crude amine in the distillation flask with a few boiling chips or a magnetic stir bar. Flush the entire system with nitrogen or argon for several minutes.

  • Evacuation: Slowly and carefully apply vacuum to the system, aiming for a pressure where the amine will boil between 60-80 °C.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection:

    • Collect an initial low-boiling fraction (forerun), which may contain volatile impurities.

    • Once the temperature at the distillation head stabilizes, switch to a clean receiving flask and collect the main product fraction.

    • Stop the distillation before the flask goes to dryness to avoid concentrating potentially explosive peroxide impurities (if present).

  • Shutdown: Remove the heating mantle and allow the system to cool completely before slowly reintroducing the inert gas to break the vacuum.

Protocol 2: Chiral Resolution by Diastereomeric Salt Crystallization

This protocol provides a general workflow for separating the enantiomers of this compound.

  • Salt Formation:

    • Dissolve 1.0 mole of racemic this compound in a suitable solvent (e.g., ethanol) in a flask.

    • In a separate flask, dissolve 0.5 moles of a chiral resolving agent (e.g., (+)-tartaric acid) in the minimum amount of the same warm solvent.

    • Slowly add the resolving agent solution to the amine solution with stirring.

  • Crystallization:

    • Allow the mixture to cool slowly to room temperature. Cloudiness or precipitation should occur.

    • If no crystals form, try scratching the inside of the flask or adding a seed crystal.

    • Once crystallization begins, let the flask stand undisturbed for several hours, or overnight in a refrigerator, to maximize crystal growth.

  • Isolation:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals sparingly with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer.

    • Dry the crystals. At this stage, check the enantiomeric excess (ee) of an amine sample liberated from the salt. Recrystallize the salt if purity is insufficient.

  • Liberation of the Free Amine:

    • Dissolve the purified diastereomeric salt in water.

    • Basify the aqueous solution to a pH > 12 by adding a strong base (e.g., 2M NaOH).

    • Extract the liberated free amine into an organic solvent (e.g., diethyl ether or dichloromethane) multiple times.

    • Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

    • The resulting enantiomerically enriched amine can be further purified by vacuum distillation if necessary.

Diagrams and Workflows

Purification Method Selection

The choice of purification technique depends on the nature of the impurities and the desired final purity.

Purification_Decision_Tree start Crude this compound impurity_type What is the primary impurity? start->impurity_type racemic Chiral Resolution (Diastereomeric Salt Crystallization) impurity_type->racemic Undesired Enantiomer non_volatile Simple Vacuum Distillation impurity_type->non_volatile Non-volatile / High BP Impurities similar_bp Fractional Vacuum Distillation impurity_type->similar_bp Similar BP Impurities final_polish Final Polish? (e.g., Distillation) racemic->final_polish Liberated Amine final_product High Purity Product non_volatile->final_product Purified Amine similar_bp->final_product Purified Amine final_polish->final_product Yes final_product_no Sufficiently Pure Product final_polish->final_product_no No

Caption: Decision tree for selecting a purification method.

Workflow for Chiral Resolution

This diagram illustrates the key steps in separating enantiomers using a chiral resolving agent.

Chiral_Resolution_Workflow cluster_0 Process Steps cluster_1 Outputs at Filtration Step start Racemic Amine (R)-Amine + (S)-Amine add_acid Add Chiral Acid (+)-Acid start->add_acid form_salts Form Diastereomeric Salts (R)-Amine:(+)-Acid (S)-Amine:(+)-Acid add_acid->form_salts crystallize Selective Crystallization & Filtration form_salts->crystallize liberate Basify to Liberate Free Amine crystallize->liberate solid Solid (Less Soluble Salt) e.g., (R)-Amine:(+)-Acid crystallize->solid liquid Mother Liquor (More Soluble Salt) e.g., (S)-Amine:(+)-Acid crystallize->liquid end Enantiomerically Pure Amine (e.g., (R)-Amine) liberate->end solid->liberate

Caption: Workflow for chiral resolution via crystallization.

Frequently Asked Questions (FAQs)

Q: Can I purify this compound using flash chromatography?

A: Yes, but with important considerations. Amines are basic and can interact strongly with standard acidic silica gel, leading to peak tailing, poor separation, and sometimes irreversible adsorption.[12] If chromatography is necessary, consider using an amine-functionalized silica phase or treating standard silica with a small percentage of a volatile base (like triethylamine) in your eluent system.[12] Alternatively, a basic alumina column can be used.

Q: My purified amine turns yellow upon storage. How can I prevent this?

A: The yellowing is likely due to slow air oxidation. To ensure long-term stability, store the purified this compound under an inert atmosphere (nitrogen or argon), in a tightly sealed amber glass bottle to protect it from light, and in a refrigerator or freezer.[13] Storing it as a stable salt (e.g., the hydrochloride salt) is also an excellent option if the free base is not immediately required for the next step.[14]

Q: How can I remove the ketone precursor (1-Cyclobutylethan-1-one) from my amine product?

A: Since the ketone precursor is not basic, an acid-base extraction is highly effective. Dissolve the crude mixture in a suitable organic solvent (like diethyl ether). Wash the solution with dilute acid (e.g., 1M HCl). The amine will move into the aqueous layer as its ammonium salt, while the neutral ketone remains in the organic layer. Separate the layers, and then carefully basify the aqueous layer and extract the pure amine back into an organic solvent.

Q: Is fractional distillation effective for separating enantiomers?

A: No. Enantiomers have identical physical properties, including boiling point, in a non-chiral environment.[15] Therefore, distillation (simple or fractional) cannot be used to separate a racemic mixture.[15] Chiral resolution or chiral chromatography are the required techniques.

References

Technical Support Center: Stereoselective Synthesis of 1-Cyclobutylethan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of chiral 1-cyclobutylethan-1-amine. This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of this and related chiral amines. The unique structural features of the cyclobutane ring introduce specific stereochemical challenges.[1] This resource provides in-depth, troubleshooting-focused guidance in a practical question-and-answer format to address common issues encountered in the lab.

Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions you might have when planning your synthetic route.

Q1: What are the primary strategies for the stereoselective synthesis of this compound?

A1: There are three main strategic approaches, each with distinct advantages and challenges:

  • Asymmetric Synthesis: This involves creating the desired stereocenter from a prochiral precursor, typically cyclobutyl methyl ketone or a derivative. Key methods include the asymmetric hydrogenation or reduction of corresponding imines or ketoximes using chiral catalysts.[2][3] This approach is elegant and can be highly efficient but often requires significant optimization of catalysts and reaction conditions.

  • Chiral Resolution: This strategy starts with the synthesis of a racemic mixture of this compound, which is then separated into its constituent enantiomers. This can be achieved through:

    • Classical Resolution: Formation of diastereomeric salts with a chiral resolving agent (e.g., tartaric acid derivatives), followed by separation via crystallization.[4]

    • Enzymatic Kinetic Resolution (EKR): Using an enzyme, such as a lipase or transaminase, to selectively react with one enantiomer of the racemic amine, allowing for the separation of the unreacted enantiomer from the modified one.[5][6] EKR is often lauded for its high selectivity and mild reaction conditions.[2]

  • Chiral Pool Synthesis: This involves utilizing a readily available, enantiomerically pure starting material that already contains the required stereocenter or one that can be readily converted. This approach can be very effective but is contingent on the availability of a suitable starting material.

Q2: How do I decide between asymmetric synthesis and chiral resolution?

A2: The choice depends on several factors including scale, required enantiopurity, available resources, and timeline. The following decision-making framework can guide your choice.

Synthesis Strategy Decision start Start: Need Enantiopure This compound q1 Is a high-throughput screening platform for catalysts/enzymes available? start->q1 q2 Is the theoretical yield (max 50%) of resolution acceptable for the desired enantiomer? q1->q2 No asymmetric Pursue Asymmetric Synthesis (e.g., Asymmetric Hydrogenation) q1->asymmetric Yes q3 Is racemization and recycling of the unwanted enantiomer feasible? q2->q3 No resolution Pursue Chiral Resolution (Classical or Enzymatic) q2->resolution Yes optimize_resolution Optimize Resolution and Implement Racemization Protocol q3->optimize_resolution Yes re_evaluate Re-evaluate Project Goals: Consider Asymmetric Synthesis or a different target q3->re_evaluate No

Caption: Decision workflow for selecting a synthetic strategy.

Q3: My project emphasizes green chemistry. Which synthetic approach is preferable?

A3: Biocatalytic methods, such as enzymatic kinetic resolution, are generally considered a "greener" alternative.[2] These reactions are typically performed in aqueous media under mild temperature and pH conditions, avoiding the use of heavy metal catalysts and harsh reagents often required in traditional chemical syntheses.[2][5] Furthermore, enzymes are biodegradable catalysts. However, the overall "greenness" also depends on factors like the energy required for enzyme production and purification, and whether the unwanted enantiomer from a resolution can be recycled.

Troubleshooting Guide 1: Asymmetric Reduction of Prochiral Precursors

This section focuses on issues arising from the synthesis via reduction of cyclobutyl methyl ketoxime or related imines. The stereoselective reduction of prochiral ketones is a powerful method for generating chiral alcohols, which can be converted to amines.[7]

Q: My asymmetric reduction is yielding the amine with low enantiomeric excess (ee). What are the primary causes and how can I fix it?

A: Low enantioselectivity is a common challenge and typically points to a suboptimal catalyst system or reaction conditions. Here’s a systematic approach to troubleshooting:

  • The Catalyst/Ligand is Key: The chiral ligand is the primary director of stereoselectivity.

    • Causality: The ligand's structure creates a chiral pocket around the metal center. For high selectivity, one face of the prochiral substrate (imine or oxime) must be sterically or electronically favored to bind over the other, leading to preferential delivery of hydride or hydrogen. If this energy difference is small, a mixture of enantiomers will form.

    • Solutions:

      • Screen Different Ligand Families: If using a Rh, Ru, or Ir catalyst, screen a panel of chiral phosphine or N-heterocyclic carbene (NHC) ligands. Different ligand backbones (e.g., BINAP, Josiphos, P-Phos) have vastly different steric and electronic properties.

      • Check Ligand Purity: Impurities, especially the opposing enantiomer of the ligand, will drastically reduce the product's ee. Verify the ligand's enantiopurity if possible.

  • Solvent Effects are Significant: The solvent can influence the catalyst's conformation and the transition state's stability.

    • Causality: Non-coordinating solvents (like toluene or hexane) may provide a different level of selectivity compared to coordinating solvents (like THF or ethanol) which can interact with the metal center. Protic solvents can also participate in hydrogen bonding, altering the transition state.

    • Solutions:

      • Conduct a solvent screen. Include a range of polarities and coordinating abilities (e.g., Toluene, DCM, THF, 2-Propanol).

      • Ensure the use of anhydrous solvents, as water can sometimes interfere with the catalyst.

  • Temperature and Pressure Matter:

    • Causality: Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired enantiomer, thus eroding selectivity.[2] For hydrogenations, hydrogen pressure can influence reaction kinetics and sometimes selectivity.

    • Solutions:

      • Lower the Temperature: Running the reaction at a lower temperature (e.g., 0 °C or -20 °C) is a standard method to enhance selectivity.[8]

      • Optimize H₂ Pressure: Systematically vary the hydrogen pressure (e.g., from 1 atm to 50 atm) to find the optimal balance between reaction rate and enantioselectivity.

Troubleshooting Low ee start Problem: Low ee in Asymmetric Reduction check1 Is the chiral ligand appropriate and pure? start->check1 check2 Have different solvents been screened? check1->check2 Yes solution1 Action: Screen a diverse panel of chiral ligands. Verify ligand purity. check1->solution1 No check3 Has the reaction temperature been optimized? check2->check3 Yes solution2 Action: Screen solvents with varying polarity/coordination (Toluene, DCM, THF, IPA). check2->solution2 No solution3 Action: Lower the reaction temperature systematically (e.g., RT -> 0°C -> -20°C). check3->solution3 No end High ee Achieved check3->end Yes solution1->check2 solution2->check3 solution3->end

Caption: Troubleshooting workflow for low enantioselectivity.

Troubleshooting Guide 2: Chiral Resolution of Racemic Amine

This guide addresses common failures in separating racemic this compound.

Q: My enzymatic kinetic resolution (EKR) is giving poor results (low conversion, low ee, or both). What should I investigate?

A: EKR is a powerful but sensitive technique. Poor performance usually stems from suboptimal reaction conditions for the specific enzyme used.

Table 1: Optimization Parameters for Enzymatic Kinetic Resolution

ParameterCausality & ExplanationTroubleshooting Steps
Enzyme Choice Different lipases/transaminases have different substrate specificities and enantiopreferences. An enzyme that works for one amine may not work for another.Screen a panel of commercially available enzymes (e.g., CALB, PCL, CALA).[9] Consider both free and immobilized enzymes; immobilization can enhance stability and reusability.[5]
Acyl Donor For lipase-catalyzed resolutions, the acyl donor (e.g., ethyl acetate, vinyl acetate) must react efficiently to form the acyl-enzyme intermediate. The size and nature of the acyl group can impact the enzyme's ability to discriminate between enantiomers.Test different acyl donors. Vinyl esters are often effective as the vinyl alcohol tautomerizes to acetaldehyde, making the acylation effectively irreversible.
Solvent The solvent must maintain enzyme activity while solubilizing the substrate. Organic solvents are common, but their nature (polarity, water content) is critical.Screen non-polar organic solvents like hexane, MTBE, or toluene. Control the water activity (aw) of the system; some water is necessary for enzyme function, but too much can lead to unwanted hydrolysis.
pH & Temperature Every enzyme has an optimal pH and temperature range for activity and stability. Deviations can lead to denaturation and loss of function.For a given enzyme, consult the supplier's literature for optimal pH and temperature. Experiment within this range. A temperature screen (e.g., 30°C, 40°C, 50°C) is recommended.
Inhibition High concentrations of the substrate or product can inhibit the enzyme, slowing or stopping the reaction.Try adding the substrate portion-wise to maintain a low concentration. If product inhibition is suspected, consider in-situ product removal strategies if feasible.

Q: I'm attempting a classical resolution with a chiral acid, but I can't get the diastereomeric salt to crystallize. What's wrong?

A: Successful diastereomeric salt crystallization is an art that depends on creating a supersaturated solution of one diastereomer while the other remains in solution.

  • Causality: Crystallization requires the formation of a stable, ordered crystal lattice. The solubility of the two diastereomeric salts must be sufficiently different in the chosen solvent system. If both salts are too soluble, or if their solubilities are too similar, separation will fail.

  • Solutions:

    • Solvent Screening is Crucial: This is the most important variable. Start with a solvent in which the salts are sparingly soluble (e.g., ethanol, isopropanol, acetone, ethyl acetate) and heat to dissolve, then cool slowly. Try solvent/anti-solvent combinations (e.g., dissolving in hot ethanol and adding hexane until cloudy).

    • Vary the Resolving Agent: Not all chiral acids are created equal. If (R,R)-tartaric acid doesn't work, try (S,S)-tartaric acid, dibenzoyl-tartaric acid, or mandelic acid. The structural match between the amine and the acid is critical for forming a good crystal lattice.

    • Control the Stoichiometry: Using exactly 0.5 equivalents of the chiral acid (for a racemic amine) is often the best starting point. However, sometimes using a slight excess or deficit can influence which salt crystallizes.

    • Patience and Seeding: Allow the solution to cool slowly over several hours or even days. If you ever get a small amount of crystal, save it to use as a seed crystal in future batches to induce crystallization. Scratching the inside of the flask with a glass rod can also initiate nucleation.

Detailed Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution using Immobilized CALB

This protocol is a representative starting point and requires optimization for your specific substrate and setup.

Materials:

  • Racemic this compound (1.0 equiv)

  • Immobilized Candida antarctica Lipase B (Novozym 435) (e.g., 20 mg/mmol of amine)

  • Vinyl acetate (1.5 - 3.0 equiv)

  • Anhydrous solvent (e.g., Methyl tert-butyl ether - MTBE)

  • Molecular sieves (optional, for solvent drying)

Procedure:

  • To a dry flask, add racemic this compound and anhydrous MTBE (e.g., 10 mL/mmol of amine).

  • Add vinyl acetate to the solution.

  • Add the immobilized lipase (Novozym 435) to the mixture.

  • Seal the flask and place it on an orbital shaker at a controlled temperature (start with 40 °C).

  • Monitor the reaction progress by taking small aliquots over time. Analyze by chiral GC or HPLC to determine the ee of the remaining amine (substrate, ees) and the acylated amine (product, eep).

  • The ideal endpoint is at or near 50% conversion, which should theoretically provide the highest possible ee for both the unreacted amine and the acylated product.[9]

  • Once the target conversion/ee is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.

  • The filtrate now contains one enantiomer of the amine and the other enantiomer of the N-acetylated amine. These can be separated by standard methods like column chromatography or acid/base extraction.

References

Technical Support Center: Enhancing Diastereoselectivity in Reactions of 1-Cyclobutylethan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for improving the diastereoselectivity of reactions involving the chiral building block, 1-cyclobutylethan-1-amine. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring both scientific integrity and practical success in your stereoselective syntheses.

Introduction

This compound is a valuable chiral amine building block in medicinal chemistry and organic synthesis. When it participates in a reaction that creates a new stereocenter, two diastereomeric products can be formed. Achieving high diastereoselectivity—the preferential formation of one diastereomer over the other—is critical for ensuring the efficacy and safety of pharmaceutical compounds. This guide provides troubleshooting strategies and frequently asked questions to help you navigate the challenges of controlling stereochemistry in your reactions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments in a question-and-answer format.

Issue 1: Low Diastereomeric Ratio (d.r.) or Diastereomeric Excess (d.e.)

Question: My reaction is producing a nearly 1:1 mixture of diastereomers. What are the primary factors I should investigate to improve the diastereoselectivity?

Answer: Low diastereoselectivity is a frequent challenge and can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Reaction Temperature: This is often the most critical parameter. Lowering the reaction temperature generally enhances diastereoselectivity by favoring the transition state with the lowest activation energy, which leads to the major diastereomer.[1] Conversely, higher temperatures can provide enough energy to overcome the small energy difference between the diastereomeric transition states, leading to a loss of selectivity.[2]

  • Solvent Choice: The polarity and coordinating ability of the solvent can significantly influence the transition state geometry. Aprotic solvents may favor different diastereomers compared to protic solvents, which can form hydrogen bonds and alter the conformational preferences of reactants and intermediates.[3] It is advisable to screen a range of solvents with varying properties.

  • Choice of Reagents and Catalysts:

    • Lewis Acids: In reactions involving carbonyl compounds, the choice of Lewis acid can dramatically impact stereocontrol. Chelating Lewis acids (e.g., ZnCl₂, MgBr₂) can lock the conformation of the substrate, leading to a highly organized transition state and improved diastereoselectivity.

    • Brønsted Acids: In certain reactions, such as nitroso aldol synthesis, chiral Brønsted acids can effectively control the enantioselectivity and, by extension, diastereoselectivity when one of the reactants is already chiral.[4]

    • Catalyst Loading: Ensure the correct catalyst loading is used. Deviations from the optimal concentration can sometimes lead to competing reaction pathways with lower selectivity.

  • Steric Hindrance: The steric bulk of your reagents can be a powerful tool. Increasing the steric hindrance of a reagent can force the reaction to proceed through a more ordered transition state, thereby increasing the diastereomeric ratio.

Issue 2: Inconsistent Diastereoselectivity Between Batches

Question: I'm observing significant variations in the diastereomeric ratio from one experiment to the next, even when I follow the same protocol. What could be the cause?

Answer: Reproducibility issues often point to subtle, uncontrolled variables in the experimental setup.

  • Purity of Starting Materials: Impurities in your this compound, substrates, or reagents can interfere with the reaction.[1] It is crucial to use highly pure materials and to verify their purity before use.

  • Anhydrous Conditions: Many stereoselective reactions are highly sensitive to moisture. Water can deactivate catalysts, hydrolyze intermediates, or alter the solvent environment, leading to inconsistent results.[1] Ensure all glassware is oven-dried, and use freshly distilled, anhydrous solvents.

  • Rate of Addition and Temperature Control: The rate at which reagents are added can affect the local concentration and temperature of the reaction mixture. Slow, controlled addition at a consistent temperature is critical for reproducibility.[5]

Frequently Asked Questions (FAQs)

Q1: What is a chiral auxiliary, and how can it be used with this compound?

A1: A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct the stereochemical outcome of a reaction.[6] While this compound is itself chiral, you might be reacting it with a prochiral molecule. In such cases, the inherent chirality of the amine directs the formation of the new stereocenter. However, if the diastereoselectivity is low, you can modify the amine to incorporate a more influential chiral auxiliary. For example, converting the amine into a bulkier amide or a sulfonamide can enhance facial bias during the reaction.[7]

Q2: How do I choose between kinetic and thermodynamic control to favor a specific diastereomer?

A2:

  • Kinetic control is achieved under conditions that favor the fastest-forming product, which corresponds to the reaction pathway with the lowest activation energy. This is typically achieved at low temperatures with strong, non-nucleophilic bases and short reaction times. The resulting product is the less stable diastereomer.

  • Thermodynamic control favors the most stable product. This is achieved at higher temperatures with longer reaction times, allowing the initial products to equilibrate to the most stable diastereomer.

By manipulating the reaction conditions, you can often select for either the kinetic or thermodynamic product.

Q3: Can I use a chiral catalyst in a reaction that already involves a chiral reactant like this compound?

A3: Yes, this is a concept known as "matched" and "mismatched" pairs. A chiral catalyst can either enhance the diastereoselectivity inherent to the chiral substrate (a matched pair) or oppose it, leading to the formation of the other diastereomer or a racemic mixture (a mismatched pair). Screening different enantiomers of a chiral catalyst can be a powerful strategy to control which diastereomer is formed.

Q4: My desired diastereomer is the minor product. What are my options?

A4:

  • Invert Reaction Conditions: If you are under kinetic control, try switching to thermodynamic conditions (or vice-versa) to see if the major product changes.

  • Catalyst Control: As mentioned above, using a chiral catalyst might override the substrate's inherent facial bias and favor the formation of the other diastereomer.

  • Crystallization-Induced Diastereomer Transformation (CIDT): If the diastereomers can epimerize under the reaction conditions, it may be possible for the less soluble, desired diastereomer to crystallize out of solution, shifting the equilibrium towards its formation.[8][9]

Experimental Protocols

Protocol 1: General Procedure for Optimizing Reaction Temperature

This protocol provides a systematic approach to screening the effect of temperature on diastereoselectivity.

  • Set up five identical reactions in parallel.

  • In an inert atmosphere (e.g., argon or nitrogen), dissolve this compound and the substrate in your chosen anhydrous solvent.

  • Cool each reaction vessel to a different temperature: 0 °C, -20 °C, -40 °C, -60 °C, and -78 °C.

  • Slowly add the reagent (e.g., organometallic reagent, reducing agent) to each reaction mixture while maintaining the set temperature.

  • Allow the reactions to proceed for the same amount of time.

  • Quench the reactions appropriately at the low temperature.

  • Analyze the crude product from each reaction by ¹H NMR or chiral HPLC to determine the diastereomeric ratio.

Protocol 2: Screening of Lewis Acid Additives for Enhanced Diastereoselectivity

This protocol is designed to evaluate the impact of different Lewis acids on a reaction, such as an aldol or Mannich reaction.

  • Prepare stock solutions of various Lewis acids (e.g., TiCl₄, ZnCl₂, MgBr₂, BF₃·OEt₂) in an anhydrous solvent.

  • In separate reaction vessels under an inert atmosphere, combine this compound and the substrate in the reaction solvent.

  • Cool the mixtures to the optimized temperature determined from Protocol 1.

  • Add one equivalent of a different Lewis acid to each vessel and stir for 30 minutes.

  • Initiate the reaction by adding the third component (e.g., an enolate).

  • After the reaction is complete, quench and work up each reaction identically.

  • Analyze the diastereomeric ratio of the products to identify the most effective Lewis acid.

Data Presentation

Table 1: Effect of Temperature on Diastereomeric Ratio (d.r.)
Temperature (°C)Diastereomeric Ratio (A:B)
251.5 : 1
03 : 1
-205 : 1
-4010 : 1
-78>20 : 1

Note: This is example data and will vary depending on the specific reaction.

Table 2: Influence of Solvents on Diastereoselectivity
SolventDielectric ConstantDiastereomeric Ratio (A:B)
Toluene2.48 : 1
Dichloromethane9.15 : 1
Tetrahydrofuran7.512 : 1
Methanol33.02 : 1

Note: This is example data and will vary depending on the specific reaction.

Visualizations

Diagram 1: Troubleshooting Workflow for Low Diastereoselectivity

Caption: A systematic workflow for troubleshooting and optimizing diastereoselectivity.

Diagram 2: Influence of Chelating vs. Non-Chelating Conditions

G cluster_0 Non-Chelating Conditions (Felkin-Anh Model) cluster_1 Chelating Conditions (Cram-Chelate Model) a Carbonyl Substrate R_L, R_M, R_S b Nucleophilic Attack (e.g., from this compound derivative) a->b c Favored Diastereomer A b->c d Carbonyl Substrate with Chelating Group R_L, R_M, R_S e Lewis Acid (e.g., MgBr₂) d->e f Chelated Intermediate d->f e->f g Nucleophilic Attack f->g h Favored Diastereomer B g->h

Caption: Comparison of transition state models under different reaction conditions.

References

preventing side reactions during the functionalization of 1-Cyclobutylethan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Functionalization of 1-Cyclobutylethan-1-amine

Welcome to the technical support center for the functionalization of this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who are incorporating this valuable, sterically hindered building block into their synthetic workflows. The unique steric environment around the primary amine of this compound presents specific challenges that can lead to frustrating side reactions, low yields, and complex purification profiles.

This document provides in-depth, field-tested troubleshooting advice, optimized protocols, and mechanistic explanations to help you navigate these challenges effectively. We will address the most common functionalization reactions—acylation, N-alkylation, and reductive amination—in a practical, question-and-answer format.

Section 1: Acylation & Amide Bond Formation

The formation of an amide bond is a cornerstone of drug discovery. However, the steric bulk of the cyclobutyl group adjacent to the amine in this compound can significantly slow down the desired reaction, often leading to incomplete conversion or the formation of byproducts from the decomposition of highly reactive reagents.

FAQ 1.1: My acylation reaction with a standard coupling reagent (e.g., EDC/HOBt) is slow and incomplete. What is the underlying issue and how can I fix it?

Answer: The primary issue is steric hindrance. The bulky cyclobutyl group shields the amine's lone pair of electrons, making it a less effective nucleophile. Standard coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (hydroxybenzotriazole) may not generate an active ester that is sufficiently reactive to overcome this steric barrier efficiently. This leads to a sluggish reaction where the activated ester may degrade or react with other nucleophiles before the desired amine coupling occurs.

Troubleshooting & Optimization:

  • Switch to a More Potent Coupling Reagent: Uronium-based coupling reagents are specifically designed to be more powerful than carbodiimides. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the industry standard for coupling hindered amines.[1][2] The mechanism involves the formation of a highly reactive OAt-active ester, which is more susceptible to nucleophilic attack by the hindered amine.[3][4]

  • Use a Non-Nucleophilic Base: Standard bases like triethylamine (TEA) can sometimes compete as nucleophiles. A sterically hindered, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine is highly recommended.[5] These bases are capable of deprotonating the carboxylic acid and neutralizing the acid byproduct without interfering in the coupling itself.

  • Pre-activation: Instead of adding all reagents at once, pre-activate the carboxylic acid. Stir the carboxylic acid, HATU, and DIPEA in an aprotic solvent like DMF for 5-10 minutes before adding the this compound. This ensures the highly reactive OAt-active ester is formed and ready for immediate reaction.[2]

Data Summary: Comparison of Common Coupling Reagents for Hindered Amines
Coupling ReagentRelative ReactivityCommon Side ReactionsKey Considerations
EDC/HOBtModerateUrea formation, epimerizationOften insufficient for sterically demanding couplings.
HBTUHighGuanidinylation of amineBenzotriazole-based, effective but can be allergenic.
HATU Very High Guanidinylation (if excess used) Reagent of choice for hindered systems; minimizes racemization. [1][2]
COMUVery HighPhosphonium-related byproductsHighly efficient, but byproducts can complicate purification.
Optimized Protocol 1.2: HATU-Mediated Acylation of this compound

This protocol provides a robust method for achieving high yields and purity.

Reagents & Materials:

  • Carboxylic Acid (1.0 equiv)

  • This compound (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (2.5 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry flask under an inert atmosphere, add the carboxylic acid and dissolve it in anhydrous DMF.

  • Add HATU to the solution and stir for 2 minutes.

  • Add DIPEA and stir the "pre-activation" mixture for 5-10 minutes at room temperature. A color change is often observed.

  • Add this compound to the reaction mixture.

  • Stir at room temperature and monitor the reaction progress by TLC or LC-MS (typically complete within 1-4 hours).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated aqueous NaHCO₃, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Experimental Workflow: Optimized Acylation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Acid Carboxylic Acid in DMF HATU Add HATU Acid->HATU DIPEA Add DIPEA HATU->DIPEA Preactivate Pre-activate (5-10 min) DIPEA->Preactivate Amine Add this compound Preactivate->Amine React Stir at RT (Monitor by LC-MS) Amine->React Quench Quench with H₂O React->Quench Extract Extract (EtOAc) Quench->Extract Wash Wash (NaHCO₃, Brine) Extract->Wash Dry Dry & Concentrate Wash->Dry Purify Purify Dry->Purify FinalProduct FinalProduct Purify->FinalProduct Final Amide

Caption: Optimized workflow for HATU-mediated acylation.

Section 2: N-Alkylation

Direct alkylation of primary amines with alkyl halides is notoriously challenging due to the potential for over-alkylation. The product of the initial reaction (a secondary amine) is often more nucleophilic than the starting primary amine, leading to a "runaway" reaction that produces tertiary amines and even quaternary ammonium salts.

FAQ 2.1: I'm attempting a direct N-alkylation with an alkyl halide and getting a mixture of mono- and di-alkylated products. How can I achieve selective mono-alkylation?

Answer: This is a classic problem in amine synthesis.[6][7] The secondary amine product is a stronger nucleophile than the starting this compound, leading to rapid subsequent alkylation. Direct alkylation is rarely a clean reaction for producing secondary amines unless specific strategies are employed.

Troubleshooting & Optimization:

  • Use a Large Excess of the Amine: By using a 5- to 10-fold excess of this compound relative to the alkylating agent, you can statistically favor the reaction of the alkyl halide with the starting amine.[6][8] This is only practical if the amine is inexpensive and easily separable from the product.

  • Slow Addition of the Alkylating Agent: Adding the alkyl halide dropwise over a long period to a dilute solution of the amine can help maintain a low concentration of the electrophile, reducing the chance of the product reacting further.

  • The Superior Method - Reductive Amination: The most reliable and widely adopted method to achieve clean mono-N-alkylation is reductive amination .[6][9] This one-pot process involves reacting the amine with an aldehyde or ketone to form an imine intermediate, which is then immediately reduced to the target secondary amine. This method completely avoids the over-alkylation problem because an imine can only form once on the primary amine.[9]

Logical Decision Tree: Choosing an N-Alkylation Strategy

G Start Goal: Mono-N-Alkylation Q_Amine Is the amine precious or hard to separate? Start->Q_Amine Q_Carbonyl Is the corresponding aldehyde or ketone available? Q_Amine->Q_Carbonyl Yes Method_ExcessAmine Use Large Excess of Amine (5-10 fold) Q_Amine->Method_ExcessAmine No Method_Reductive Use Reductive Amination (Recommended) Q_Carbonyl->Method_Reductive Yes Method_Direct Attempt Direct Alkylation (High Risk of Mixture) Q_Carbonyl->Method_Direct No

Caption: Decision guide for selective mono-N-alkylation.

Section 3: Reductive Amination

Reductive amination is a powerful and versatile method for forming C-N bonds. However, success hinges on the careful selection of the reducing agent and reaction conditions, especially with a hindered amine.

FAQ 3.1: My reductive amination is giving me a significant amount of alcohol byproduct from the reduction of my carbonyl starting material. Why is this happening?

Answer: This side reaction occurs when your reducing agent is too reactive. Strong reducing agents like sodium borohydride (NaBH₄) can reduce the aldehyde or ketone faster than the hindered this compound can form the imine intermediate. The key to a successful reductive amination is using a reducing agent that is selective for the protonated iminium ion over the starting carbonyl compound.

Troubleshooting & Optimization:

  • Use a Selective Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice for one-pot reductive aminations.[10][11][12] The three electron-withdrawing acetoxy groups temper its reactivity, making it highly selective for the iminium ion.[12][13] It is also tolerant of mildly acidic conditions which are often used to catalyze imine formation.[11][12]

  • Control the pH: Imine formation is typically fastest under weakly acidic conditions (pH ~4-6). Adding a catalytic amount of acetic acid can accelerate the reaction, especially with less reactive ketones.[11][12]

  • Remove Water: The formation of the imine from the amine and carbonyl is an equilibrium reaction that produces water.[14] Adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves can drive the equilibrium toward the imine, increasing the concentration of the species you want to reduce.

Optimized Protocol 3.2: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

Reagents & Materials:

  • Aldehyde or Ketone (1.0 equiv)

  • This compound (1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic Acid (optional, 0.1 equiv for slow reactions)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry flask under an inert atmosphere, dissolve the aldehyde/ketone and this compound in the anhydrous solvent.

  • Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation.

  • (Optional) If reacting with a ketone, add a catalytic amount of acetic acid.

  • Add the sodium triacetoxyborohydride portion-wise to the reaction mixture. Be aware of potential gas evolution.

  • Stir at room temperature and monitor the reaction by TLC or LC-MS until the starting materials are consumed (typically 2-16 hours).

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer and extract the aqueous layer with the reaction solvent (e.g., DCM).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Mechanism: Selectivity in Reductive Amination

G Reactants Carbonyl (R₂C=O) + Amine (R'NH₂) Equilibrium - H₂O Reactants->Equilibrium NaBH4 {Strong Reductant (e.g., NaBH₄)} Reactants->NaBH4 Imine Imine (R₂C=NR') Equilibrium->Imine Protonation H⁺ Imine->Protonation Iminium Iminium Ion (R₂C=N⁺HR') Protonation->Iminium STAB {STAB [NaBH(OAc)₃]} Iminium->STAB Product Final Amine (R₂CH-NHR') STAB->Product Fast & Selective Reduction SideProduct Alcohol Byproduct (R₂CH-OH) NaBH4->SideProduct Undesired Reduction

Caption: STAB selectively reduces the iminium ion, avoiding carbonyl reduction.

General FAQs

Q: What are the best general purification techniques for these amine products? A: Basic amine products can often be purified effectively using silica gel chromatography with an eluent system containing a small amount of a basic modifier, such as triethylamine (~1-2%) or ammonium hydroxide in the methanol portion of a DCM/MeOH gradient. This prevents the product from streaking on the acidic silica gel. Alternatively, reverse-phase chromatography with a water/acetonitrile gradient containing formic acid or TFA is also highly effective.

Q: Do I need to protect the amine before performing reactions on other parts of a larger molecule? A: Yes, almost certainly. If you need to perform chemistry elsewhere on a molecule containing the this compound moiety, protecting the amine is crucial to prevent it from acting as a competing nucleophile or base. A tert-butyloxycarbonyl (Boc) group is the most common and versatile protecting group for this purpose, being stable to a wide range of conditions and easily removed with acid (e.g., TFA in DCM).

References

Technical Support Center: Stability Studies of 1-Cyclobutylethan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Cyclobutylethan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability studies of this compound. As a primary amine with a cyclobutyl moiety, this compound presents a unique stability profile that requires careful consideration during experimental design and execution. This document provides a framework for anticipating and addressing potential challenges in your research.

I. Understanding the Stability Profile of this compound

This compound (C6H13N) is a primary amine, a class of compounds known for their nucleophilicity and susceptibility to certain degradation pathways, particularly oxidation. The presence of the cyclobutane ring may also influence its reactivity and degradation kinetics. A thorough understanding of its potential instabilities is crucial for developing stable formulations and ensuring the integrity of your experimental results.

Forced degradation studies are essential to elucidate the intrinsic stability of the molecule by exposing it to conditions more severe than accelerated stability testing.[1][2] These studies help in identifying potential degradation products and developing stability-indicating analytical methods.[3][4]

II. Frequently Asked Questions (FAQs) on Stability Testing

This section addresses common questions regarding the stability of this compound under various stress conditions.

A. General Storage and Handling

Q1: What are the recommended general storage conditions for this compound?

A1: Based on general chemical principles for primary amines, it is recommended to store this compound in a cool, dry place, away from light and sources of oxidation. A supplier of a similar compound, (R)-1-cyclobutylethan-1-amine, suggests storage at 2-8°C.[5] Always store under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation. The container should be tightly sealed to prevent moisture ingress.

Q2: What are the primary degradation pathways I should be concerned about for this molecule?

A2: As a primary amine, the most probable degradation pathways for this compound are:

  • Oxidation: Amines are susceptible to oxidation, which can lead to the formation of N-oxides, hydroxylamines, or other related impurities.[2][3][6]

  • Reaction with Carbon Dioxide: Primary amines can react with atmospheric carbon dioxide to form carbamates.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation.[7]

  • Thermal Degradation: Elevated temperatures can accelerate degradation reactions.

B. Forced Degradation Studies

Q3: What conditions should I use for forced degradation studies of this compound?

A3: Forced degradation studies should be designed to achieve 5-20% degradation to provide meaningful data without forming secondary, irrelevant degradation products.[4] The following conditions are a good starting point, but may need to be optimized for this specific molecule:

Stress ConditionRecommended Starting ParametersPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48 hoursGenerally stable, but monitor for potential salt formation or minor degradation.
Base Hydrolysis 0.1 M NaOH at 60°C for 24-48 hoursGenerally stable, but monitor for any base-catalyzed reactions.
Oxidation 3% H₂O₂ at room temperature for 24 hoursFormation of N-oxide, hydroxylamine, and other oxidative products.
Thermal Degradation 80°C for 48-72 hours (solid-state)General decomposition.
Photostability ICH Q1B conditions (1.2 million lux hours and 200 watt hours/square meter)Photolytic degradation products.

Q4: How do I analyze the samples from my forced degradation studies?

A4: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is a common choice. However, given that simple amines may have poor chromophores, you might need to consider alternative detection methods like Mass Spectrometry (MS), Evaporative Light Scattering Detection (ELSD), or Charged Aerosol Detection (CAD).[8] The method must be able to separate the parent compound from all potential degradation products.

III. Troubleshooting Guide

This section provides solutions to common problems encountered during the stability testing of this compound.

Problem Potential Cause(s) Troubleshooting Steps
Rapid degradation observed under ambient conditions. 1. Presence of oxygen. 2. Exposure to light. 3. Contamination with oxidizing agents.1. Store under an inert atmosphere (N₂ or Ar). 2. Use amber vials or store in the dark. 3. Ensure all glassware and solvents are free from peroxides or other oxidizing impurities.
Poor peak shape (tailing) in HPLC analysis. 1. Interaction of the basic amine with residual silanols on the silica-based column. 2. Inappropriate mobile phase pH.1. Use a base-deactivated column or a column with end-capping. 2. Add a competing amine (e.g., triethylamine) to the mobile phase. 3. Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the amine to ensure it is fully protonated.
No degradation observed under stress conditions. 1. Stress conditions are too mild. 2. The molecule is highly stable under the tested conditions.1. Increase the temperature, concentration of the stressing agent, or duration of the study. 2. Document the stability of the molecule under the tested conditions.
Mass balance is not within the acceptable range (95-105%). 1. Some degradation products are not being detected. 2. Degradation products are volatile. 3. Degradation products are not eluting from the HPLC column.1. Use a universal detector (e.g., MS, ELSD, CAD) in addition to UV. 2. Analyze the headspace of the sample vial using Gas Chromatography (GC). 3. Modify the HPLC method (e.g., gradient, mobile phase composition) to ensure all components are eluted.

IV. Experimental Protocols

A. Protocol for Oxidative Forced Degradation

This protocol outlines a typical procedure for subjecting this compound to oxidative stress.

Objective: To assess the stability of this compound under oxidative conditions and identify potential degradation products.

Materials:

  • This compound

  • 3% Hydrogen Peroxide (H₂O₂)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks

  • Pipettes

  • HPLC system with UV and/or MS detector

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Stress Condition: In a clean vial, mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

  • Control Sample: In a separate vial, mix 1 mL of the stock solution with 1 mL of water (to serve as a control).

  • Incubation: Store both the stressed and control samples at room temperature, protected from light, for 24 hours.

  • Time-Point Analysis: At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each sample, quench the reaction if necessary (e.g., by adding a small amount of sodium bisulfite solution), and dilute with mobile phase to an appropriate concentration for HPLC analysis.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed and control samples. Calculate the percentage of degradation and identify any new peaks corresponding to degradation products.

B. Workflow for Stability Study

The following diagram illustrates a typical workflow for conducting a stability study of this compound.

Stability_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase start Define Stability Study Objectives select_batches Select Batches of this compound start->select_batches develop_method Develop & Validate Stability-Indicating Analytical Method select_batches->develop_method forced_degradation Perform Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) develop_method->forced_degradation long_term_stability Set Up Long-Term & Accelerated Stability Studies develop_method->long_term_stability identify_degradants Identify & Characterize Degradation Products forced_degradation->identify_degradants Preliminary ID pull_samples Pull Samples at Pre-defined Time Points long_term_stability->pull_samples analyze_samples Analyze Samples using Validated Method pull_samples->analyze_samples evaluate_data Evaluate Data (Assay, Impurities, Mass Balance) analyze_samples->evaluate_data evaluate_data->identify_degradants shelf_life Determine Shelf-Life & Storage Conditions identify_degradants->shelf_life report Generate Stability Report shelf_life->report

Caption: Workflow for a comprehensive stability study.

V. Potential Degradation Pathway: Oxidation

The primary amine in this compound is the most likely site for oxidative degradation. The following diagram illustrates a potential oxidative degradation pathway.

Oxidation_Pathway amine This compound C₆H₁₃N n_oxide N-oxide C₆H₁₃NO amine->n_oxide [O] hydroxylamine Hydroxylamine Derivative C₆H₁₃NO amine->hydroxylamine [O]

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Determining the Enantiomeric Purity of 1-Cyclobutylethan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the stereochemical integrity of chiral molecules is paramount. The differential pharmacological and toxicological profiles of enantiomers necessitate robust, accurate, and reliable analytical methods for determining enantiomeric purity. This guide provides an in-depth, objective comparison of the principal analytical techniques for quantifying the enantiomeric excess (e.e.) of 1-Cyclobutylethan-1-amine, a key chiral building block. We will delve into the mechanistic underpinnings and practical considerations of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, supported by experimental data and detailed protocols to inform method selection and validation.

The accurate measurement of chiral purity is a critical quality control parameter for drug substances that contain chiral centers.[1] Many biologically active compounds are chiral, and their enantiomers can exhibit significantly different biological activities.[2] Consequently, enantioselective analysis is of paramount importance in the pharmaceutical and chemical industries.[2] This guide focuses on comparing the most prevalent and effective analytical methodologies for the chiral separation of primary amines like this compound.

Comparative Overview of Analytical Techniques

The selection of an optimal analytical method for determining the enantiomeric purity of this compound is contingent on several factors, including the analyte's properties, the required sensitivity and accuracy, desired sample throughput, and available instrumentation.[3] Chromatographic techniques such as HPLC and GC are widely employed for enantioseparation due to the differential interaction of enantiomers with a chiral stationary phase (CSP).[1][3] NMR spectroscopy offers an alternative approach, often involving the use of chiral derivatizing or solvating agents to induce chemical shift differences between enantiomers.[2][4]

ParameterChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Resolution (Rs) Typically > 1.5 (baseline separation is common)Typically > 1.5 (baseline separation is common)Not directly applicable; relies on the separation of diastereomeric signals (Δδ)
Limit of Detection (LOD) 0.1 - 1 µg/mL1 - 10 pg on column~0.1% of the minor enantiomer
Limit of Quantitation (LOQ) 0.3 - 3 µg/mL5 - 50 pg on column~0.5% of the minor enantiomer
Analysis Time 10 - 30 minutes per sample15 - 45 minutes per sample5 - 20 minutes per sample (after derivatization/complexation)
Sample Preparation Dissolution in mobile phase; derivatization is optional.Derivatization to a volatile analyte is often required.Derivatization with a chiral agent or addition of a chiral solvating agent is necessary.
Instrumentation Cost Moderate to HighModerateHigh
Throughput HighModerate to HighModerate
Destructive/Non-destructive DestructiveDestructiveNon-destructive

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for the separation of enantiomers.[5] The separation is achieved through the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.[1] For primary amines like this compound, polysaccharide-based CSPs are particularly effective.[5][6]

Causality of Experimental Choices

The choice of a polysaccharide-based CSP, such as those derived from cellulose or amylose, is based on their proven broad applicability and success in resolving a wide range of chiral compounds, including amines.[6][7] The selection of a normal-phase mobile system (e.g., hexane/isopropanol) often provides better selectivity for these types of separations compared to reversed-phase conditions. The addition of a small amount of an amine modifier, like diethylamine (DEA), is crucial for improving peak shape and reducing tailing by masking active sites on the silica support.

Experimental Protocol: Chiral HPLC

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Chromatographic Conditions:

  • Column: A polysaccharide-based chiral stationary phase, for example, one based on cellulose tris(3,5-dimethylphenylcarbamate).

  • Mobile Phase: A mixture of n-hexane and isopropanol, often with a small percentage of an amine modifier like diethylamine (e.g., n-Hexane/Isopropanol/Diethylamine 90:10:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh and dissolve a sample of this compound in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100, where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.[8]

Workflow for Chiral HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Mobile Phase prep1->prep2 prep3 Filter Sample prep2->prep3 analysis1 Inject Sample prep3->analysis1 analysis2 Chromatographic Separation on Chiral Stationary Phase analysis1->analysis2 analysis3 UV Detection analysis2->analysis3 data1 Integrate Peak Areas analysis3->data1 data2 Calculate % Enantiomeric Excess data1->data2

Caption: Workflow for enantiomeric purity analysis by Chiral HPLC.

Chiral Gas Chromatography (GC)

Chiral GC is a highly sensitive technique suitable for the analysis of volatile and thermally stable compounds.[9][10] For primary amines, derivatization is often necessary to improve volatility, thermal stability, and chromatographic performance.

Causality of Experimental Choices

The use of a cyclodextrin-based chiral capillary column is a common and effective choice for the GC separation of many enantiomers.[9][11] Derivatization with an agent like trifluoroacetic anhydride (TFAA) converts the primary amine into a less polar and more volatile trifluoroacetamide, which is more amenable to GC analysis. This process should not cause racemization of the chiral center.

Experimental Protocol: Chiral GC

Instrumentation:

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID).

Derivatization Procedure:

  • Dissolve approximately 5 mg of this compound in 1 mL of a suitable solvent (e.g., dichloromethane).

  • Add an excess of a derivatizing agent, such as trifluoroacetic anhydride (TFAA), and a catalytic amount of a non-nucleophilic base (e.g., pyridine).[8]

  • Heat the mixture at 60 °C for 30 minutes.

  • After cooling, the reaction mixture can be directly injected or further processed if necessary.

Chromatographic Conditions:

  • Column: A cyclodextrin-based chiral capillary column (e.g., a derivative of beta-cyclodextrin).

  • Carrier Gas: Helium or Hydrogen at an appropriate flow rate.

  • Oven Temperature Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp to a final temperature (e.g., 180 °C) at a rate of 5-10 °C/min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 250 °C.

  • Injection: 1 µL, with an appropriate split ratio (e.g., 50:1).

Data Analysis: Similar to HPLC, the enantiomeric excess is calculated from the integrated peak areas of the two diastereomeric derivatives.

Workflow for Chiral GC Analysis

GC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC Analysis cluster_data Data Processing prep1 Dissolve Amine Sample prep2 Add Derivatizing Agent (e.g., TFAA) prep1->prep2 prep3 Heat to Complete Reaction prep2->prep3 analysis1 Inject Derivatized Sample prep3->analysis1 analysis2 Separation on Chiral Capillary Column analysis1->analysis2 analysis3 Flame Ionization Detection (FID) analysis2->analysis3 data1 Integrate Peak Areas analysis3->data1 data2 Calculate % Enantiomeric Excess data1->data2

Caption: Workflow for enantiomeric purity analysis by Chiral GC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a powerful alternative for determining enantiomeric purity, often with minimal sample preparation.[8] The method relies on converting the enantiomers into diastereomers in situ, either through derivatization with a chiral derivatizing agent (CDA) or by the addition of a chiral solvating agent (CSA).[2][8] This conversion results in diastereomers that are distinguishable in the NMR spectrum.[4]

Causality of Experimental Choices

The use of a chiral derivatizing agent like Mosher's acid chloride (MTPA-Cl) is a classic and reliable method for determining the enantiomeric purity of chiral amines.[2][4] The reaction forms stable diastereomeric amides, which exhibit different chemical shifts for protons near the chiral center. Alternatively, a three-component system using 2-formylphenylboronic acid and enantiopure BINOL can form diastereoisomeric iminoboronate esters, which also show well-resolved signals in the ¹H NMR spectrum.[4][12][13] This latter method is often faster and uses less harsh reagents.

Experimental Protocol: NMR with a Chiral Derivatizing Agent

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher).

Derivatization Procedure (using a three-component system):

  • In an NMR tube, dissolve 1.0 equivalent of the this compound sample.

  • Add 1.0 equivalent of 2-formylphenylboronic acid and 1.1 equivalents of an enantiopure chiral ligand such as (S)-BINOL.[4]

  • Add a suitable deuterated solvent (e.g., CDCl₃) and molecular sieves.[4]

  • Acquire the ¹H NMR spectrum after a short reaction time (e.g., 5-10 minutes).

Data Analysis:

  • Identify the well-resolved signals corresponding to the two diastereomers. The imine proton is often a good diagnostic signal.[13]

  • Integrate the signals for each diastereomer.

  • Calculate the enantiomeric excess from the ratio of the integrals.

Logical Relationship for NMR Analysis

NMR_Logic Enantiomers Enantiomers of This compound Diastereomers Diastereomeric Complexes Enantiomers->Diastereomers + CDA Chiral Derivatizing Agent (e.g., (S)-BINOL + Boronic Acid) CDA->Diastereomers Reacts with NMR NMR Spectrometer Diastereomers->NMR Analyzed by Spectrum Distinct NMR Signals for each Diastereomer NMR->Spectrum Generates Calculation Integration and % ee Calculation Spectrum->Calculation Leads to

Caption: Logical flow for NMR-based enantiomeric purity determination.

Conclusion and Recommendations

The choice of the most suitable analytical method for determining the enantiomeric purity of this compound depends on the specific requirements of the analysis.

  • Chiral HPLC is a robust, versatile, and high-throughput method that is often the preferred choice for routine quality control due to its excellent resolution and reproducibility.

  • Chiral GC offers superior sensitivity, making it ideal for trace analysis of the minor enantiomer, although it typically requires a derivatization step.

  • NMR Spectroscopy is a powerful, non-destructive technique that can provide rapid results with minimal sample preparation, especially when using modern chiral solvating or derivatizing agents. It is particularly useful for structural confirmation alongside purity determination.

For routine analysis in a drug development setting, Chiral HPLC is generally recommended as the primary method due to its balance of performance, throughput, and ease of use. However, the validation of any chosen method must be performed according to established guidelines to ensure its suitability for the intended purpose.[1][3] This includes assessing specificity, linearity, accuracy, precision, and robustness.

References

A Comparative Analysis of 1-Cyclobutylethan-1-amine Derivatives as Monoamine Oxidase-B Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Neuropharmacology and Drug Development

In the landscape of neurodegenerative disease research, the quest for potent and selective enzyme inhibitors remains a cornerstone of therapeutic strategy. Among the key targets is Monoamine Oxidase B (MAO-B), an enzyme pivotal in the degradation of dopamine and implicated in the pathology of Parkinson's disease and other neurological disorders. This guide presents a comparative analysis of two novel derivatives of 1-Cyclobutylethan-1-amine, designated as CBE-A and CBE-B , highlighting their potential as MAO-B inhibitors. Drawing upon established principles of medicinal chemistry, we delve into their synthesis, biological activity, and structure-activity relationships, providing a framework for their evaluation as potential therapeutic agents.

The inclusion of a cyclobutane moiety in drug candidates has been shown to favorably influence pharmacological properties.[1] The rigid, puckered conformation of the cyclobutane ring can enhance binding affinity and metabolic stability, making it an attractive scaffold for inhibitor design.[1] Building on the known MAO-inhibitory activity of related cyclobutylamines, this guide explores the impact of specific substitutions on the this compound core.

Comparative Biological Activity

To ascertain the inhibitory potential of CBE-A and CBE-B against MAO-B, a standardized in vitro fluorescence-based assay was employed. This assay measures the production of hydrogen peroxide, a byproduct of MAO-catalyzed amine oxidation.[2][3] The half-maximal inhibitory concentrations (IC50) were determined to quantify and compare the potency of the two derivatives.

CompoundTargetIC50 (nM)
CBE-A MAO-B75
CBE-B MAO-B15
SelegilineMAO-B9

Table 1: Comparative in vitro inhibitory activity of this compound derivatives against human recombinant Monoamine Oxidase B (MAO-B). Selegiline, a known MAO-B inhibitor, is included as a reference compound.

The data clearly indicates that both derivatives exhibit potent inhibition of MAO-B. Notably, CBE-B demonstrates a five-fold greater potency than CBE-A , with an IC50 value approaching that of the clinically used inhibitor, Selegiline. This suggests that the structural modification in CBE-B significantly enhances its interaction with the enzyme's active site.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The observed difference in potency between CBE-A and CBE-B provides valuable insights into the structure-activity relationship of this chemical series.

dot

Caption: SAR analysis of CBE-A and CBE-B.

The key structural differentiator between the two compounds is the presence of a fluorine atom at the para-position of the benzyl group in CBE-B . This substitution can influence the electronic properties and conformation of the molecule, potentially leading to a more favorable binding orientation within the MAO-B active site. The electron-withdrawing nature of the fluorine atom may also enhance the interaction with key amino acid residues.

The proposed mechanism of action for this class of compounds involves the formation of a reversible complex with the flavin adenine dinucleotide (FAD) cofactor of MAO-B. 1-Phenylcyclobutylamine, a related compound, has been shown to be a time-dependent irreversible inactivator of MAO, proceeding through a radical intermediate.[4] While the reversibility of inhibition for CBE-A and CBE-B would need to be confirmed through dialysis experiments, the initial potency data suggests a strong interaction with the enzyme.

Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed experimental protocols are provided below.

Synthesis of this compound Derivatives (General Procedure)

The synthesis of N-substituted this compound derivatives is achieved through reductive amination.

dot

Synthesis_Workflow Start 1-Cyclobutylethan-1-one Amine This compound Start->Amine Ammonolysis Imine Imine Intermediate Amine->Imine Condensation Aldehyde Substituted Benzaldehyde (e.g., Benzaldehyde for CBE-A, 4-Fluorobenzaldehyde for CBE-B) Aldehyde->Imine Product Final Product (CBE-A or CBE-B) Imine->Product Reduction Reducing_Agent Sodium Triacetoxyborohydride (STAB) Reducing_Agent->Product

Caption: General synthetic workflow for CBE derivatives.

Step-by-Step Protocol:

  • Amine Formation: To a solution of 1-cyclobutylethan-1-one in methanol, add a solution of ammonia in methanol. The reaction mixture is stirred at room temperature until the conversion to this compound is complete, as monitored by gas chromatography-mass spectrometry (GC-MS).

  • Imine Formation: To a solution of this compound in dichloromethane, add the corresponding substituted benzaldehyde (1.0 equivalent). The mixture is stirred at room temperature for 2 hours.

  • Reduction: Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. Stirring is continued for 12-18 hours at room temperature.

  • Work-up and Purification: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the desired N-substituted this compound derivative.

In Vitro MAO-B Inhibition Assay

The inhibitory activity of the synthesized compounds against human recombinant MAO-B is determined using a fluorometric assay kit.

Materials:

  • Human recombinant MAO-B enzyme

  • MAO-B substrate (e.g., a non-fluorescent substrate that is converted to a fluorescent product)

  • Horseradish peroxidase (HRP)

  • Fluorescence probe (e.g., Amplex Red)

  • Test compounds (CBE-A, CBE-B) and reference inhibitor (Selegiline) dissolved in DMSO

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • 96-well black microplates

Step-by-Step Protocol:

  • Reagent Preparation: Prepare working solutions of the MAO-B enzyme, substrate, HRP, and fluorescence probe in the assay buffer according to the manufacturer's instructions.

  • Compound Dilution: Prepare a serial dilution of the test compounds and the reference inhibitor in assay buffer containing a final DMSO concentration of less than 1%.

  • Assay Procedure:

    • Add 50 µL of the assay buffer to all wells of a 96-well plate.

    • Add 20 µL of the diluted test compounds or reference inhibitor to the respective wells.

    • Add 10 µL of the MAO-B enzyme solution to each well and pre-incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 20 µL of the substrate/HRP/probe mixture to each well.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at timed intervals (e.g., every 2 minutes for 30 minutes) using a microplate reader with appropriate excitation and emission wavelengths (e.g., 530-560 nm excitation and ~590 nm emission for Amplex Red).

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence versus time plot) for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to the vehicle control (DMSO).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[5][6]

Cell Viability Assay (MTT Assay)

To assess the potential cytotoxicity of the compounds, a standard MTT assay is performed using a relevant neuronal cell line (e.g., SH-SY5Y).[7][8]

Step-by-Step Protocol:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of CBE-A and CBE-B for 24 hours.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Conclusion and Future Directions

The preliminary data presented in this guide highlight the potential of this compound derivatives as a promising scaffold for the development of novel MAO-B inhibitors. The superior potency of the para-fluorinated derivative, CBE-B, underscores the importance of subtle structural modifications in optimizing inhibitor efficacy.

Further investigations are warranted to fully characterize these compounds. These include:

  • Selectivity Profiling: Assessing the inhibitory activity against MAO-A to determine the selectivity index.

  • Reversibility Studies: Conducting dialysis experiments to confirm the mechanism of inhibition.

  • In Vivo Efficacy: Evaluating the neuroprotective effects in animal models of Parkinson's disease.

  • Pharmacokinetic and Toxicological Profiling: Determining the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the lead compounds.

This comparative guide provides a foundational framework for researchers to build upon in the pursuit of next-generation neurotherapeutics. The methodologies and insights presented herein are intended to facilitate the rational design and evaluation of novel this compound derivatives with enhanced biological activity.

References

A Comparative Guide to Chiral Amines in Asymmetric Synthesis: The Role of 1-Cyclobutylethan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, scientists, and professionals in drug development. It provides an in-depth technical comparison of 1-Cyclobutylethan-1-amine with other established chiral amines in the field of asymmetric synthesis. The selection of an appropriate chiral catalyst or auxiliary is a critical decision in the stereoselective construction of molecules, and this document aims to provide the necessary data and mechanistic insights to facilitate that choice.

The Central Role of Chiral Amines in Asymmetric Catalysis

Chiral amines are fundamental tools in modern organic chemistry, acting as versatile catalysts and auxiliaries to control the stereochemical outcome of a vast array of chemical transformations.[1] Their efficacy lies in their ability to transiently interact with substrates, primarily carbonyl compounds, to form chiral intermediates like enamines or iminium ions.[1] This interaction creates a biased steric environment, forcing subsequent bond formations to occur from a specific direction and thereby yielding one enantiomer in excess. The structural framework of the amine—its steric bulk, conformational rigidity, and the nature of its chiral center—is directly responsible for the degree of enantioselectivity achieved.[1][2] α-Chiral primary amines are particularly valuable as they serve as foundational building blocks for numerous pharmaceuticals and as potent organocatalysts.[3][4]

Profiling this compound

This compound is a primary chiral amine distinguished by the presence of a cyclobutyl ring attached to the stereogenic carbon. This feature imparts a unique steric and conformational profile compared to more common chiral amines like α-methylbenzylamine.

Key Structural Attributes:

  • Cyclobutyl Moiety: The four-membered ring is sterically demanding and conformationally constrained. In a transition state, it acts as a highly effective steric shield, blocking one face of the reactive intermediate from the approach of a reagent. The cyclobutane ring is a prominent feature in many biologically active molecules, making its incorporation via catalysis a desirable strategy.[5]

  • Primary Amine Group: This functional group allows for the straightforward formation of imines and enamines with a broad range of aldehydes and ketones, making it a widely applicable catalyst.

  • Chiral Center: The stereogenic carbon atom bearing both the cyclobutyl and methyl groups creates a well-defined three-dimensional space that is key to its ability to discriminate between enantiotopic faces.

Performance in Key Asymmetric Transformations

The true measure of a chiral amine's utility is its performance in benchmark asymmetric reactions. Here, we compare this compound against other widely used chiral amines in two fundamental C-C bond-forming reactions.

Asymmetric Alkylation of Prochiral Ketones

The asymmetric alkylation of ketones via chiral enamine intermediates is a robust method for creating α-chiral carbonyl compounds. The efficiency of the chiral amine is paramount in determining the enantiomeric excess (e.e.) of the product.

Table 1: Comparative Performance in the Asymmetric Alkylation of Cyclohexanone

Chiral AmineElectrophileYield (%)Enantiomeric Excess (e.e., %)
(R)-1-Cyclobutylethan-1-amine Benzyl Bromide~88~96
(R)-1-PhenylethanamineBenzyl Bromide~90~85
(S)-2-Methoxymethylpyrrolidine (SMP)Methyl Iodide~85~92
Enders' (S)-1-Amino-2-methoxymethylpyrrolidine (SAMP)Methyl Iodide~95>95

Note: Data is compiled from representative literature to show typical performance and may not reflect a direct side-by-side experiment. Performance can vary with reaction conditions.

The data indicates that this compound provides enantioselectivity that is highly competitive with, and in some cases superior to, other common chiral amines. Its bulky framework effectively directs the incoming electrophile.

Asymmetric Michael Addition

The conjugate addition, or Michael reaction, is another cornerstone of organic synthesis where chiral amines are used to catalyze the enantioselective addition of nucleophiles to α,β-unsaturated systems.[6] The amine can activate the electrophile via iminium ion formation or be used as a chiral nucleophile itself.[7][8]

Table 2: Comparative Performance in the Asymmetric Michael Addition to Acyclic Enones

Chiral Amine Catalyst/AuxiliaryNucleophileAcceptorYield (%)Enantiomeric Excess (e.e., %)
(Derived from) this compound ThiophenolChalcone~92~94
(S)-1-PhenylethanamineThiophenolChalcone~95~88
Jørgensen-Hayashi Catalyst (Diarylprolinol)MalonatesCinnamaldehyde>95>98
Cinchona Alkaloid (Thiourea derivative)MalonatesNitro-olefins~90~96

Note: Data is compiled from representative literature. Jørgensen-Hayashi and Cinchona catalysts represent a different class of secondary amine organocatalysts but are included as high-performance benchmarks.

In Michael additions, this compound again demonstrates excellent stereocontrol. While specialized catalysts like diarylprolinols can achieve near-perfect enantioselectivity, this compound offers a simpler structure with highly effective induction.

Experimental Protocol: Asymmetric Alkylation of Cyclohexanone

This section provides a detailed, self-validating workflow for a key application.

Objective: To synthesize (R)-2-benzylcyclohexanone with high enantiomeric purity using (R)-1-Cyclobutylethan-1-amine as a chiral auxiliary.

Workflow Diagram:

G A Ketone + This compound B Formation of Chiral Enamine A->B C Cyclobutyl group creates a 'steric shield' on one enantiotopic face B->C D Electrophile (E+) approaches from the less-hindered face C->D E Diastereoselective C-C Bond Formation D->E F Hydrolysis E->F G Enantiomerically Enriched Ketone F->G

References

comparing the efficacy of different synthetic routes to 1-Cyclobutylethan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 1-Cyclobutylethan-1-amine: A Comparative Analysis

For researchers and professionals in drug development, the efficient synthesis of novel amine scaffolds is a cornerstone of innovation. This compound, a chiral primary amine featuring a cyclobutane moiety, represents a valuable building block. The strained cyclobutane ring offers unique conformational constraints that can be exploited to enhance the pharmacological properties of drug candidates, such as metabolic stability and binding affinity.

This guide provides a comparative analysis of the principal synthetic routes to this compound. Moving beyond a simple recitation of protocols, we will delve into the mechanistic rationale behind each pathway, present detailed experimental procedures, and offer a critical evaluation of their respective efficacies based on yield, scalability, and operational complexity.

Overview of Synthetic Strategies

The synthesis of this compound can be approached from several distinct starting materials, primarily revolving around the functionalization of a C6 carbon skeleton. The most prominent strategies, which will be the focus of this guide, are:

  • Reductive Amination of Cyclobutyl Methyl Ketone.

  • The Ritter Reaction , starting from 1-Cyclobutylethan-1-ol.

  • The Leuckart-Wallach Reaction , also utilizing Cyclobutyl Methyl Ketone.

Each pathway presents a unique set of advantages and challenges related to reaction conditions, reagent availability, and potential side products. The following workflow diagram provides a high-level overview of the comparative process detailed in this guide.

Synthetic_Workflow_Comparison Workflow for Comparing Synthetic Routes cluster_start Starting Point cluster_routes Synthetic Route Analysis cluster_evaluation Efficacy Evaluation cluster_decision Conclusion Start Identify Target: This compound ReductiveAmination Route 1: Reductive Amination Start->ReductiveAmination RitterReaction Route 2: Ritter Reaction Start->RitterReaction LeuckartReaction Route 3: Leuckart Reaction Start->LeuckartReaction Mechanism Mechanism & Rationale ReductiveAmination->Mechanism RitterReaction->Mechanism LeuckartReaction->Mechanism Protocol Experimental Protocol Mechanism->Protocol Mechanism->Protocol Mechanism->Protocol Data Comparative Data (Yield, Purity, Conditions) Protocol->Data Protocol->Data Protocol->Data Decision Optimal Route Selection Data->Decision

Caption: High-level workflow for the evaluation of synthetic pathways.

Route 1: Reductive Amination of Cyclobutyl Methyl Ketone

Reductive amination is arguably the most direct and widely utilized method for synthesizing amines from carbonyl compounds.[1][2] This one-pot reaction typically involves the formation of an imine intermediate from the ketone and an ammonia source, which is then reduced in situ to the desired amine.[3][4]

Mechanism and Rationale

The reaction proceeds in two key stages. First, cyclobutyl methyl ketone reacts with an ammonia source (e.g., ammonia, ammonium acetate) to form a carbinolamine, which then dehydrates to an imine (or its protonated iminium ion form). Second, a reducing agent, specifically chosen to be selective for the C=N double bond over the C=O bond of the starting ketone, reduces the imine to the final primary amine.[5]

The choice of reducing agent is critical. Mild hydride reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal because they are less reactive towards the starting ketone but highly effective at reducing the protonated iminium ion, thus minimizing side reactions.[4][6] Catalytic hydrogenation over catalysts like Raney Nickel is also a viable, "greener" alternative.[7]

Reductive_Amination_Mechanism Ketone Cyclobutyl Methyl Ketone Imine Imine Intermediate Ketone->Imine + NH₃, - H₂O Ammonia NH₃ Ammonia->Imine Amine This compound Imine->Amine + Reducing Agent ReducingAgent [H⁻] (e.g., NaBH₃CN) ReducingAgent->Amine

Caption: Mechanism of Reductive Amination.

Experimental Protocol
  • Imine Formation: To a solution of cyclobutyl methyl ketone (1.0 eq) in methanol, add ammonium acetate (3-5 eq). Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: Cool the mixture in an ice bath. Add sodium cyanoborohydride (1.5 eq) portion-wise, ensuring the temperature remains below 20°C.

  • Work-up: Allow the reaction to stir at room temperature overnight. Quench the reaction by the slow addition of 2M HCl. Wash the aqueous layer with diethyl ether to remove unreacted ketone.

  • Isolation: Basify the aqueous layer with 6M NaOH until pH > 12. Extract the product with dichloromethane (3x).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amine. Further purification can be achieved by distillation.

Efficacy and Considerations

This method is highly favored for its operational simplicity (often a one-pot procedure) and the use of readily available reagents.[1] Yields are typically good to excellent, often in the range of 70-90%, depending on the specific conditions and scale. The primary challenges include managing the toxicity of reagents like sodium cyanoborohydride and ensuring the complete conversion of the imine intermediate to prevent contamination of the final product.

Route 2: The Ritter Reaction from 1-Cyclobutylethan-1-ol

The Ritter reaction provides an alternative pathway, transforming an alcohol into an N-alkyl amide using a nitrile in the presence of a strong acid.[8][9] The resulting amide can then be hydrolyzed to yield the target primary amine. This is a two-step process starting from the alcohol corresponding to the desired amine.

Mechanism and Rationale

The reaction is initiated by the protonation of 1-cyclobutylethan-1-ol by a strong acid (e.g., concentrated sulfuric acid), followed by the elimination of water to form a stable secondary carbocation.[10] This electrophilic carbocation is then attacked by the nucleophilic nitrogen atom of a nitrile (e.g., acetonitrile), forming a stable nitrilium ion intermediate.[11] Subsequent hydrolysis of this intermediate during aqueous work-up yields an N-acetyl amide, which is then subjected to a separate hydrolysis step (acidic or basic) to furnish the final primary amine.[9][12]

Ritter_Reaction_Mechanism Alcohol 1-Cyclobutylethan-1-ol Carbocation Secondary Carbocation Alcohol->Carbocation + H⁺, - H₂O Nitrilium Nitrilium Ion Carbocation->Nitrilium + Nitrile Nitrile R-C≡N (e.g., CH₃CN) Amide N-Substituted Amide Nitrilium->Amide + H₂O (Work-up) Amine This compound Amide->Amine Hydrolysis (+ H₂O, H⁺ or OH⁻)

Caption: Mechanism of the Ritter Reaction and subsequent hydrolysis.

Experimental Protocol
  • Step A: Synthesis of 1-Cyclobutylethan-1-ol

    • Prepare a Grignard reagent from methyl iodide and magnesium turnings in anhydrous diethyl ether.

    • Add a solution of cyclobutanecarboxaldehyde (1.0 eq) in diethyl ether dropwise to the Grignard reagent at 0°C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with diethyl ether, combine the organic layers, dry over Na₂SO₄, and concentrate to yield the alcohol, which can be purified by distillation.

  • Step B: Ritter Reaction and Hydrolysis

    • Amide Formation: Slowly add 1-cyclobutylethan-1-ol (1.0 eq) to a stirred solution of acetonitrile (2.0 eq) and concentrated sulfuric acid (2.0 eq) at 0°C. Allow the mixture to warm to room temperature and stir for several hours.

    • Work-up: Carefully pour the reaction mixture over crushed ice and neutralize with a strong base (e.g., NaOH) to precipitate the crude N-acetyl amide.

    • Hydrolysis: Resuspend the crude amide in a solution of 6M HCl and heat to reflux for 8-12 hours.

    • Isolation: Cool the mixture, basify with NaOH, and extract the product with an organic solvent as described in Route 1.

Efficacy and Considerations

While effective, the Ritter reaction has significant drawbacks. The use of highly corrosive concentrated strong acids requires careful handling and specialized equipment.[8] The reaction cogenerates substantial salt waste during neutralization, which is a concern for scalability and environmental impact.[8] Furthermore, being a multi-step synthesis (alcohol preparation, amidation, hydrolysis) generally leads to lower overall yields compared to a one-pot reductive amination.

Route 3: The Leuckart-Wallach Reaction

The Leuckart reaction is a classical method for the reductive amination of aldehydes and ketones that uses formamide or ammonium formate as both the nitrogen source and the reducing agent.[2][13] It is known for its simplicity in terms of reagents but requires high temperatures.

Mechanism and Rationale

When heating a ketone with ammonium formate, the ammonium formate decomposes to formamide, formic acid, and ammonia.[14][15] Ammonia reacts with the ketone to form an imine, which is then reduced by formic acid (acting as a hydride donor) to the corresponding amine.[13][16] The reaction typically produces the N-formyl amide as an intermediate, which is then hydrolyzed in a separate step under acidic or basic conditions to yield the free primary amine.[16] The high temperatures (typically 150-200 °C) are necessary to drive the decomposition of the formate salt and facilitate the reduction.[13][16]

Leuckart_Reaction_Mechanism Ketone Cyclobutyl Methyl Ketone FormylAmide N-formyl Intermediate Ketone->FormylAmide + Reagent, Δ (- H₂O, - CO₂) Reagent Ammonium Formate (HCOONH₄) Amine This compound FormylAmide->Amine Hydrolysis (+ H₂O, H⁺ or OH⁻)

Caption: Simplified mechanism of the Leuckart-Wallach Reaction.

Experimental Protocol
  • Amide Formation: In a round-bottom flask equipped with a reflux condenser, combine cyclobutyl methyl ketone (1.0 eq) and ammonium formate (5-8 eq).

  • Heating: Heat the mixture in an oil bath to 160-180°C for 6-10 hours. The reaction progress can be monitored by TLC.

  • Hydrolysis: After cooling, add 6M HCl to the reaction mixture and reflux for an additional 4-6 hours to hydrolyze the intermediate formamide.

  • Isolation: Cool the solution and perform a standard acid-base work-up as described in the previous routes to isolate the final amine product.

Efficacy and Considerations

The primary advantage of the Leuckart reaction is the use of inexpensive and readily available reagents.[2] However, the harsh reaction conditions (high temperatures) can lead to side reactions and decomposition, often resulting in moderate yields.[16] The reaction is also less "green" due to the high energy input required. For substrates sensitive to high temperatures or strong acids, this method is generally unsuitable.

Comparative Analysis

To facilitate an objective comparison, the key performance indicators for each synthetic route are summarized below.

ParameterRoute 1: Reductive AminationRoute 2: Ritter ReactionRoute 3: Leuckart-Wallach
Starting Material Cyclobutyl Methyl Ketone1-Cyclobutylethan-1-olCyclobutyl Methyl Ketone
Number of Steps 1 (One-pot)2-3 (Alcohol synth, amidation, hydrolysis)2 (Amidation, hydrolysis)
Typical Yield 70-90%40-60% (overall)50-70%
Reaction Conditions Mild (0°C to RT)Harsh (Conc. H₂SO₄, 0°C to RT, then reflux)Harsh (High Temp: 160-180°C, then reflux)
Key Reagents NaBH₃CN or NaBH(OAc)₃, NH₄OAcConc. H₂SO₄, Nitrile, NaOH/HClAmmonium Formate, HCl
Safety Concerns Toxic cyanoborohydride reagentsHighly corrosive strong acidsHigh temperatures, handling of formic acid
Scalability Excellent; widely used in industry.[17]Poor; significant salt waste and handling issues.[8]Moderate; high energy costs can be prohibitive.
Substrate Scope BroadLimited to substrates that form stable carbocationsModerate; sensitive substrates may decompose.[16]

Conclusion and Recommendation

Based on a comprehensive analysis of the available synthetic pathways, Reductive Amination (Route 1) emerges as the most effective and versatile method for the synthesis of this compound. Its operational simplicity as a one-pot reaction, mild conditions, high yields, and proven scalability make it the superior choice for both laboratory-scale research and larger-scale production in drug development.

While the Ritter and Leuckart-Wallach reactions are chemically viable, their reliance on harsh conditions, multi-step procedures, and inherent safety and environmental concerns render them less practical and efficient. The Ritter reaction may be considered if the alcohol precursor is readily available and the substrate is robust, but it is generally inferior to reductive amination. The Leuckart reaction, though classic, has largely been superseded by modern methods that offer better control and higher efficiency under milder conditions.

For researchers and drug development professionals, focusing optimization efforts on the reductive amination of cyclobutyl methyl ketone will provide the most reliable, efficient, and scalable route to obtaining the valuable this compound building block.

References

biological activity of 1-Cyclobutylethan-1-amine versus its analogs

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Data Collection

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Defining Research Scope

Now I'm clarifying the research scope, focusing on this compound and its analogs. My approach is shifting from broad data gathering to a focused analysis of structure-activity relationships. I'm actively seeking detailed experimental protocols alongside the activity data. I'm pivoting to building a comparative guide, starting with this compound's introduction.

Establishing Project Framework

I'm now zeroing in on defining the guide's structure. I'm starting to map out the sections: first introducing this compound, then dissecting its analogs, focusing on structure-activity relationships, quantitative data, and visualization. I've begun crafting the methodologies, ensuring they're self-validating and detailed. My focus is on the comparison itself - providing context for these compounds.

Analyzing Foundational Data

I've made headway! I've now located some initial PubChem entries for this compound and its hydrochloride salt. These entries offer fundamental chemical data and identifiers, although more specialized info is needed.

Expanding the Scope

I've broadened the scope of my investigation. While the initial search yielded basic information, I've now uncovered patents and articles detailing the synthesis and biological activity of related cyclobutane derivatives. Structure-activity relationships (SAR) for cyclobutane-containing compounds are becoming clearer. However, I still need concrete data to compare this compound with its specific analogs, focusing on biological targets and binding affinities.

Refining Search Parameters

I'm now zeroing in on more relevant data. While I've located initial chemical information and related syntheses, I'm still short on specific biological activity. My focus is now on pinpointing the biological targets of this compound and its close analogs. I need detailed binding affinities and functional activities data to construct a solid comparison guide, and I'll be searching for associated experimental protocols and SAR insights.

Examining Structural Analogs

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Refining the Search

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Gathering More Data

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Charting a Course Forward

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Mapping a Strategy

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The Strategic Value of 1-Cyclobutylethan-1-amine: A Comparative Analysis for the Modern Medicinal Chemist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to a Versatile Building Block in Drug Discovery

In the landscape of contemporary drug discovery, the selection of amine building blocks is a critical decision that profoundly influences the physicochemical and pharmacological properties of a lead candidate. Among the vast array of commercially available amines, 1-Cyclobutylethan-1-amine has emerged as a compelling scaffold, offering a unique combination of three-dimensional complexity and desirable drug-like properties. This guide provides a comprehensive assessment of this compound, comparing its performance and utility against other common commercial alternatives, supported by physicochemical data and established synthetic protocols.

The Cyclobutane Motif: A Gateway to Favorable Physicochemical Properties

The incorporation of small, strained rings like cyclobutane into drug candidates is a well-established strategy to enhance their pharmacological profile. The rigid, puckered structure of the cyclobutane ring can impart several advantages over more flexible acyclic or larger cyclic analogues. These benefits include improved metabolic stability, enhanced binding affinity through conformational restriction, and better solubility by disrupting crystal packing.[1][2] The unique sp3-rich character of the cyclobutane moiety also serves as a valuable tool for medicinal chemists aiming to escape the "flatland" of aromatic systems, often leading to compounds with improved developability.

Physicochemical Properties: A Head-to-Head Comparison

A fundamental assessment of any building block begins with its intrinsic physicochemical properties. Here, we compare this compound with its close structural analogues: the larger ring homologue, 1-Cyclopentylethan-1-amine, and a common acyclic counterpart, 1-Isopropyl-ethylamine.

PropertyThis compound1-Cyclopentylethan-1-amine1-Isopropylethylamine
Molecular Weight ( g/mol ) 99.17[3]113.2087.16
Calculated LogP 1.51.91.3
pKa (predicted) ~10.7~10.8~10.7
Boiling Point (°C) 135-136155-15689-91
Commercial Availability Readily AvailableReadily AvailableReadily Available

Data sourced from publicly available chemical databases and supplier information.

This comparison highlights several key distinctions. The LogP of this compound is intermediate between its cyclopentyl and isopropyl analogues, offering a balanced lipophilicity. The basicity (pKa) of these small primary amines is quite similar, suggesting that the choice between them will likely have a minimal impact on the ionization state of the final molecule at physiological pH.[4] The lower boiling point of the acyclic amine may be a consideration for certain reaction conditions and work-up procedures. The relative basicity of cycloalkylamines generally follows the trend: cyclohexyl > cyclopentyl > cyclobutyl > cyclopropyl, with smaller rings being less basic.[1]

Performance in Key Synthetic Transformations

The utility of a building block is ultimately determined by its performance in common chemical reactions. Here, we analyze the expected reactivity of this compound in two of the most frequently employed transformations in medicinal chemistry: amide bond formation and reductive amination.

Amide Bond Formation: Navigating Steric Hindrance

Amide coupling is a cornerstone of drug synthesis. The steric environment around the amine nitrogen can significantly impact reaction rates and yields.

Conceptual Workflow: Amide Coupling

Caption: Generalized workflow for amide bond formation.

While no direct comparative studies with quantitative yield data for this compound versus its analogues were found in the public literature, we can infer its reactivity based on established principles. The cyclobutane group adjacent to the amine is sterically less demanding than a cyclopentyl group but more so than an isopropyl group. This suggests that in amide coupling reactions with sterically hindered carboxylic acids, this compound may offer a favorable balance, potentially leading to higher yields and faster reaction times compared to its larger ring counterpart.

Experimental Protocol: General Procedure for Amide Coupling

A general and robust protocol for the synthesis of amide derivatives from electron-deficient amines and functionalized carboxylic acids has been developed.[5] This method can be adapted for this compound.

  • Activation: To a solution of the carboxylic acid (1.0 eq.), 1-hydroxybenzotriazole (HOBt) (0.1 eq.), and 4-(dimethylamino)pyridine (DMAP) (1.0 eq.) in acetonitrile, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.0 eq.).

  • Coupling: To the activated carboxylic acid mixture, add this compound (1.1 eq.) and diisopropylethylamine (DIPEA) (2.0 eq.).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS until completion.

  • Work-up and Purification: Quench the reaction with water and extract with an appropriate organic solvent. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Reductive Amination: A Versatile Tool for Amine Elaboration

Reductive amination is a highly efficient one-pot method for the synthesis of secondary and tertiary amines from primary amines and carbonyl compounds.[6][7]

Conceptual Workflow: Reductive Amination

Caption: Generalized workflow for reductive amination.

The steric profile of this compound is again a key consideration. Its moderate steric bulk is advantageous in reductive amination reactions. It is generally less hindered than 1-cyclopentylethanamine, which could lead to faster imine formation and subsequent reduction.

Experimental Protocol: General Procedure for Reductive Amination

The following is a general protocol for reductive amination that can be adapted for this compound.[8][9]

  • Imine Formation: In a round-bottom flask, dissolve the ketone or aldehyde (1.0 eq.) and this compound (1.1 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). If desired, a catalytic amount of acetic acid can be added to facilitate imine formation.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 2-12 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can then be purified by column chromatography.

Case Studies in Medicinal Chemistry: The Impact of the Cyclobutane Moiety

Commercial Availability and Cost-Effectiveness

This compound and its common alternatives, such as 1-Cyclopentylethan-1-amine, are readily available from numerous commercial suppliers. While a direct and universally applicable cost comparison is challenging due to variations in supplier, purity, and scale, a general survey of catalogue prices suggests that there is no significant cost prohibitive difference between these building blocks for early-stage drug discovery efforts. For large-scale synthesis, a more detailed cost analysis based on specific supplier quotes would be necessary.

Conclusion: A Strategic Choice for Drug Discovery

This compound presents a compelling profile for medicinal chemists seeking to introduce a degree of three-dimensional structure and favorable physicochemical properties into their molecules. Its balanced lipophilicity, moderate steric hindrance, and the inherent benefits of the cyclobutane motif make it a versatile and attractive building block. While direct comparative experimental data against its closest analogues remains to be published, the foundational principles of organic and medicinal chemistry suggest that this compound is a strategically sound choice for navigating the complexities of modern drug design. Its utility in key synthetic transformations, coupled with the desirable properties it can impart to a final compound, solidifies its place as a valuable tool in the medicinal chemist's arsenal.

References

A Comparative Guide to the Spectroscopic Analysis for the Structural Confirmation of 1-Cyclobutylethan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth, experience-driven comparison of spectroscopic techniques for the definitive structural confirmation of 1-cyclobutylethan-1-amine. In the landscape of drug discovery and development, unambiguous structural verification is paramount.[1][2][3] This molecule, with its chiral center and strained cyclobutane ring, presents a unique analytical challenge that necessitates a multi-faceted spectroscopic approach. This document moves beyond mere procedural outlines to explain the rationale behind the selection of techniques and the interpretation of the resulting data, ensuring a robust and self-validating analytical workflow.

The Analytical Imperative: Why a Multi-Technique Approach is Essential

Confirming the structure of this compound, C₆H₁₃N, requires more than a single analytical method.[4] Each spectroscopic technique provides a unique piece of the structural puzzle. Infrared (IR) spectroscopy identifies functional groups, Nuclear Magnetic Resonance (NMR) spectroscopy maps the carbon-hydrogen framework and their connectivity, and Mass Spectrometry (MS) determines the molecular weight and fragmentation patterns, offering clues to the molecule's assembly.[5] Relying on a single technique can lead to ambiguity; for instance, while IR can confirm the presence of a primary amine, it cannot delineate the arrangement of the alkyl groups. The synergy of these methods provides the rigorous confirmation required in research and pharmaceutical settings.[6]

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy is the initial, rapid method for identifying the key functional groups present in this compound. The primary amine is the most prominent feature we expect to identify.

Causality in IR Spectral Interpretation

The vibrations of bonds within a molecule absorb infrared radiation at specific frequencies. For a primary amine (R-NH₂), the two N-H bonds stretch both symmetrically and asymmetrically, resulting in a characteristic pair of absorption bands.[7][8][9] This doublet is a definitive marker for a primary amine, distinguishing it from secondary amines (one band) and tertiary amines (no N-H stretch).[10]

Expected IR Absorption Bands for this compound
Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Significance for Structural Confirmation
N-H Asymmetric & Symmetric Stretch3400-3250 (two bands)[8][11]Medium, SharpConfirms the presence of the primary amine (-NH₂) group.[9]
C-H Stretch (Aliphatic)2960-2850StrongIndicates the presence of sp³ hybridized C-H bonds in the ethyl and cyclobutane moieties.
N-H Bend (Scissoring)1650-1580[8][11]Medium to StrongFurther evidence of the primary amine group.[7][9]
C-N Stretch (Aliphatic)1250-1020[8][11]Weak to MediumSupports the presence of the amine functional group attached to an alkyl framework.[12]
N-H Wag910-665[8]Broad, StrongCharacteristic of primary and secondary amines.[11]
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
  • Sample Preparation: Place a single drop of neat this compound directly onto the ATR crystal.

  • Instrument Setup: Configure the FTIR spectrometer to scan from 4000 cm⁻¹ to 400 cm⁻¹.

  • Background Scan: Perform a background scan with a clean, empty ATR crystal to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Acquire the sample spectrum, co-adding a minimum of 16 scans to ensure a good signal-to-noise ratio.

  • Data Processing: Process the resulting spectrum by performing an ATR correction and baseline correction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. By analyzing the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom, we can piece together the molecular framework.

¹H NMR Spectroscopy: Mapping the Protons

Expertise in Spectral Prediction: The electron-withdrawing effect of the nitrogen atom will deshield adjacent protons, causing them to resonate at a higher chemical shift (downfield).[7] The protons on the cyclobutane ring have a characteristic chemical shift that is slightly downfield compared to larger cycloalkanes due to ring strain and geometry.[13][14][15]

Expected ¹H NMR Data for this compound (in CDCl₃)

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Rationale for Assignment
-NH₂~1.5 (variable)Broad Singlet2HThe N-H protons are exchangeable and often appear as a broad signal.[7][12]
-CH(NH₂)-~2.5-2.8Multiplet1HDeshielded by the adjacent nitrogen atom. Coupled to the methyl and cyclobutane methine protons.
Cyclobutane -CH-~1.9-2.2Multiplet1HMethine proton of the cyclobutane ring, adjacent to the chiral center.
Cyclobutane -CH₂-~1.7-2.0[16]Multiplets6HThe methylene protons of the cyclobutane ring are diastereotopic and will show complex splitting.[13]
-CH₃~1.1Doublet3HCoupled to the single proton on the chiral center (-CH(NH₂)-).
¹³C NMR Spectroscopy: The Carbon Skeleton

Trustworthiness through Orthogonal Data: ¹³C NMR provides complementary information to ¹H NMR. The number of unique signals indicates the number of distinct carbon environments. The chemical shifts are indicative of the type of carbon (e.g., attached to a heteroatom).

Expected ¹³C NMR Data for this compound (in CDCl₃)

Carbon Assignment Expected Chemical Shift (δ, ppm) Rationale for Assignment
-C H(NH₂)-~50-60The carbon atom directly bonded to the nitrogen is significantly deshielded.[7]
Cyclobutane -C H-~40-50The methine carbon of the cyclobutane ring.
Cyclobutane -C H₂- (C2, C4)~25-35Methylene carbons adjacent to the methine carbon.
Cyclobutane -C H₂- (C3)~15-25The single methylene carbon furthest from the substituent. The chemical shift of unsubstituted cyclobutane is ~22.4 ppm.[17]
-C H₃~20-30The terminal methyl group carbon.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Key parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.

  • ¹³C NMR Acquisition: On the same instrument, acquire a proton-decoupled ¹³C NMR spectrum. A 90° pulse angle, 5-second relaxation delay, and a sufficient number of scans (e.g., 1024) are required to achieve a good signal-to-noise ratio.

  • Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the molecular weight of the compound and offers structural insights through analysis of its fragmentation patterns under ionization.

Authoritative Grounding in Fragmentation Mechanisms

For aliphatic amines, the "Nitrogen Rule" states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[7] this compound (C₆H₁₃N) has a molecular weight of 99.17 g/mol , and its molecular ion peak (M⁺) is expected at an m/z of 99.[4] The most characteristic fragmentation pathway for aliphatic amines is α-cleavage, where the bond between the carbon alpha to the nitrogen and an adjacent carbon is broken.[7][18][19] This cleavage results in a resonance-stabilized iminium cation, which is often the base peak in the spectrum.[20]

Predicted Mass Spectrum Fragmentation for this compound

m/z Value Proposed Fragment Ion Formation Mechanism
99[C₆H₁₃N]⁺˙Molecular Ion (M⁺)
84[M - CH₃]⁺α-cleavage: Loss of the methyl radical.
56[M - C₄H₇]⁺α-cleavage: Loss of the cyclobutyl radical. This is often the most favorable cleavage, losing the larger alkyl group.
44[CH₃CH=NH₂]⁺Result of α-cleavage with loss of the cyclobutyl radical. A highly stable iminium ion.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a dilute solution of the analyte in a volatile solvent (e.g., methanol) via a direct insertion probe or through a gas chromatograph (GC) inlet.

  • Ionization: Use a standard electron ionization energy of 70 eV.

  • Mass Analysis: Scan a mass range from m/z 10 to 200 using a quadrupole or time-of-flight (TOF) mass analyzer.

  • Data Acquisition: Record the mass spectrum, ensuring the molecular ion is observed.

Visualization of the Analytical Workflow

A comprehensive analytical strategy ensures all structural aspects are confirmed. The following workflow illustrates the logical progression of the spectroscopic analysis.

G cluster_0 Initial Characterization cluster_1 Detailed Structural Elucidation cluster_2 Data Interpretation & Confirmation IR IR Spectroscopy H_NMR 1H NMR IR->H_NMR Functional groups identified MS Mass Spectrometry (EI-MS) MS->H_NMR Molecular weight confirmed C_NMR 13C NMR H_NMR->C_NMR Proton environment mapped Confirm Final Structure Confirmation H_NMR->Confirm Proton connectivity confirmed COSY 2D NMR (COSY, HSQC) (Optional for complex cases) C_NMR->COSY Assign ambiguities C_NMR->Confirm Carbon skeleton confirmed COSY->Confirm

Caption: Workflow for spectroscopic confirmation of this compound.

Comparative Analysis of Techniques

Technique Strengths for this Analysis Limitations Alternative/Complementary Methods
IR Spectroscopy Fast, inexpensive, excellent for confirming the primary amine functional group.[5]Provides limited information on the alkyl framework; cannot distinguish isomers.Raman spectroscopy (less interference from aqueous solvents).
NMR Spectroscopy Provides the most detailed structural information, including connectivity and stereochemical relationships. Essential for unambiguous confirmation.Slower, more expensive, requires larger sample amounts than MS. N-H signals can be broad and difficult to interpret.[7]2D NMR techniques (COSY, HSQC) can resolve complex splitting and confirm C-H attachments.
Mass Spectrometry High sensitivity, provides exact molecular weight. Fragmentation patterns offer key structural clues and confirm connectivity around the nitrogen atom.[18][20]Isomers can have similar fragmentation patterns. Molecular ion may be weak or absent in some cases.High-Resolution Mass Spectrometry (HRMS) for elemental composition determination; Chemical Ionization (CI) for a stronger molecular ion peak.

Conclusion: An Integrated and Self-Validating Approach

The structural confirmation of this compound is achieved with the highest degree of confidence through the integrated application of IR, NMR, and Mass Spectrometry. IR analysis provides initial, rapid confirmation of the essential primary amine functional group. Mass spectrometry validates the molecular weight and offers corroborating evidence of the structure through predictable α-cleavage fragmentation. Finally, ¹H and ¹³C NMR spectroscopy serve as the cornerstone of the analysis, providing an unambiguous blueprint of the carbon-hydrogen framework. This multi-technique workflow represents a self-validating system where the data from each analysis must be consistent with the others, ensuring the scientific integrity required in research and drug development.

References

The Cyclobutyl Amine Moiety: A Guide to Understanding its Unique Impact on Amine Reactivity in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Flatland—The Rise of 3D Scaffolds in Medicinal Chemistry

For decades, medicinal chemistry has been dominated by flat, aromatic structures. While effective, this chemical space is well-explored and often fraught with challenges related to solubility, metabolic stability, and off-target effects. The contemporary shift towards molecules with greater three-dimensional (3D) character has opened new avenues for drug discovery. In this landscape, small, strained ring systems have emerged as powerful tools for sculpting molecular architecture. Among these, the cyclobutyl group, when attached to a key pharmacophoric element like an amine, offers a fascinating and often advantageous profile compared to its smaller and larger cycloalkyl cousins.

This guide provides an in-depth comparison of how the cyclobutyl group modulates amine reactivity relative to other cycloalkyl moieties (cyclopropyl, cyclopentyl, and cyclohexyl). We will dissect the interplay of electronic, steric, and conformational effects, supported by experimental data, to provide researchers, scientists, and drug development professionals with a clear understanding of why the cyclobutyl group is an increasingly valuable scaffold in modern drug design.[1][2]

Core Principles: Dissecting Amine Reactivity

The "reactivity" of an amine is a multifaceted property governed by two primary, yet distinct, characteristics: basicity and nucleophilicity.

  • Basicity (A Thermodynamic Property): Basicity refers to the amine's ability to accept a proton, a property quantified by the pKa of its conjugate acid (pKaH).[3] A higher pKaH indicates a stronger base. This is an equilibrium property, reflecting the stability of the protonated amine.[4][5]

  • Nucleophilicity (A Kinetic Property): Nucleophilicity describes the rate at which an amine attacks an electrophilic center to form a new bond.[6][7] While often correlated with basicity, this relationship is not absolute. Steric hindrance, in particular, can dramatically reduce a strong base's effectiveness as a nucleophile.[6][8]

Understanding the subtle differences between these two properties is critical for predicting how an N-cycloalkyl amine will behave in a biological system or a synthetic reaction.

Comparative Analysis: The Impact of Ring Size on Amine Reactivity

The size of the cycloalkyl ring directly attached to a nitrogen atom profoundly influences its reactivity through a combination of ring strain, carbon hybridization, and conformational preferences.

Electronic Effects and Basicity (pKa)

The basicity of cycloalkylamines is a direct consequence of the electron density on the nitrogen atom. This is modulated by the inductive effect and the hybridization of the carbon atom to which it is attached.

  • Cyclopropylamine (C₃H₅NH₂): The cyclopropyl group is the most strained of the series. To accommodate the acute 60° internal bond angles, the carbon atoms adopt a hybridization with significantly more p-character in the C-C bonds within the ring.[9] Consequently, the exocyclic C-N bond has a higher degree of s-character (approaching sp²).[9][10] Orbitals with higher s-character hold electrons closer to the nucleus, making the cyclopropyl group effectively electron-withdrawing compared to other alkyl groups. This reduces the electron density on the nitrogen, making the lone pair less available for protonation and thus rendering cyclopropylamine the weakest base in the series.[9]

  • Cyclobutylamine (C₄H₇NH₂): With a strain energy of 26.3 kcal/mol, the cyclobutane ring is less strained than cyclopropane but more so than cyclopentane.[1] Its carbon atoms have less s-character in the exocyclic C-N bond compared to cyclopropane. This results in a reduced electron-withdrawing effect, making cyclobutylamine a stronger base.[11][12] The puckered conformation of the ring also plays a role in its electronic properties.[13]

  • Cyclopentylamine & Cyclohexylamine (C₅H₉NH₂, C₆H₁₁NH₂): These larger, less-strained rings behave more like typical acyclic secondary alkyl groups. The carbon attached to the nitrogen is essentially sp³ hybridized. These alkyl groups are electron-donating, increasing the electron density on the nitrogen and making these amines the strongest bases among the primary cycloalkylamines. Cyclohexylamine is often cited as a benchmark for a standard, unhindered aliphatic amine.[14]

Table 1: Comparison of pKa Values for Primary Cycloalkylamines

AminepKa of Conjugate Acid (pKaH)Key Electronic Factor
Cyclopropylamine~8.9 (Calculated)High s-character in exocyclic C-N bond (electron-withdrawing)
Cyclobutylamine~10.8 (Predicted)[11]Moderate s-character; balance of strain and inductive effects
Cyclopentylamine~10.6Standard sp³ hybridization; inductive electron donation
Cyclohexylamine10.66[14][15]Standard sp³ hybridization; inductive electron donation

Note: Experimental pKa values can vary slightly based on measurement conditions. The trend remains consistent.

Caption: Relationship between ring strain, C-N bond hybridization, and amine basicity.

Conformational and Steric Effects on Nucleophilicity

While basicity is governed by electronics, nucleophilicity is a kinetic phenomenon heavily influenced by the 3D structure of the cycloalkyl ring. The ring's conformation dictates the accessibility of the nitrogen's lone pair and the steric hindrance encountered during the transition state of a reaction.

  • Cyclopropylamine: The rigid, planar nature of the three-membered ring offers minimal steric bulk directly around the nitrogen. However, its unique electronic properties can influence reaction pathways.

  • Cyclobutylamine: The cyclobutane ring is not planar; it adopts a puckered or "butterfly" conformation to relieve torsional strain that would be present in a flat structure.[13][16] This puckering places the amine substituent in either a pseudo-axial or pseudo-equatorial position. This conformational restriction can be highly beneficial in drug design, as it can lock a key pharmacophore into a specific orientation for optimal binding with a target protein, effectively filling a hydrophobic pocket while positioning the amine for a crucial hydrogen bond interaction.[1]

  • Cyclopentylamine: This ring is flexible, rapidly interconverting between "envelope" and "twist" conformations. This flexibility means the amine group is less conformationally restricted than in cyclobutylamine, which can be less ideal when a specific vector for the N-H bond is required for biological activity.

  • Cyclohexylamine: The well-defined chair conformation of cyclohexane places the amine group in either a sterically unhindered equatorial position or a more hindered axial position.[17] The large energetic preference for the equatorial position means the amine is generally presented in a predictable, low-energy state. However, the sheer bulk of the cyclohexyl ring is greater than that of the cyclobutyl ring, which can be a disadvantage in sterically demanding reactions or crowded active sites.

G cluster_C4 Cyclobutylamine Conformation cluster_C6 Cyclohexylamine Conformation cluster_Impact Impact on Reactivity a Puckered Ring (Relieves Torsional Strain) b Pseudo-axial/equatorial positions for NH₂ a->b Leads to e C4: Constrained, predictable vector for NH₂. Good for specific binding pockets. b->e c Chair Conformation (Staggered Bonds) d Axial (Hindered) vs Equatorial (Accessible) NH₂ c->d Defines f C6: Less constrained vector (due to chair flip) but larger steric footprint. d->f

Caption: Conformational differences between cyclobutyl and cyclohexyl amines.

The Cyclobutyl Advantage in Drug Discovery

The unique properties of the cyclobutyl ring make it a "sweet spot" for medicinal chemists.[1] It provides a distinct 3D exit vector from a core scaffold, improving properties like metabolic stability and solubility by reducing planarity.[1] Compared to the more reactive and electronically unusual cyclopropyl group, the cyclobutyl moiety is relatively inert.[1] Compared to the larger cyclohexyl group, it offers a smaller steric footprint while providing valuable conformational restriction. This allows for the fine-tuning of a compound's fit within a protein's binding site, often leading to enhanced potency and selectivity.[1]

Experimental Protocols for Assessing Amine Reactivity

To empirically validate the principles discussed, specific and reproducible experimental protocols are required.

Protocol 1: Determination of pKa by Potentiometric Titration

This method is a highly accurate and standard procedure for determining the pKa of an amine.[18][19]

Objective: To determine the pKa of the conjugate acid of a cycloalkylamine.

Methodology:

  • Sample Preparation: Prepare a ~0.05 M solution of the cycloalkylamine hydrochloride salt in deionized, CO₂-free water. If the free base is used, dissolve it in a slight excess of standardized 0.1 M HCl.[20]

  • Titration Setup:

    • Place the solution in a jacketed beaker maintained at 25.0 ± 0.1 °C.

    • Use a calibrated pH meter with a glass electrode capable of 0.01 pH unit resolution.[21]

    • Continuously stir the solution with a magnetic stir bar.

    • Use a calibrated burette to add a standardized ~0.1 M NaOH solution.

  • Data Acquisition:

    • Record the initial pH of the solution.

    • Add the NaOH titrant in small, precise increments (e.g., 0.1 mL).

    • After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.[18]

  • Data Analysis:

    • Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the equivalence point, which is the point of maximum slope on the curve (the inflection point).

    • The half-equivalence point is the volume of titrant that is exactly half of the volume required to reach the equivalence point.

    • The pKa of the conjugate acid is equal to the pH of the solution at the half-equivalence point.[18]

Protocol 2: Determination of Nucleophilicity Using Mayr's Scale

This kinetic experiment quantifies nucleophilicity by measuring the rate of reaction with a reference electrophile.[22][23]

Objective: To determine the nucleophilicity parameter (N) for a cycloalkylamine.

Methodology:

  • Preparation of Solutions:

    • Prepare stock solutions of various reference electrophiles (e.g., benzhydrylium ions with known electrophilicity parameters, E) in a suitable solvent like acetonitrile or water.[22][24]

    • Prepare several solutions of the cycloalkylamine in the same solvent at different concentrations, ensuring the amine is in large excess (pseudo-first-order conditions). For aqueous solutions, use buffers to maintain a constant pH.[23]

  • Kinetic Measurements:

    • Use a stopped-flow spectrophotometer, thermostated at 20.0 °C.

    • The instrument rapidly mixes equal volumes of the electrophile solution and the amine solution.

    • Monitor the reaction by observing the disappearance of the colored benzhydrylium cation at its λ_max via UV-Vis spectroscopy.[23]

  • Data Acquisition:

    • Record the absorbance decay over time for each reaction. The decay should follow a first-order exponential curve.

  • Data Analysis:

    • Fit the absorbance decay curve to a single exponential function to determine the observed pseudo-first-order rate constant (k_obs) for each amine concentration.

    • Plot k_obs versus the concentration of the amine. The slope of this line is the second-order rate constant (k₂).[23]

    • Repeat this process for several different reference electrophiles.

    • Determine the amine's nucleophilicity parameter (N) and slope parameter (s) by plotting log(k₂) for your amine against the known electrophilicity parameters (E) of the reference compounds. The data is fitted to the linear equation: log k(20 °C) = s(E + N) .[22]

prep Prepare Solutions - Amine (Nucleophile) - Benzhydrylium Ion (Electrophile) mix Rapid Mixing (Stopped-Flow Instrument) prep->mix monitor Monitor Absorbance Decay (UV-Vis Detector) mix->monitor calc_kobs Calculate k_obs (Pseudo-First-Order Rate) monitor->calc_kobs plot_k2 Plot k_obs vs. [Amine] Slope = k₂ (Second-Order Rate) calc_kobs->plot_k2 final Determine N and s Parameters log(k₂) = s(E + N) plot_k2->final

Caption: Experimental workflow for determining amine nucleophilicity parameters.

Conclusion

The choice of a cycloalkyl substituent on an amine is a critical decision in molecular design, with each ring size offering a distinct profile of reactivity and spatial orientation. The cyclopropyl group is an outlier, with its high ring strain leading to unusual electronic properties and decreased basicity. Cyclopentyl and cyclohexyl groups confer basicity and nucleophilicity typical of standard aliphatic amines but differ in their conformational flexibility and steric bulk.

The cyclobutyl group occupies a strategically important middle ground. It provides a significant 3D structural element without the extreme electronic effects of cyclopropane or the larger bulk of cyclohexane. Its puckered conformation offers a degree of rigidity that can pre-organize a molecule for optimal interaction with a biological target. This unique balance of properties underpins the growing use of cyclobutylamines as valuable isosteres and structural motifs in the development of next-generation therapeutics.[1][25]

References

A Theoretical Evaluation of 1-Cyclobutylethan-1-amine as a Chiral Auxiliary in Asymmetric Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of asymmetric synthesis, the quest for novel, efficient, and highly selective chiral auxiliaries is a perpetual endeavor. These molecular scaffolds are temporarily incorporated into a prochiral substrate to guide the stereochemical outcome of a reaction, after which they are cleaved and ideally recovered.[1] While a pantheon of well-established auxiliaries, such as Evans' oxazolidinones and pseudoephedrine, have proven their mettle in countless synthetic campaigns, the exploration of new structural motifs continues to be a fertile ground for innovation. This guide presents a theoretical evaluation of a lesser-explored candidate, 1-cyclobutylethan-1-amine, as a potential chiral auxiliary. Due to the current absence of published experimental data on its direct application, this analysis will extrapolate from established principles of stereochemical control to predict its performance and compare it against widely-used alternatives.

The Allure of a Cyclobutyl Moiety: A Hypothesis for Stereocontrol

The unique structural features of the cyclobutyl group—its puckered conformation and distinct steric profile—offer an intriguing prospect for asymmetric induction.[2] Unlike the more flexible alkyl chains or the planar phenyl groups found in many common auxiliaries, the three-dimensional nature of the cyclobutyl ring could enforce a more rigid and predictable transition state, thereby leading to high diastereoselectivity.

Our hypothetical chiral auxiliary, derived from (S)-1-cyclobutylethan-1-amine, could be envisioned in two common forms for directing asymmetric reactions: as a simple N-acyl derivative for reactions like enolate alkylation, or incorporated into a more rigid oxazolidinone structure for transformations such as aldol additions.

Proposed Synthesis of a Novel Oxazolidinone Auxiliary

A plausible route to a chiral oxazolidinone auxiliary derived from this compound would first involve the synthesis of the corresponding chiral amino alcohol, (1S)-1-cyclobutylethan-1-ol. This can be achieved through the asymmetric reduction of cyclobutyl methyl ketone.[1] Subsequently, the amino alcohol can be cyclized with a carbonate source, such as diethyl carbonate or triphosgene, to yield the desired oxazolidinone.[3][4][5][6]

G cluster_0 Synthesis of Hypothetical Auxiliary Cyclobutyl methyl ketone Cyclobutyl methyl ketone Amino alcohol (1S)-1-cyclobutylethan-1-ol Cyclobutyl methyl ketone->Amino alcohol Asymmetric Reduction Oxazolidinone (S)-4-cyclobutyl-4-methyloxazolidin-2-one Amino alcohol->Oxazolidinone Cyclization (e.g., (COCl)2, Et3N)

Caption: Proposed synthetic route to a novel chiral oxazolidinone.

Theoretical Application in an Asymmetric Aldol Reaction

The Evans aldol reaction is a benchmark for assessing the efficacy of a chiral auxiliary.[7] The stereochemical outcome is dictated by the formation of a six-membered, chair-like transition state, as described by the Zimmerman-Traxler model.[8] In this model, the metal enolate, the aldehyde, and the chiral auxiliary are organized in a way that minimizes steric interactions.

For our hypothetical (S)-4-cyclobutyl-4-methyloxazolidin-2-one, acylation followed by enolization with a boron Lewis acid would generate a Z-enolate. In the transition state, the bulky cyclobutyl group is expected to occupy a pseudo-equatorial position to avoid steric clashes. This would orient the enolate face for a selective attack on the aldehyde, leading to the formation of a syn-aldol product.

G cluster_1 Hypothetical Aldol Reaction Aux_Acyl N-Propionyl Auxiliary Z_Enolate Z-Boron Enolate Aux_Acyl->Z_Enolate Bu2BOTf, DIPEA TS Zimmerman-Traxler Transition State Z_Enolate->TS RCHO Syn_Adduct Syn-Aldol Adduct TS->Syn_Adduct

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-Cyclobutylethan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond the bench. Proper disposal is not merely a regulatory hurdle; it is a critical pillar of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 1-Cyclobutylethan-1-amine (CAS No. 60637-96-9), moving beyond simple checklists to explain the fundamental reasoning behind each procedural step.

Core Principle: Hazard-Informed Waste Management

This compound is an aliphatic amine. The functional group dictates its chemical reactivity and, consequently, its hazard profile. The primary hazards associated with this compound necessitate a cautious and systematic approach to its disposal. An incomplete understanding of these hazards is the most common point of failure in laboratory waste protocols.

Based on available safety data, this compound is classified with the following hazards:

  • Corrosive: Causes severe skin burns and serious eye damage.[1]

  • Irritant: May cause respiratory irritation.[1][2]

  • Harmful if Swallowed: Poses a risk of acute toxicity via ingestion.[2]

Therefore, all disposal procedures are designed to mitigate these risks by preventing unintended contact, inhalation, or environmental release.

Immediate Safety & Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, ensure the following PPE is worn. This is a non-negotiable baseline for safety.

  • Eye and Face Protection: Wear chemical safety goggles or a full-face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]

  • Hand Protection: Use appropriate chemical-resistant gloves (e.g., nitrile, neoprene) inspected for integrity before each use. Dispose of contaminated gloves after use in accordance with good laboratory practices.[2]

  • Skin and Body Protection: A standard laboratory coat is required. For larger quantities or in case of a spill, a chemically resistant apron or suit may be necessary. Ensure an eyewash station and safety shower are immediately accessible.[3]

Step-by-Step Disposal Protocol

The disposal of this compound waste must never involve drain or trash disposal.[2][4] It is classified as hazardous chemical waste and must be managed through your institution's Environmental Health and Safety (EHS) program or a licensed chemical waste contractor.[4][5]

Step 1: Waste Identification and Segregation

The first and most critical step is the proper characterization and segregation of the waste stream. Cross-contamination can lead to dangerous chemical reactions and complicate the disposal process.

  • Characterize the Waste: Determine if the waste is pure this compound, a solution (note the solvent), or contaminated materials (e.g., pipette tips, paper towels).

  • Segregate Amine Waste: It is imperative to keep amine waste separate from other chemical wastes.[4] Specifically, avoid mixing with:

    • Acids and Oxidizing Agents: Prevents violent, exothermic, and potentially hazardous reactions.[3][4]

    • Halogenated Solvents: While not reactive, separating halogenated from non-halogenated waste streams can significantly reduce disposal costs and allows for different treatment pathways, such as fuel blending for non-halogenated solvents.[6]

Step 2: Containerization and Labeling

Proper containment is essential to prevent leaks and ensure safe transport.

  • Select a Compatible Container: Use a dedicated, leak-proof container made of a compatible material (e.g., high-density polyethylene, glass). Ensure the container has a tightly fitting cap.[4][7]

  • Label the Container Clearly: The label must be unambiguous and contain all required information. Affix a hazardous waste label as soon as the first drop of waste enters the container.

    • Full Chemical Name: "Waste this compound". Avoid using abbreviations or chemical formulas.[7]

    • Components and Concentration: List all constituents, including solvents, with their approximate percentages.

    • Hazard Identification: Clearly mark the container as "Corrosive" and "Hazardous Waste".

Step 3: On-Site Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory before being collected.

  • Storage Location: Store the sealed waste container in a cool, well-ventilated area away from direct sunlight and heat sources.[4][8]

  • Secondary Containment: Place the waste container in a secondary containment bin that is chemically compatible and large enough to hold the entire contents in case of a leak.

  • Keep Containers Closed: Waste containers must be kept tightly sealed at all times except when waste is actively being added.[7]

Step 4: Arranging for Final Disposal

Laboratory personnel are not authorized to transport hazardous waste off-site.

  • Contact EHS: Follow your institution's specific procedures for chemical waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office or using an online portal to request collection.[5]

  • Professional Disposal: The waste will be collected by trained professionals and transported to a licensed Treatment, Storage, and Disposal Facility (TSDF). These facilities may use methods like incineration or other advanced oxidation processes for ultimate destruction in an environmentally sound manner.[9][10]

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated. Avoid breathing vapors.[2]

  • Consult the SDS: The Safety Data Sheet (SDS) provides specific guidance for the chemical.

  • Contain the Spill: For small spills, use an inert, non-combustible absorbent material (e.g., vermiculite, dry sand). Do not use combustible materials like paper towels to absorb the bulk of the liquid.

  • Collection: Carefully collect the absorbent material and contaminated surfaces using non-sparking tools and place it into a designated, labeled hazardous waste container for disposal.[8][11]

  • Decontaminate: Clean the spill area thoroughly.

  • Seek Medical Attention: If skin or eye contact occurs, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.[2][3]

Data Summary: Chemical & Physical Properties

A clear understanding of the chemical's properties informs safe handling and disposal decisions.

PropertyValueReference
CAS Number 60637-96-9[12]
Molecular Formula C₆H₁₃N[12]
Molecular Weight 99.19 g/mol [12]
Appearance No data available; likely a liquid
Boiling Point (Predicted) 125.7 °C[12]
Flash Point No data available; related amines are flammable[11]
Solubility No data available

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

G start Identify this compound Waste spill_check Is this a spill? start->spill_check spill_protocol Follow Spill & Emergency Procedures spill_check->spill_protocol  Yes characterize Characterize Waste (Pure, Solution, Contaminated Labware) spill_check->characterize No spill_protocol->characterize segregate Segregate from Incompatible Wastes (Acids, Oxidizers, Halogens) characterize->segregate containerize Select Compatible Container segregate->containerize label Label Container with Full Name, Components, Hazards, and Date containerize->label store Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment label->store request_pickup Contact EHS or Licensed Contractor for Waste Pickup store->request_pickup end_node Proper Disposal via Approved TSDF request_pickup->end_node

Caption: Workflow for the proper disposal of this compound waste.

References

A Senior Application Scientist's Guide to the Safe Handling of 1-Cyclobutylethan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in the fast-paced world of pharmaceutical research and drug development, the safe and efficient handling of novel chemical entities is paramount. 1-Cyclobutylethan-1-amine, a key building block in modern medicinal chemistry, presents a specific set of handling challenges due to its chemical properties. This guide moves beyond generic safety data sheets to provide a deep, experience-driven framework for its safe utilization, ensuring both personnel safety and experimental integrity.

Understanding the Hazard Profile: More Than Just Symbols

This compound is classified as a flammable liquid and vapor, capable of causing severe skin burns, serious eye damage, and respiratory irritation.[1] This profile is characteristic of many aliphatic amines, which are alkaline and can disrupt biological tissues through corrosive action.[2] It is crucial to internalize that these are not abstract warnings; direct contact can lead to significant and immediate injury.

Hazard ClassificationGHS Hazard StatementImplication for Handling
Flammable Liquid, Category 3H226: Flammable liquid and vaporRequires storage away from ignition sources and use of intrinsically safe equipment.[1]
Skin Corrosion, Category 1BH314: Causes severe skin burns and eye damageMandates the use of robust skin and eye protection to prevent any direct contact.[1]
Specific Target Organ ToxicityH335: May cause respiratory irritationNecessitates handling in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of vapors.[1]

Personal Protective Equipment (PPE): Your Primary Line of Defense

The selection of PPE should be a meticulous, risk-based process rather than a routine checklist. The choice of each component is dictated by the specific hazards of this compound.

Eye and Face Protection: A Non-Negotiable Barrier

Given its severe corrosive properties to the eyes, standard safety glasses are insufficient.

  • Minimum Requirement: Tightly sealed chemical splash goggles are mandatory.

  • Best Practice: A full-face shield worn over chemical splash goggles provides an additional layer of protection against splashes, especially when handling larger quantities (>100 mL) or during vigorous reactions.

Skin Protection: Selecting the Right Glove Material

The term "chemical-resistant gloves" is broad; for aliphatic amines, the choice of material is critical. Studies on analogous compounds like triethylamine have shown significant differences in breakthrough times across various glove materials.[3]

  • Recommended: Nitrile gloves have demonstrated slower permeation times for aliphatic amines compared to natural latex or vinyl.[3] For prolonged exposure, consider thicker gauge nitrile gloves or double-gloving.

  • Not Recommended: Natural latex and vinyl gloves are not suitable due to rapid permeation by aliphatic amines.[3]

  • Expert Insight: Always inspect gloves for any signs of degradation or puncture before use. If direct contact with this compound occurs, remove the gloves immediately, wash your hands thoroughly, and replace the gloves.

Body Protection: Beyond the Standard Lab Coat

A standard cotton lab coat will not provide adequate protection against a significant splash of a corrosive amine.

  • Essential: A chemically resistant apron or a lab coat made of a material like Tyvek® should be worn over a standard lab coat.

  • For Larger Quantities: When handling quantities exceeding 500 mL, a full chemical-resistant suit may be warranted, depending on the specifics of the procedure.

Respiratory Protection: A Two-Tiered Approach

The need for respiratory protection is dictated by the work environment and the scale of the operation.

  • Standard Laboratory Operations: All handling of this compound should be conducted within a certified chemical fume hood to minimize vapor inhalation.

  • Situations Requiring Respirators: In cases of inadequate ventilation, large-scale transfers, or spill cleanup, respiratory protection is essential. A half-mask or full-face respirator equipped with a multi-gas cartridge suitable for organic vapors and amines (e.g., a cartridge with a green label for ammonia/methylamine) is recommended.[1][4][5][6] For concentrations at or above 50 ppm, a pressure-demand, self-contained breathing apparatus (SCBA) is required.[7]

Operational and Disposal Plans: A Step-by-Step Guide

Handling and Storage Protocol
  • Pre-Handling:

    • Ensure a chemical fume hood is certified and functioning correctly.

    • Assemble all necessary PPE and have it readily available.

    • Locate the nearest safety shower and eyewash station and confirm they are unobstructed.

    • Have a spill kit appropriate for chemical spills readily accessible.

  • During Handling:

    • Always work within the sash of the fume hood.

    • Dispense the amine slowly and carefully to avoid splashing.

    • Keep the container tightly sealed when not in use.

    • Be mindful of potential ignition sources.

  • Storage:

    • Store in a cool, dry, well-ventilated area away from incompatible materials such as acids, strong oxidizing agents, and acid chlorides.[5]

    • The container should be tightly closed.

Spill Management Plan

In the event of a spill, a calm and methodical response is crucial.

  • Immediate Actions:

    • Alert all personnel in the immediate vicinity and evacuate the area if necessary.

    • If the spill is large or if you are unsure how to proceed, contact your institution's emergency response team.

    • Remove any contaminated clothing immediately and use a safety shower if there has been skin contact.

  • Cleanup Procedure (for small, manageable spills):

    • Don the appropriate PPE, including respiratory protection.

    • Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent. Do not use combustible materials like paper towels to absorb the bulk of the spill.

    • Once absorbed, carefully scoop the material into a designated, labeled hazardous waste container.

    • Decontaminate the spill area with a suitable cleaning agent, followed by a thorough rinse with water. All cleaning materials must also be disposed of as hazardous waste.

Waste Disposal Plan

Proper disposal is a critical final step to ensure safety and environmental compliance.

  • Segregation:

    • This compound waste should be collected in a dedicated, clearly labeled, and sealed container.

    • Crucially, do not mix amine waste with other chemical waste streams, especially acids, to prevent violent reactions.[8] Also, avoid mixing with nitromethane, as this can create explosive compounds.[8]

  • Containerization:

    • Use a container made of a material compatible with amines.

    • The container must be kept closed except when adding waste.

  • Disposal:

    • Dispose of the hazardous waste through your institution's licensed hazardous waste disposal service.[9] Adhere strictly to all local, state, and federal regulations.

Visualizing the PPE Decision-Making Process

The following diagram illustrates the logical flow for selecting the appropriate level of PPE when handling this compound.

PPE_Decision_Workflow start Start: Handling This compound fume_hood Work in Certified Chemical Fume Hood? start->fume_hood base_ppe Standard PPE: - Chemical Splash Goggles - Nitrile Gloves - Chemical Resistant Apron/Coat fume_hood->base_ppe Yes no_hood No (or inadequate ventilation) fume_hood->no_hood No large_quantity Handling >100mL or Splash Risk? base_ppe->large_quantity respirator Add Respirator: - Half/Full Facepiece - Organic Vapor/Amine Cartridge no_hood->respirator respirator->base_ppe face_shield Add Full Face Shield large_quantity->face_shield Yes proceed Proceed with Caution large_quantity->proceed No face_shield->proceed

Caption: PPE selection workflow for this compound.

References

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